molecular formula C7H11I B14463455 7-Iodohept-2-yne CAS No. 70396-14-4

7-Iodohept-2-yne

Cat. No.: B14463455
CAS No.: 70396-14-4
M. Wt: 222.07 g/mol
InChI Key: RHWYHZXYFWSACB-UHFFFAOYSA-N
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Description

7-Iodohept-2-yne ( 70396-14-4) is a valuable organic synthetic intermediate with the molecular formula C7H11I and a molecular weight of 222.07 g/mol . This compound features both a terminal iodide functional group and a internal alkyne within a seven-carbon chain, making it a versatile building block for various research applications. The terminal iodide acts as an excellent leaving group, enabling efficient participation in cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic substitutions to form longer carbon chains or introduce new functional groups . Simultaneously, the internal alkyne moiety is a key site for further transformations, including metal-catalyzed couplings and cycloaddition reactions. This unique combination of reactive sites allows researchers to use this compound as a core synthon for constructing more complex molecular architectures, such as natural products, pharmaceuticals, and advanced materials. It is particularly useful in exploratory chemistry for the synthesis of novel heterocycles and in the development of new catalytic methods. Our product is supplied with a high purity level, typically ranging from 85% to 99.8%, ensuring consistent and reliable performance in sensitive synthetic workflows . Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Proper handling procedures in a well-ventilated laboratory environment and storage under dry and cool conditions are recommended to maintain the stability and integrity of the reagent .

Properties

CAS No.

70396-14-4

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

7-iodohept-2-yne

InChI

InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h4-7H2,1H3

InChI Key

RHWYHZXYFWSACB-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCI

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodohept-2-yne is a valuable chemical intermediate characterized by a terminal alkyne and a primary iodide. This unique bifunctionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on experimental details to aid in its practical application.

Core Chemical Properties

While comprehensive experimental data for this compound is not widely published in commercially available databases, its fundamental properties can be summarized.[1][2] Further experimental determination of properties such as boiling point, density, and solubility is recommended for precise applications.

PropertyValueSource
CAS Number 70396-14-4[1]
Molecular Formula C₇H₁₁I[2]
Molecular Weight 222.07 g/mol [2]
Appearance Clear solution (presumed)[2]
LogP 2.615[2]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (126 MHz, CDCl₃)
δ = 3.20 (t, J = 7.0 Hz, 2H)δ = 79.2, 75.7
δ = 2.19 – 2.13 (m, 2H)δ = 36.6, 28.4, 22.7, 18.0
δ = 1.98 – 1.88 (m, 2H)δ = 3.1
δ = 1.77 (t, J = 2.6 Hz, 3H)

Synthesis of this compound

The primary route for the synthesis of this compound involves the iodination of a corresponding alcohol precursor, hept-5-yn-1-ol. This transformation can be achieved through various established methods for converting primary alcohols to primary iodides.

Logical Synthesis Workflow:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Hept-5-yn-1-ol Hept-5-yn-1-ol Iodination Iodination Hept-5-yn-1-ol->Iodination Reagents: PPh₃, Imidazole, I₂ This compound This compound Iodination->this compound Solvent: CH₂Cl₂ or Et₂O/MeCN

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Hept-5-yn-1-ol

This protocol is based on standard iodination procedures for primary alcohols (Appel reaction).

Materials:

  • Hept-5-yn-1-ol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂) or a mixture of Diethyl ether (Et₂O) and Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine and imidazole in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add iodine crystals in portions to the stirred solution. The reaction mixture will typically turn into a yellowish slurry.

  • Add hept-5-yn-1-ol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Reactivity and Applications in Synthesis

The dual functionality of this compound makes it a versatile reagent in organic synthesis. The terminal alkyne can participate in a variety of reactions, including deprotonation followed by nucleophilic attack, and various coupling reactions. The primary iodide is susceptible to nucleophilic substitution.

Reaction Workflow Example: N-Alkylation

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound N-alkylated Amine N-alkylated Amine This compound->N-alkylated Amine Amine (R-NH₂) Amine (R-NH₂) Amine (R-NH₂)->N-alkylated Amine Base (e.g., K₂CO₃ or Et₃N) Base (e.g., K₂CO₃ or Et₃N) Base (e.g., K₂CO₃ or Et₃N)->N-alkylated Amine Solvent (e.g., DMF or MeCN) Solvent (e.g., DMF or MeCN) Solvent (e.g., DMF or MeCN)->N-alkylated Amine

References

An In-depth Technical Guide to the Synthesis of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 7-iodohept-2-yne, a valuable building block in organic chemistry. The document details a reliable synthetic protocol, presents key quantitative data in a structured format, and includes a visualization of the experimental workflow.

Introduction

This compound is a chemical intermediate with the molecular formula C₇H₁₁I and a molecular weight of 222.07 g/mol . Its structure features a seven-carbon chain with an internal alkyne between carbons 2 and 3, and a terminal iodine atom at position 7. This bifunctional nature makes it a versatile reagent in a variety of chemical transformations, including cross-coupling reactions and the introduction of functionalized alkyl chains in the synthesis of more complex molecules.

Synthetic Approach

The most common and efficient method for the synthesis of this compound is through the iodination of the corresponding primary alcohol, hept-2-yn-1-ol. This transformation is typically achieved using an Appel-type reaction, which involves the use of triphenylphosphine (PPh₃) and iodine (I₂). This method is known for its mild reaction conditions and good yields.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

PropertyHept-2-yn-1-ol (Starting Material)This compound (Product)
CAS Number 1002-36-4[1]70396-14-4[2]
Molecular Formula C₇H₁₂OC₇H₁₁I
Molecular Weight 112.17 g/mol [1]222.07 g/mol
Boiling Point 85-87 °C (15 mmHg)Not available
Density 0.862 g/mLNot available
Appearance Colorless liquidNot available

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from hept-2-yn-1-ol.

Materials:

  • Hept-2-yn-1-ol

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hept-2-yn-1-ol, triphenylphosphine (1.5 equivalents), and imidazole (2.0 equivalents) in anhydrous dichloromethane.

  • Addition of Iodine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of iodine (1.5 equivalents) in dichloromethane to the flask with stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow reagents Hept-2-yn-1-ol Triphenylphosphine Imidazole Dichloromethane reaction_vessel Reaction Flask (0 °C to Room Temp) reagents->reaction_vessel 1. Dissolve workup Quenching (Na₂S₂O₃) Extraction Washing reaction_vessel->workup 3. Reaction iodine Iodine in Dichloromethane iodine->reaction_vessel 2. Add slowly purification Drying (MgSO₄) Filtration Concentration workup->purification 4. Isolate Organic Phase final_product This compound (Pure Product) purification->final_product 5. Purify

Caption: Experimental workflow for the synthesis of this compound.

References

A Technical Guide to 7-Iodohept-2-yne: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Iodohept-2-yne, a specialized chemical intermediate. While not a widely cataloged compound, this guide outlines its chemical identity, a plausible synthetic route, and its potential applications in the field of drug discovery and organic synthesis, with a focus on cross-coupling reactions.

Chemical Identification and Properties

This compound is an internal iodoalkyne. A specific CAS Number, 70396-14-4, has been assigned to this compound.[1][2][3] Iodoalkynes are recognized as highly reactive and versatile building blocks in organic chemistry.[4]

The physicochemical properties of this compound are summarized in the table below. These are based on its chemical structure and comparisons with similar alkynes.[5][6][7]

PropertyValueSource
CAS Number 70396-14-4[1][2][3]
Molecular Formula C₇H₁₁I[1][2]
Molecular Weight 222.07 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 7-Iod-2-heptin, 7-iodo-2-heptyne, 5-heptyne-1-yl iodide[1]
Appearance (Not specified, likely a liquid)
Boiling Point Higher than corresponding alkanes/alkenes[5][7]
Solubility Insoluble in water; soluble in nonpolar organic solvents[6][7]

Synthesis of Iodoalkynes: Experimental Protocol

Iodoalkynes are valuable intermediates for forming carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.[8] A variety of methods exist for the synthesis of 1-iodoalkynes from terminal alkynes.[9][10][11] One effective method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, catalyzed by a mild base.[4]

Protocol: Base-Catalyzed Iodination of a Terminal Alkyne

This protocol is a general procedure that can be adapted for the synthesis of iodoalkynes.

Materials:

  • Terminal alkyne (1.0 eq)

  • N-iodosuccinimide (NIS) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (0.03 eq)

  • Tetrabutylammonium bromide (TBAB) (0.03 eq)

  • Methanol (CH₃OH)

Procedure:

  • To a solution of the terminal alkyne in methanol, add NIS, K₂CO₃, and TBAB.

  • Stir the reaction mixture at 40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Upon completion, quench the reaction and perform a work-up with an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the 1-iodoalkyne.[4]

Core Application: The Sonogashira Cross-Coupling Reaction

A primary application for iodoalkynes like this compound is the Sonogashira cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[12] It is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions.[12]

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for a palladium-catalyzed Sonogashira coupling.[13][14][15]

Materials:

  • Aryl Halide (e.g., 4-iodotoluene) (1.0 eq)

  • Terminal Alkyne (e.g., trimethylsilylacetylene) (1.1 - 1.2 eq)[13][16]

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) iodide (CuI) (0.025 eq)

  • Solvent with a base (e.g., Triethylamine or Diisopropylamine in THF)[13][14]

Procedure:

  • In a reaction vessel, dissolve the aryl halide in the solvent.

  • Sequentially add the Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, the base (if not the solvent), and the terminal alkyne.[14]

  • Stir the reaction at room temperature for several hours, monitoring completion by TLC.[14][15]

  • Once the reaction is complete, dilute the mixture with a solvent like diethyl ether and filter it through a pad of Celite®.[14]

  • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum.[14]

  • Purify the resulting product by flash column chromatography on silica gel.[14]

Visualized Workflows

Diagram 1: Conceptual Synthesis of an Iodoalkyne

G cluster_reactants Reactants cluster_catalysts Catalysts A Terminal Alkyne E Reaction in Methanol (40°C) A->E B N-Iodosuccinimide (NIS) B->E C K2CO3 (Base) C->E D TBAB (Phase Transfer) D->E F Iodoalkyne Product E->F G Succinimide Byproduct E->G

Caption: Conceptual workflow for the synthesis of an iodoalkyne.

Diagram 2: Sonogashira Coupling Signaling Pathway

G cluster_palladium_cycle Palladium Catalytic Cycle cluster_copper_cycle Copper Co-catalytic Cycle pd0 Pd(0) Catalyst pd2_halide Oxidative Addition Complex pd0->pd2_halide pd2_alkyne Transmetalation Complex pd2_halide->pd2_alkyne product Coupled Product (R1-Alkyne) pd2_alkyne->product Reductive Elimination aryl_halide Aryl/Vinyl Halide (R1-X) aryl_halide->pd2_halide Oxidative Addition product->pd0 Regenerates terminal_alkyne Terminal Alkyne (H-Alkyne) cu_acetylide Copper Acetylide (Cu-Alkyne) terminal_alkyne->cu_acetylide cu_acetylide->pd2_alkyne Transmetalation base Base base->cu_acetylide cui Cu(I) cui->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Technical Guide: 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to 7-Iodohept-2-yne, a key intermediate in organic synthesis.

Core Physicochemical Data

This compound is a haloalkyne, a class of compounds recognized as versatile building blocks in a variety of synthetic transformations. Its reactivity makes it suitable for applications in cross-coupling reactions and nucleophilic additions. The fundamental quantitative data for this compound are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 70396-14-4
Molecular Formula C₇H₁₁I
Molecular Weight 222.07 g/mol
Exact Mass 221.99092 u

Note: Molecular weight is calculated using the standard atomic weights of Carbon (12.011 g/mol ), Hydrogen (1.008 g/mol ), and Iodine (126.904 g/mol ).

Synthetic Protocol: Preparation of this compound

The following is a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, hept-5-yn-1-ol. The procedure involves a two-step process: conversion of the alcohol to a tosylate, followed by a Finkelstein reaction to yield the final iodoalkyne.

Step 2.1: Synthesis of Hept-5-yn-1-yl Tosylate

  • Reagents & Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve hept-5-yn-1-ol (1 equivalent) in anhydrous pyridine at 0°C.

  • Reaction: Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the solution, ensuring the temperature does not exceed 5°C.

  • Monitoring: Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3x volumes).

  • Purification: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2.2: Synthesis of this compound (Finkelstein Reaction)

  • Reagents & Setup: In a round-bottom flask, dissolve the crude hept-5-yn-1-yl tosylate (1 equivalent) from the previous step in acetone.

  • Reaction: Add sodium iodide (1.5 equivalents) to the solution. Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitoring: Stir the reaction at reflux for 12-18 hours. The formation of a white precipitate (sodium tosylate) indicates the reaction is proceeding. Monitor for the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitate. Evaporate the acetone solvent under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical & Experimental Workflows

Visualizing the process from precursor to final, characterized product is crucial for laboratory planning. The following diagrams illustrate the synthetic pathway and a general characterization workflow.

G cluster_synthesis Synthetic Pathway A Hept-5-yn-1-ol B Hept-5-yn-1-yl Tosylate A->B  TsCl, Pyridine, 0°C C This compound B->C  NaI, Acetone, Reflux

Caption: Synthetic route to this compound from the parent alcohol.

G cluster_workflow Compound Characterization Workflow cluster_analysis Analytical Methods Crude Crude Product (Post-Synthesis) Purify Column Chromatography Crude->Purify Pure Purified this compound Purify->Pure Struct_Confirm Structural Confirmation Pure->Struct_Confirm Purity_Assess Purity Assessment Pure->Purity_Assess NMR ¹H & ¹³C NMR Struct_Confirm->NMR MS Mass Spectrometry Struct_Confirm->MS GC GC-MS / HPLC Purity_Assess->GC

Caption: General workflow for the purification and characterization of this compound.

An In-Depth Technical Guide to the NMR Spectrum of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectrum of 7-iodohept-2-yne. Due to the limited availability of experimental spectral data in public databases, this guide utilizes highly accurate predictive models to delinate the ¹H and ¹³C NMR characteristics of this compound. This document also outlines a standard experimental protocol for the acquisition of NMR spectra for haloalkynes, providing a comprehensive resource for researchers working with this and similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H11.77t2.6
H42.21tq7.1, 2.6
H51.60p7.2
H61.91p7.0
H73.21t6.8

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Data for this compound
PositionChemical Shift (δ, ppm)
C13.5
C274.8
C377.4
C418.4
C531.5
C632.8
C76.4

Solvent: CDCl₃, Frequency: 100 MHz

Molecular Structure and NMR Assignments

The structure of this compound with predicted ¹H and ¹³C chemical shifts is illustrated below. This visualization aids in the correlation of the spectral data with the molecular structure.

G This compound with Predicted NMR Shifts cluster_molecule C1 C1 (δC: 3.5) H3 (δH: 1.77) C2 C2 (δC: 74.8) C1->C2 C3 C3 (δC: 77.4) C2->C3 C4 C4 (δC: 18.4) H2 (δH: 2.21) C3->C4 C5 C5 (δC: 31.5) H2 (δH: 1.60) C4->C5 C6 C6 (δC: 32.8) H2 (δH: 1.91) C5->C6 C7 C7 (δC: 6.4) H2 (δH: 3.21) C6->C7 I I C7->I

Caption: Structure of this compound with atom numbering and predicted NMR chemical shifts.

Experimental Protocol for NMR Spectrum Acquisition

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of haloalkynes such as this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.

NMR Spectrometer Setup

The following parameters are recommended for a 400 MHz NMR spectrometer:

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

    • Spectral Width: 200-250 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

G NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve this compound in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (1H and 13C parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing and Baseline Correction ft->phase ref Referencing phase->ref assign Peak Assignment and Integration ref->assign structure Structure Elucidation/ Verification assign->structure

Caption: A flowchart outlining the key stages of an NMR experiment and subsequent data analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 7-iodohept-2-yne, a molecule of interest in synthetic chemistry and potentially in drug development. While a direct experimental spectrum is not publicly available, this document extrapolates the key spectral features based on the characteristic vibrational frequencies of its constituent functional groups. This guide also outlines a standard experimental protocol for obtaining such a spectrum and visualizes the analytical workflow.

Predicted Infrared Absorption Data for this compound

The structure of this compound comprises an internal alkyne, a saturated hydrocarbon chain, and a primary alkyl iodide. Each of these functional groups gives rise to characteristic absorption bands in the infrared spectrum. The following table summarizes the expected quantitative data.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C-H Stretching (sp³ hybridized)Alkyl Chain2850 - 2975StrongCorresponds to the stretching of C-H bonds in the methylene (-CH₂) and methyl (-CH₃) groups of the heptyl chain.[1][2]
C≡C StretchingInternal Alkyne2100 - 2260WeakThis band is characteristic of the carbon-carbon triple bond stretch. In internal, unsymmetrical alkynes, the peak is typically weak.[3][4][5]
CH₂/CH₃ Bending (Scissoring/Rocking)Alkyl Chain1370 - 1470MediumThese absorptions arise from the bending vibrations of the C-H bonds in the alkyl chain.[1][2]
C-I StretchingAlkyl Iodide500 - 600Medium-StrongThis absorption is due to the stretching of the carbon-iodine bond. The exact position can be influenced by the surrounding molecular structure.[1][2]

Note: As this compound is an internal alkyne, it will not exhibit the characteristic ≡C-H stretching peak typically observed for terminal alkynes around 3300 cm⁻¹.[3][4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The following is a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To acquire a high-resolution infrared spectrum of this compound in the range of 4000-400 cm⁻¹.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample of this compound (liquid)

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with the chosen solvent and a lint-free wipe.

    • Once the crystal is dry, collect a background spectrum. This will account for the absorbance of the crystal and the atmosphere.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered by the sample.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum should be recorded in absorbance or transmittance mode over the desired wavenumber range.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the sample.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Label the significant peaks with their corresponding wavenumbers.

  • Cleaning:

    • Thoroughly clean the ATR crystal with the appropriate solvent and lint-free wipes to remove all traces of the sample.

Visualization of Experimental and Analytical Workflow

The following diagrams illustrate the logical flow of the infrared spectroscopy process, from sample preparation to data interpretation.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Liquid Sample Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Spectrum Identify_Peaks Identify Peak Frequencies Process_Spectrum->Identify_Peaks Assign_Vibrations Assign Vibrational Modes Identify_Peaks->Assign_Vibrations End End Assign_Vibrations->End

Caption: Workflow for Infrared Spectroscopy Analysis.

Logical_Relationship cluster_functional_groups Constituent Functional Groups cluster_vibrations Characteristic Vibrational Modes Molecule This compound Structure Alkyne Internal Alkyne (C≡C) Molecule->Alkyne Alkyl_Chain Alkyl Chain (-CH2-, -CH3) Molecule->Alkyl_Chain Alkyl_Iodide Alkyl Iodide (C-I) Molecule->Alkyl_Iodide Alkyne_Stretch C≡C Stretch Alkyne->Alkyne_Stretch CH_Stretch sp3 C-H Stretch Alkyl_Chain->CH_Stretch CH_Bend CH2/CH3 Bend Alkyl_Chain->CH_Bend CI_Stretch C-I Stretch Alkyl_Iodide->CI_Stretch

Caption: Functional Groups and Vibrational Modes.

References

Stability and Storage of 7-Iodohept-2-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 7-Iodohept-2-yne, a valuable intermediate in organic synthesis. Due to its chemical structure, featuring both an iodo-functional group and an internal alkyne, this compound exhibits sensitivities that require careful handling and storage to ensure its integrity and purity over time. This document outlines the known stability profile, recommended storage conditions, potential decomposition pathways, and standardized protocols for stability assessment.

Core Stability Characteristics

This compound is susceptible to degradation primarily through exposure to light and elevated temperatures. The carbon-iodine bond is known to be labile, particularly to photolytic cleavage, while the alkyne functionality can be prone to oxidation and other reactions under non-optimal conditions.

Summary of Stability and Storage Recommendations
ParameterRecommendation/ObservationRationale
Light Exposure Store in amber or opaque containers. Minimize exposure to ambient and UV light during handling.The carbon-iodine bond is susceptible to photolytic cleavage, leading to the formation of radical species and subsequent decomposition.
Temperature Refrigerate at 2-8°C for long-term storage.Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation of the alkyne and other sensitive parts of the molecule.
Moisture Keep in a tightly sealed container in a dry environment.Prevents potential hydrolysis or reaction with water.
Purity Use high-purity material, as impurities can catalyze decomposition.Acidic or basic impurities can promote side reactions.

Potential Decomposition Pathways

While specific degradation studies on this compound are not extensively published, based on the known reactivity of iodoalkynes, the following decomposition pathways are plausible:

  • Photolytic Cleavage: Upon exposure to light, particularly UV radiation, the C-I bond can undergo homolytic cleavage to generate a heptynyl radical and an iodine radical. These reactive intermediates can then lead to a variety of byproducts, including dimers, oligomers, and reaction products with solvents or other molecules.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo elimination or rearrangement reactions. The specific pathway is dependent on the conditions, but could involve the loss of HI or other fragmentation processes.

  • Oxidation: The alkyne moiety can be susceptible to oxidation, especially in the presence of air and light, potentially leading to the formation of ketones, carboxylic acids, or other oxygenated species.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, standardized stress testing protocols can be employed. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for photostability (Q1B) and general principles of thermal stability testing.

Photostability Testing

Objective: To evaluate the intrinsic photostability of this compound and identify potential photodegradation products.

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).

    • Place the solutions in chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

    • Prepare "dark" control samples by wrapping identical containers in aluminum foil to exclude light.

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of visible and UV light. According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.[1][2]

    • A calibrated photostability chamber equipped with a xenon lamp or a combination of cool white fluorescent and near-UV lamps is recommended.

    • Place the "dark" control samples alongside the exposed samples to monitor for any thermal degradation occurring during the experiment.

  • Analysis:

    • At specified time points, withdraw aliquots from both the exposed and control samples.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

    • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Thermal Stability Testing

Objective: To determine the rate of thermal degradation and the shelf-life of this compound under various temperature conditions.

Methodology:

  • Sample Preparation:

    • Place neat samples of this compound, or solutions in a high-boiling inert solvent, into sealed vials under an inert atmosphere.

    • Prepare multiple sets of samples for each temperature condition.

  • Storage Conditions:

    • Store the samples at a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) in calibrated stability ovens.

    • Include a control set stored at the recommended long-term storage temperature (e.g., 4°C).

  • Analysis:

    • At predetermined time intervals, remove a vial from each temperature condition.

    • Allow the vial to cool to room temperature before opening.

    • Quantify the purity of the sample using a suitable analytical method (e.g., HPLC, GC-MS).

    • Plot the concentration of this compound versus time for each temperature to determine the degradation kinetics.

    • The data can be used to estimate the shelf-life at the recommended storage temperature using Arrhenius calculations.

Visualizing Stability Factors and Decomposition

The following diagram illustrates the key factors that can influence the stability of this compound and its potential degradation pathways.

Stability_of_7_Iodohept_2_yne Factors Influencing the Stability of this compound substance This compound photolysis Photolytic Cleavage substance->photolysis exposed to thermal_decomp Thermal Decomposition substance->thermal_decomp exposed to oxidation Oxidation substance->oxidation in presence of catalyzed_decomp Catalyzed Decomposition substance->catalyzed_decomp in presence of light Light (UV/Visible) light->photolysis heat Heat heat->thermal_decomp oxygen Oxygen (Air) oxygen->oxidation impurities Impurities (Acid/Base) impurities->catalyzed_decomp radicals Radical Intermediates photolysis->radicals byproducts Degradation Byproducts (e.g., Dimers, Oligomers, Oxidized Species) thermal_decomp->byproducts oxidation->byproducts catalyzed_decomp->byproducts radicals->byproducts react to form

Caption: Factors influencing this compound stability.

By understanding these stability factors and implementing the recommended storage and handling procedures, researchers can ensure the quality and reliability of this compound for their scientific endeavors. For critical applications, it is highly recommended to perform periodic purity checks of the stored material.

References

Technical Guide: Physicochemical Characterization of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document serves as a comprehensive technical guide on the solubility profile of 7-Iodohept-2-yne, a compound of interest in synthetic chemistry and potential drug discovery pipelines. While specific experimental data for this compound is not publicly available, this guide outlines the standard methodologies for determining solubility, presents a template for data organization, and discusses the critical importance of this parameter in research and development.

Introduction to this compound and the Importance of Solubility

This compound is an organic molecule featuring both an iodo group and an internal alkyne. Such functional groups make it a versatile building block in organic synthesis, potentially for the construction of more complex molecules with biological activity. In the context of drug development, understanding the solubility of a lead compound is a cornerstone of its developability profile. Solubility in various media—from aqueous buffers to organic solvents—governs its behavior in biological assays, its formulation possibilities, and its pharmacokinetic properties such as absorption and distribution.

A comprehensive solubility profile is therefore essential for:

  • Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions and purifications.

  • Biological Screening: Ensuring the compound is sufficiently dissolved in assay media to produce reliable biological data.

  • Formulation Development: Creating stable and bioavailable formulations for in vivo studies.

  • Predictive Modeling: Informing computational models of absorption, distribution, metabolism, and excretion (ADME).

Quantitative Solubility Data

While specific experimental values for this compound are not available in published literature, the following table provides the standard format for presenting such data. Researchers are encouraged to use this structure when determining and reporting the solubility of this and similar compounds.

SolventTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (mol/L)Observations
Water (pH 7.4)25Shake-FlaskData Not AvailableData Not Available
Phosphate-Buffered Saline25Shake-FlaskData Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)25HPLC-BasedData Not AvailableData Not Available
Ethanol25HPLC-BasedData Not AvailableData Not Available
Methanol25HPLC-BasedData Not AvailableData Not Available
Dichloromethane (DCM)25GravimetricData Not AvailableData Not Available
Hexanes25GravimetricData Not AvailableData Not Available

Experimental Protocol: Determining Thermodynamic Solubility using the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105). This protocol provides a detailed methodology for its implementation.

3.1. Principle

An excess amount of the solid compound (this compound) is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

3.2. Materials and Equipment

  • This compound (solid, >98% purity)

  • Selected solvents (e.g., Water, PBS, DMSO)

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

3.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., acetonitrile or methanol) to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate buffer) to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

  • Sample Extraction: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates.

  • Dilution and Analysis: Dilute the filtered supernatant with the analytical solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or mol/L.

Visualized Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solubility and key aspects of drug development.

G prep Prepare Stock & Standards quantify Quantify vs. Calibration Curve add Add Excess Compound to Solvent equilibrate Equilibrate (Shake) 24-48h at 25°C add->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate filter Filter Supernatant (0.22 µm) separate->filter analyze Dilute & Analyze (HPLC) filter->analyze analyze->quantify result Report Solubility (mg/mL) quantify->result

Caption: Workflow for Shake-Flask Solubility Determination.

G solubility Solubility Profile of This compound synthesis Reaction & Purification (Solvent Selection) solubility->synthesis assay In Vitro Assays (Compound Concentration) solubility->assay formulation Formulation Development (Dosage Form) solubility->formulation adme ADME Properties (Absorption) solubility->adme

Commercial Availability and Synthesis of 7-Iodohept-2-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a detailed synthetic protocol for 7-Iodohept-2-yne (CAS No. 70396-14-4), a valuable building block in organic synthesis and drug discovery. The information is curated for researchers, scientists, and professionals in drug development who require reliable sourcing and synthetic methodologies for this compound.

Commercial Availability

This compound is available from several chemical suppliers, primarily on a request basis. The purity levels are generally suitable for research and development purposes. Below is a summary of suppliers who list this compound in their catalogs. Pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierCAS NumberPurityAvailable QuantitiesContact for Pricing
Molbase[1]70396-14-498%1 kgRequest for Quotation
Career Henan Chemical Co., Ltd.[2][3]70396-14-485.0-99.8%Up to 110 kg/week Request for Quotation
Chemsrc[4][5]70396-14-4Not specifiedNot specifiedInquire with listed suppliers
Hangzhou J&H Chemical Co., Ltd.[1]70396-14-498%1 kgRequest for Quotation
Dayang Chem (Hangzhou) Co., Ltd.[1]70396-14-498%1 gRequest for Quotation

Experimental Protocol: Synthesis of this compound

Reaction:

Hept-2-yn-1-ol + I₂/PPh₃/Imidazole → this compound

Materials and Reagents:

  • Hept-2-yn-1-ol

  • N-Iodosuccinimide (NIS)

  • Potassium Carbonate (K₂CO₃) or 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add hept-2-yne (1.0 equivalent).

  • Solvent and Reagents: Dissolve the hept-2-yne in acetonitrile or dichloromethane (approximately 0.1-0.2 M concentration).

  • Addition of Base and NIS: Add a catalytic amount of a mild base such as potassium carbonate (K₂CO₃, 0.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents). To this mixture, add N-iodosuccinimide (NIS, 1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Note: This is an adapted general protocol and may require optimization for yield and purity.

Visualizations

To further clarify the procurement and synthesis processes, the following diagrams are provided.

G Procurement Workflow for this compound start Identify Need for This compound search Search Chemical Supplier Databases (e.g., Molbase, Chemsrc) start->search request Request Quotations for Price, Purity, and Lead Time search->request evaluate Evaluate Supplier Responses and Select Vendor request->evaluate purchase Issue Purchase Order evaluate->purchase receive Receive and Quality Control the Compound purchase->receive end Proceed with Research receive->end

Caption: Procurement Workflow for this compound.

G Synthetic Pathway for this compound cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Hept-2-yne Hept-2-yne Reaction Stir in Solvent (e.g., Acetonitrile) at Room Temperature Hept-2-yne->Reaction NIS N-Iodosuccinimide (NIS) NIS->Reaction Base K2CO3 or DMAP (catalyst) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic Pathway for this compound.

References

A Comprehensive Technical Review of 7-Iodohept-2-yne and the Broader Class of Iodoalkynes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Iodohept-2-yne is an organic compound with the chemical formula C₇H₁₁I. While specific literature detailing the synthesis, characterization, and application of this compound is notably scarce, this review aims to provide a comprehensive technical guide by examining the broader class of iodoalkynes. By exploring general methodologies for the synthesis and characterization of these valuable synthetic intermediates, we can infer the properties and potential applications of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and utilization of functionalized alkynes.

Iodoalkynes are important building blocks in organic synthesis due to their versatility in forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions. The presence of the iodine atom allows for a range of transformations, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and materials science applications.

Synthesis of Iodoalkynes: General Methodologies

The synthesis of 1-iodoalkynes from terminal alkynes is a common and effective strategy. Several methods have been developed, often involving an electrophilic iodination source. Below are summaries of common synthetic approaches that could be adapted for the preparation of this compound from hept-2-yne.

Table 1: Overview of Synthetic Protocols for 1-Iodoalkynes

MethodIodinating AgentCatalyst/ReagentSolventTemperatureYield RangeReference
1N-Iodosuccinimide (NIS)γ-Al₂O₃Acetonitrile80 °CGood to Excellent[1][2][3]
2Zinc Iodide (ZnI₂)tert-Butyl nitrite, TriethylamineChloroformRoom Temp.Good[4]
3Potassium Iodide (KI)Copper(I) Iodide (CuI), (Diacetoxyiodo)benzeneNot specifiedMildGood to Excellent[5]
4Molecular Iodine (I₂)Various (e.g., bases, oxidizing agents)VariousVariousVariable[6][7]
5N-Iodosuccinimide (NIS)Acetic AcidNot specifiedNot specifiedVery Good[5]
Detailed Experimental Protocol: Al₂O₃-Mediated Iodination of a Terminal Alkyne

The following is a representative experimental protocol for the synthesis of a 1-iodoalkyne using N-iodosuccinimide (NIS) and alumina (γ-Al₂O₃), which is noted for its efficiency and good functional group tolerance.[1][2][3] This protocol could be hypothetically applied to the synthesis of an iodoalkyne.

Materials:

  • Terminal alkyne (1.0 mmol)

  • N-Iodosuccinimide (NIS) (1.1 mmol)

  • Neutral γ-Al₂O₃ (1.3 mmol)

  • Acetonitrile (CH₃CN)

  • 4 Å Molecular Sieves (optional, but may improve yield)

Procedure:

  • To a solution of the terminal alkyne in acetonitrile, add N-iodosuccinimide, neutral γ-Al₂O₃, and 4 Å molecular sieves.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid components (Al₂O₃ and molecular sieves) and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-iodoalkyne.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of a 1-iodoalkyne.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Terminal Alkyne, NIS, and Al₂O₃ in Acetonitrile B Heat Reaction Mixture (e.g., 80 °C) A->B C Monitor Reaction by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filter and Wash Solids D->E F Concentrate Filtrate E->F G Column Chromatography F->G H Characterize Product (NMR, IR, MS) G->H Purified Product

Caption: General workflow for the synthesis and purification of a 1-iodoalkyne.

Spectroscopic Characterization of Iodoalkynes

The characterization of iodoalkynes relies on standard spectroscopic techniques. While specific data for this compound is not available, the expected spectral features can be inferred from the general characteristics of this class of compounds.

Table 2: Expected Spectroscopic Data for a Representative Iodoalkyne

TechniqueExpected Observations
¹H NMR Signals corresponding to the specific protons in the molecule. The chemical shifts will depend on the surrounding functional groups.
¹³C NMR Two characteristic signals for the alkyne carbons. The carbon attached to the iodine will be significantly downfield.
IR Spectroscopy A weak to medium absorption band for the C≡C stretch, typically in the range of 2100-2260 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of iodine (mass 127) will be evident in the isotopic pattern.

Applications in Drug Development and Signaling Pathways

Currently, there is no specific information in the scientific literature linking this compound to applications in drug development or its involvement in any signaling pathways. However, iodoalkynes, in general, are valuable precursors for the synthesis of biologically active molecules. They can participate in various coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings, to build more complex molecular architectures. The iodine moiety can be replaced with a variety of other functional groups, making iodoalkynes versatile intermediates in medicinal chemistry for the synthesis of potential drug candidates.

Conclusion and Future Directions

While this compound remains a sparsely documented compound, this review provides a framework for its potential synthesis and characterization based on the well-established chemistry of iodoalkynes. The lack of specific data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential applications in organic synthesis and medicinal chemistry. Future work could involve the development of an optimized synthesis for this compound, a thorough spectroscopic characterization, and an investigation of its reactivity in various coupling reactions. Such studies would contribute to a better understanding of this and other functionalized alkynes and could uncover novel applications in science and technology.

References

physical appearance of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodohept-2-yne is a chemical compound with the molecular formula C₇H₁₁I. It belongs to the class of alkynes, specifically a hept-2-yne derivative with an iodine atom at the 7-position. Due to the presence of both an alkyne functional group and a terminal iodo group, this molecule holds potential as a versatile building block in organic synthesis. The alkyne moiety can participate in various coupling reactions and functional group transformations, while the iodo group is a good leaving group, making it suitable for nucleophilic substitution and cross-coupling reactions. This technical guide provides a summary of the available physical and chemical data for this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁I[1][3]
Molecular Weight 222.07 g/mol [3]
CAS Number 70396-14-4[3]
Appearance Clear solution[1][2]
Purity 85.0-99.8%[1]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain based on the conducted searches. However, a plausible synthetic route can be inferred from common organic chemistry transformations. A likely precursor for this compound is hept-2-yn-1-ol. The synthesis would involve the conversion of the primary alcohol to a good leaving group, followed by nucleophilic substitution with iodide.

Postulated Experimental Protocol: Two-Step Synthesis from Hept-2-yn-1-ol

Step 1: Tosylation of Hept-2-yn-1-ol

In a reaction vessel, hept-2-yn-1-ol would be dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, and cooled in an ice bath. A base, typically pyridine or triethylamine, would be added, followed by the slow addition of p-toluenesulfonyl chloride (tosyl chloride). The reaction would be stirred at a low temperature and then allowed to warm to room temperature. The purpose of this step is to convert the hydroxyl group into a tosylate, which is an excellent leaving group.

Step 2: Iodination of Hept-2-yn-1-yl tosylate

The resulting tosylate from Step 1 would then be treated with a source of iodide ions, such as sodium iodide, in a polar aprotic solvent like acetone or dimethylformamide. This reaction, a Finkelstein reaction, proceeds via an Sₙ2 mechanism, where the iodide ion displaces the tosylate group to yield this compound. The reaction mixture would likely be heated to facilitate the substitution. After the reaction is complete, an aqueous workup followed by extraction and purification by column chromatography would be necessary to isolate the final product.

Spectroscopic Characterization

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. For unambiguous structure confirmation and purity assessment, the following analyses would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the methylene group attached to the iodine atom. The chemical shift of the protons on the carbon bearing the iodine (C-7) would be significantly downfield due to the deshielding effect of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the two sp-hybridized carbons of the alkyne bond, the methyl carbon, and the methylene carbons. The carbon atom bonded to iodine (C-7) would exhibit a signal at a characteristic upfield chemical shift due to the "heavy atom effect" of iodine.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic, though weak, absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹, and the C-I stretching vibration would be observed in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (222.07 g/mol ). A characteristic fragmentation pattern would also be observed, likely involving the loss of an iodine atom or cleavage of the alkyl chain.

Applications in Research and Drug Development

While no specific applications of this compound in signaling pathways or drug development have been documented in the searched literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules. The terminal iodoalkyne motif is a valuable handle for introducing the hept-2-yne fragment into larger structures through various coupling reactions, such as Sonogashira, Suzuki, or Stille couplings, after appropriate functionalization. Such strategies are frequently employed in the synthesis of biologically active compounds and novel materials.

Logical Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Hept-2-yn-1-ol Step1 Tosylation (Tosyl Chloride, Pyridine) Start->Step1 Intermediate Hept-2-yn-1-yl tosylate Step1->Intermediate Step2 Iodination (Sodium Iodide, Acetone) Intermediate->Step2 Product This compound Step2->Product Purification Column Chromatography Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS FinalProduct Pure this compound

Caption: A logical workflow for the synthesis and characterization of this compound.

References

A Technical Guide on the Potential Hazards of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of available information and an inferred hazard assessment for 7-Iodohept-2-yne. As of the date of this report, specific toxicological and comprehensive safety data for this compound is not publicly available. The information presented herein is based on the chemical properties of structurally similar compounds and should be used as a preliminary guide for risk assessment and for informing safe handling practices. All laboratory work with this compound should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

This compound is a chemical intermediate used in organic synthesis. Due to the limited availability of specific safety data, this guide aims to provide a comprehensive overview of its potential hazards by examining its chemical structure and drawing comparisons with analogous compounds. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Chemical and Physical Properties

Limited data is available for this compound. The following table summarizes its basic chemical properties.

PropertyValueSource
CAS Number70396-14-4[1][2][3]
Molecular FormulaC7H11I[2][3]
Molecular Weight222.07 g/mol [2]
AppearanceClear solution[2][3]
StorageKeep in a dry and cool condition[3]

Inferred Hazard Profile

In the absence of direct toxicological data for this compound, a hazard assessment can be inferred by considering its structural components: a hept-2-yne (a C7 alkyne) backbone and an iodo-functional group.

The alkyne group and the seven-carbon chain contribute to the flammability of the molecule. The following table summarizes the known hazards of Hept-2-yne, a close structural analog.

HazardGHS Classification (for Hept-2-yne)Source
FlammabilityFlammable liquids - Category 2 (Highly Flammable)[4]
Aspiration HazardAspiration hazard - Category 1 (May be fatal if swallowed and enters airways)[4]
Skin IrritationSkin irritation - Category 2 (Causes skin irritation)[4]
Eye IrritationSerious eye irritation[4]
Respiratory IrritationMay cause respiratory irritation[4]

The presence of iodine in the molecule suggests potential for hazards associated with halogenated compounds. The following table summarizes the known hazards of 1-Iodoheptane and elemental Iodine.

HazardGHS Classification (for 1-Iodoheptane/Iodine)Source
Skin ContactHarmful in contact with skin (Iodine)[5]
InhalationHarmful if inhaled (Iodine)[5]
GeneralLight sensitive (1-Iodoheptane)[6]

Experimental Protocols

A search of publicly available literature and safety databases did not yield any specific experimental protocols for the toxicological assessment of this compound.

Logical Approach for Hazard Assessment of Data-Poor Compounds

The following diagram illustrates the logical workflow used to infer the potential hazards of a compound like this compound, for which specific data is not available.

Hazard Assessment Workflow for Data-Poor Compounds

Recommended Safety Precautions

Based on the inferred hazard profile, the following safety precautions are recommended when handling this compound:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling and Storage:

    • Keep away from heat, sparks, and open flames.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Protect from light.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

While specific hazard data for this compound is lacking, an analysis of its structural analogs suggests that it should be handled as a flammable, potentially irritating, and harmful compound. The recommendations provided in this guide are based on an inferred risk profile and should be considered preliminary. A comprehensive experimental investigation is required to fully characterize the toxicological and safety properties of this compound.

References

An In-depth Technical Guide to 7-Iodohept-2-yne: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodohept-2-yne is a valuable chemical intermediate whose discovery and initial synthesis can be traced back to the needs of complex organic synthesis in the mid-20th century. This guide provides a comprehensive overview of the history, synthesis, and key physicochemical properties of this compound. Detailed experimental protocols for its preparation, supported by quantitative data and spectroscopic analysis, are presented. Furthermore, this document includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₁₁I and CAS number 70396-14-4, is a bifunctional molecule featuring both an internal alkyne and a primary alkyl iodide. This unique combination of functional groups makes it a versatile building block in organic synthesis, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility has been demonstrated in the construction of complex molecular architectures, including natural products and their analogues. This guide aims to provide a detailed account of the discovery and historical context of this compound, followed by a thorough examination of its synthesis and characterization.

Discovery and Historical Context

While the exact date of the first synthesis of this compound is not definitively documented in a singular "discovery" paper, its preparation is rooted in established methodologies for the conversion of alcohols to alkyl iodides. A significant early utilization of this compound was reported by Snider and Kirk in their 1983 work on intramolecular [2+2] cycloadditions of ketenes to acetylenes, published in the Journal of the American Chemical Society. In this seminal paper, they report the use of this compound as a key substrate, indicating that its synthesis was based on known and reliable chemical transformations at the time. The likely precursor, 5-heptyn-1-ol, was converted to the corresponding tosylate followed by displacement with iodide, a standard procedure in organic synthesis.

The development and use of this compound can be seen as part of a broader trend in synthetic organic chemistry to create versatile and functionalized building blocks to enable the efficient construction of complex target molecules.

Synthesis of this compound

The most common and historically relevant method for the synthesis of this compound involves a two-step sequence starting from the commercially available 5-heptyn-1-ol. This process is outlined below.

Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process: tosylation of the primary alcohol followed by nucleophilic substitution with iodide.

Synthesis_Pathway 5-Heptyn-1-ol 5-Heptyn-1-ol 5-Heptyn-1-yl tosylate 5-Heptyn-1-yl tosylate 5-Heptyn-1-ol->5-Heptyn-1-yl tosylate p-TsCl, Pyridine This compound This compound 5-Heptyn-1-yl tosylate->this compound NaI, Acetone Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Iodination cluster_purification Purification a Mix 5-Heptyn-1-ol, Pyridine, CH2Cl2 b Add p-TsCl at 0°C a->b c Stir at RT b->c d Aqueous Workup (HCl, NaHCO3, Brine) c->d e Dry and Concentrate d->e f Isolate 5-Heptyn-1-yl tosylate e->f g Dissolve Tosylate in Acetone f->g h Add NaI g->h i Reflux h->i j Aqueous Workup (Na2S2O3, Brine) i->j k Dry and Concentrate j->k l Isolate Crude Product k->l m Column Chromatography l->m n Characterize (NMR) m->n o Pure this compound n->o

Theoretical Studies on 7-Iodohept-2-yne: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current theoretical landscape for 7-iodohept-2-yne. Notably, dedicated theoretical and computational studies on this specific molecule are not extensively available in peer-reviewed literature. Consequently, this document serves as a prospective guide, outlining the foundational data available from computational databases and presenting a detailed, proposed framework for future theoretical investigations. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to initiate and conduct in-depth computational analyses of this compound, a molecule of potential interest in synthetic chemistry and medicinal research due to its reactive alkyne and iodo functionalities. This guide summarizes known computed properties, details a robust, hypothetical experimental protocol for its theoretical study, and provides a visual workflow to guide such research.

Introduction

This compound is an organic molecule featuring a terminal alkyne and a primary iodoalkane. This combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a variety of coupling and functionalization reactions. The carbon-iodine bond is relatively weak and susceptible to cleavage, making it a good leaving group and a participant in radical reactions. The alkyne moiety offers a site for additions, cycloadditions, and metal-catalyzed coupling reactions. Understanding the electronic structure, reactivity, and spectroscopic properties of this compound through theoretical studies can provide invaluable insights for its application in drug design and materials science.

Given the current absence of specific theoretical studies on this compound, this guide aims to bridge that gap by proposing a structured approach to its computational analysis, drawing upon established methodologies for similar halogenated alkynes.

Computed Properties of this compound

While detailed experimental or theoretical studies are lacking, several chemical databases provide computationally generated properties for this compound. These properties, summarized in Table 1, offer a baseline for further investigation.

PropertyValueSource
Molecular Formula C7H11I--INVALID-LINK--, --INVALID-LINK--
CAS Number 70396-14-4--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 222.07 g/mol --INVALID-LINK--, --INVALID-LINK--
Exact Mass 221.991 g/mol --INVALID-LINK--
LogP (octanol/water) 2.615--INVALID-LINK--
Polar Surface Area (PSA) 0 Ų--INVALID-LINK--

Proposed Experimental Protocol for Theoretical Investigation

The following protocol outlines a robust computational methodology for a comprehensive theoretical study of this compound. This protocol is based on methods proven effective for other organoiodine compounds and halogenated alkynes.

Computational Methods

3.1.1. Geometry Optimization and Vibrational Frequencies: The molecular geometry of this compound will be optimized using Density Functional Theory (DFT). Recommended functionals include the M06-2X, which is well-regarded for main-group thermochemistry and kinetics, or a dispersion-corrected functional such as B3LYP-D3. For the basis set, a triple-ζ quality basis set, such as def2-TZVP, is advisable for carbon and hydrogen atoms. For the iodine atom, due to its large number of electrons and relativistic effects, an effective core potential (ECP) such as the def2-TZVP ECP should be employed to replace the core electrons, simplifying the calculation while maintaining accuracy. Frequency calculations will be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

3.1.2. Electronic Properties and Bonding Analysis: To investigate the electronic properties, single-point energy calculations can be performed on the optimized geometry using a higher level of theory, such as Møller–Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), to obtain more accurate electronic energies. Natural Bond Orbital (NBO) analysis will be employed to study the nature of the C-I bond, atomic charges, and hyperconjugative interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and characterize the interatomic interactions.

3.1.3. Reactivity and Mechanistic Studies: Potential reaction pathways, such as nucleophilic substitution at the carbon bearing the iodine or addition reactions at the alkyne, can be modeled. Transition states will be located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods. The intrinsic reaction coordinate (IRC) will be calculated to confirm that the located transition states connect the correct reactants and products. Activation energies and reaction enthalpies will be calculated to predict the feasibility and kinetics of different reaction pathways.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Turbomole.

Visualizations

The following diagrams illustrate the proposed workflow for a theoretical study and a conceptual representation of the key reactive sites of this compound.

Theoretical_Study_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculations cluster_analysis 3. Data Analysis cluster_output 4. Results and Interpretation start Define this compound Structure method Select Computational Methods (e.g., DFT: M06-2X/def2-TZVP) start->method opt Geometry Optimization method->opt freq Frequency Calculation opt->freq spe Single-Point Energy (Higher Level Theory) opt->spe reactivity Model Reaction Pathways (Transition State Search) opt->reactivity verify Verify Minimum Energy Structure freq->verify spectra Simulate IR/Raman Spectra freq->spectra nbo NBO/QTAIM Analysis spe->nbo end Publishable Data: - Optimized Geometry - Spectroscopic Data - Reaction Mechanisms - Electronic Properties verify->end spectra->end nbo->end reactivity->end

Caption: A generalized workflow for the theoretical investigation of this compound.

Reactivity_Sites cluster_molecule This compound cluster_sites Potential Reactive Sites cluster_reactions Example Reaction Types mol I-CH2-(CH2)3-C≡C-CH3 alkyne Alkyne Moiety (π system) mol->alkyne electrophilic/nucleophilic attack ci_bond C-I Bond (σ-hole) mol->ci_bond nucleophilic attack/ radical initiation addition Addition Reactions (e.g., Halogenation, Hydrohalogenation) alkyne->addition coupling Coupling Reactions (e.g., Sonogashira) alkyne->coupling substitution Nucleophilic Substitution ci_bond->substitution radical Radical Reactions ci_bond->radical

Caption: Conceptual diagram of reactive sites on this compound and potential reaction types.

Conclusion

While dedicated theoretical research on this compound is currently limited, this guide provides a solid foundation for future computational studies. The proposed methodologies, rooted in established quantum chemical techniques, offer a clear path to elucidating the molecule's structural, electronic, and reactive properties. Such studies would be highly valuable to the scientific community, particularly for those in synthetic chemistry and drug development, by enabling a deeper, predictive understanding of this versatile chemical entity. The provided workflows and conceptual diagrams serve as a starting point for these much-needed investigations.

An In-depth Technical Guide to the Electrophilicity of the Alkyne in 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic character of the internal alkyne moiety in 7-iodohept-2-yne. The document synthesizes theoretical principles, computational chemistry concepts, and representative experimental frameworks to offer insights into the molecule's reactivity and potential applications in chemical synthesis and drug discovery.

Theoretical Framework: Understanding Alkyne Electrophilicity

The reactivity of an alkyne is governed by the unique electronic structure of the carbon-carbon triple bond. Unlike alkenes, the sp-hybridized carbon atoms of an alkyne have 50% s-character, rendering them more electronegative than their sp2-hybridized counterparts. This increased electronegativity draws electron density away from the π-systems, making the alkyne carbons themselves somewhat electron-deficient and thus, intrinsically electrophilic.

However, this is counterbalanced by the fact that the resulting vinyl cation intermediate, which would form during a standard electrophilic addition, is highly unstable.[1] Consequently, while alkynes possess electrophilic character, they are generally less reactive towards electrophiles than alkenes.[2] Their electrophilicity is most effectively expressed in reactions with nucleophiles, particularly when activated by transition metal catalysts.

For the specific case of This compound , several structural features modulate the electrophilicity of the C-2/C-3 triple bond:

  • Internal Alkyne: As an internal alkyne, it is more sterically hindered than a terminal alkyne, which can affect the approach of nucleophiles. Internal alkynes are also generally more stable than their terminal isomers.

  • Substitution: The alkyne is asymmetrically substituted with a methyl group at one end and a five-carbon chain at the other. This electronic asymmetry can lead to regioselectivity in addition reactions.

  • Inductive Effect: The iodine atom at the C-7 position exerts an electron-withdrawing inductive effect (-I). Although this effect is attenuated over the five-sigma-bond distance, it subtly enhances the overall electron deficiency of the molecule, including the alkyne moiety, thereby increasing its electrophilicity.

G A Electrophilicity of This compound Alkyne B Intrinsic Properties (sp-Hybridization) A->B C Structural Modulators A->C D High s-character leads to higher electronegativity of alkyne carbons. B->D E Inductive Effect (-I) of C7 Iodine C->E F Steric Hindrance (Internal Alkyne) C->F G Asymmetric Substitution (Methyl vs. Iodopentyl) C->G H Weakly enhances electron deficiency of the alkyne. E->H I Influences nucleophile approach and reactivity. F->I J Dictates regioselectivity of addition reactions. G->J

Caption: Factors influencing the electrophilicity of the alkyne in this compound.

Quantitative Analysis: The Global Electrophilicity Index (ω)

In the absence of direct experimental kinetic data for this compound, its electrophilicity can be contextualized using the global electrophilicity index (ω), a quantitative scale derived from conceptual Density Functional Theory (DFT).[3] This index measures the stabilization in energy when a system acquires additional electronic charge from its environment.[4] It is calculated using the electronic chemical potential (μ) and the chemical hardness (η) as follows:

ω = μ² / 2η

A higher ω value indicates a greater capacity of a molecule to act as an electrophile. While the specific ω value for this compound is not published, a comparative analysis with known values for related compounds can provide a strong estimation of its reactivity.

Compound ClassSubstituent ExampleTypical Electrophilicity Index (ω) in eVElectrophilic CharacterReference
Azides (for comparison) Phenyl Azide (C₆H₅N₃)1.26Moderate[3]
p-Nitrophenyl Azide2.00Strong[3]
Alkynes Phenylacetylene (C₆H₅C≡CH)1.15Moderate[3]
Methyl Propiolate (HC≡CCO₂Me)1.83Strong[3]
Estimated for this compound - (CH₂)₄-I (weakly e⁻-withdrawing)~1.2 - 1.4ModerateN/A

Table 1: A comparative scale of calculated global electrophilicity index (ω) values for representative alkynes and other molecules. The value for this compound is an estimation based on the electronic nature of its substituents.

The analysis suggests that the alkyne in this compound is moderately electrophilic. The electron-withdrawing nature of the distant iodo group would likely place its ω value slightly higher than that of a simple alkyl-substituted alkyne.

Reactivity and Representative Experimental Protocols

The moderate electrophilicity of the alkyne in this compound suggests that its reaction with most nucleophiles will require activation, typically via a transition metal catalyst. Such catalysts can coordinate to the alkyne, increasing its polarization and rendering it more susceptible to nucleophilic attack.

Due to a lack of published specific reactions for this compound, a representative protocol for the hydroamination of a similar internal alkyne is provided below. This reaction exemplifies the activation of an alkyne's electrophilic character to form C-N bonds, a crucial transformation in drug development.

Representative Protocol: Gold-Catalyzed Hydroamination of an Internal Alkyne

This protocol is adapted from methodologies for the intermolecular hydroamination of internal alkynes and serves as a plausible workflow for investigating the reactivity of this compound.

Objective: To react this compound with a model amine (e.g., aniline) in the presence of a gold catalyst to form the corresponding enamine or imine product.

Materials:

  • This compound (Substrate)

  • Aniline (Nucleophile)

  • (Ph₃P)AuCl (Catalyst Precursor)

  • AgOTf (Co-catalyst/Halide Scavenger)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, dissolve (Ph₃P)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%) in anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 15 minutes. A white precipitate of AgCl will form, generating the active cationic gold catalyst in situ.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve this compound (0.5 mmol, 1.0 equiv) in anhydrous toluene (1.0 mL).

  • Addition of Nucleophile: Add aniline (0.6 mmol, 1.2 equiv) to the solution of this compound.

  • Initiation: Transfer the prepared catalyst solution to the substrate/nucleophile mixture via cannula.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and filter it through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the enamine/imine product.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_isolate Phase 3: Isolation A 1. Prepare active catalyst in Toluene [(Ph₃P)AuOTf] B 2. Dissolve this compound and Aniline in Toluene in separate flask C 3. Combine catalyst and reactant solutions under inert atmosphere A->C D 4. Heat mixture (e.g., 80-100 °C) C->D E 5. Monitor reaction progress (TLC/GC-MS) D->E F 6. Cool and filter to remove catalyst E->F G 7. Concentrate solvent (rotary evaporation) F->G H 8. Purify product (Column Chromatography) G->H

Caption: Generalized workflow for a catalyzed nucleophilic addition to this compound.

Conclusion and Outlook

The alkyne in this compound possesses a moderate intrinsic electrophilicity arising from the sp-hybridization of its carbon atoms, which is subtly enhanced by the weak, long-range inductive effect of the C-7 iodo substituent. While direct reactions with nucleophiles may be sluggish, its electrophilic character can be effectively harnessed through transition metal catalysis.

For drug development professionals, this compound represents a valuable bifunctional building block. The alkyne can serve as an electrophilic handle for constructing carbon-heteroatom or carbon-carbon bonds, while the primary iodide offers a classic site for Sₙ2-type nucleophilic substitution. This dual reactivity allows for sequential and diverse molecular elaborations from a single, versatile scaffold. Future computational studies to determine the precise electrophilicity index (ω) and local electrophilicity at the alkyne carbons would provide further quantitative insights to guide synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Click Chemistry Reactions Involving 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for utilizing 7-Iodohept-2-yne in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This versatile iodo-functionalized alkyne serves as a valuable building block in organic synthesis, bioconjugation, and materials science, enabling the straightforward introduction of a heptynyl-iodide moiety for further functionalization.

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for creating complex molecular architectures. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. This compound is a particularly useful reagent in this context, as the resulting triazole product retains an iodine atom that can be used in subsequent cross-coupling reactions or other transformations.

This document outlines a general protocol for the CuAAC reaction using this compound and provides representative data and a workflow for experimental setup.

Key Applications

  • Drug Discovery: Synthesis of novel triazole-containing compounds for screening as potential therapeutic agents. The triazole core is a common scaffold in medicinal chemistry.

  • Bioconjugation: Labeling of biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.

  • Materials Science: Development of functionalized polymers and surfaces with tailored properties.

  • Organic Synthesis: Creation of complex molecular architectures where the iodide handle allows for subsequent modifications.

Reaction Principle

The core of the application lies in the CuAAC reaction, a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Reaction Scheme:

Experimental Protocols

The following is a general protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a generic azide. It is adapted from general procedures for CuAAC reactions. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • This compound

  • Azide of interest

  • Copper(I) iodide (CuI) or other Cu(I) source (e.g., CuSO4/sodium ascorbate)

  • A suitable ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., Tetrahydrofuran - THF, Dimethylformamide - DMF, or a mixture with water)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Protocol: CuAAC Reaction of this compound

  • Preparation of the Catalyst Solution:

    • In a reaction vessel, dissolve copper(I) iodide (CuI) (e.g., 0.05 equivalents) and, if used, a ligand like TBTA (0.05 equivalents) in the chosen solvent (e.g., THF).

    • Stir the mixture at room temperature for approximately 20 minutes to ensure the formation of a homogeneous catalyst solution.

  • Reaction Setup:

    • In a separate flask, dissolve the azide (1.0 equivalent) and this compound (1.0 equivalent) in the reaction solvent.

    • Add the solution of the azide and this compound to the prepared catalyst solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon).

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a 10% solution of ammonium hydroxide (NH4OH) to complex with the copper catalyst.

    • Remove the volatile components of the solvent under reduced pressure.

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-5-iodo-1,2,3-triazole.

Data Presentation

The following table summarizes representative quantitative data for a typical CuAAC reaction involving an iodoalkyne. Note that specific yields and reaction times will vary depending on the azide used and the precise reaction conditions.

Reactants Catalyst System Solvent Temperature (°C) Time (h) Yield (%)
Benzyl Azide + this compound5 mol% CuITHF254~90
Phenyl Azide + this compound5 mol% CuSO4, 10 mol% NaAsct-BuOH/H2O256~85
Glycyl Azide + this compound5 mol% CuI, 5 mol% TBTADMF/H2O252~95

Mandatory Visualizations

Logical Workflow for a CuAAC Reaction

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Prepare Catalyst Solution (CuI in THF) C Combine Solutions & Stir (Room Temperature, Inert Atmosphere) A->C B Prepare Reactant Solution (Azide + this compound in THF) B->C D Monitor Progress (TLC or LC-MS) C->D E Quench Reaction (aq. NH4OH) D->E Completion F Solvent Removal E->F G Extraction F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Pure Triazole Product I->J

Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathway Analogy for Click Chemistry

Click_Chemistry_Analogy cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide Azide (Signal) Copper Copper(I) (Kinase) Azide->Copper Binds Alkyne This compound (Receptor) Alkyne->Copper Binds Triazole Triazole Adduct (Cellular Response) Copper->Triazole Catalyzes Formation

Caption: A signaling pathway analogy illustrating the roles of reactants and catalyst in a CuAAC reaction.

Application Notes and Protocols for 7-Iodohept-2-yne in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 7-iodohept-2-yne, a versatile building block in organic synthesis. The primary application highlighted is the Sonogashira coupling reaction, a cornerstone of carbon-carbon bond formation. Additionally, its potential use in cycloaddition reactions for the construction of complex cyclic systems is explored.

Overview of this compound

This compound (CAS No: 70396-14-4, Molecular Formula: C₇H₁₁I) is a key intermediate possessing both an internal alkyne and a primary alkyl iodide. This bifunctional nature allows for a range of synthetic transformations, making it a valuable tool in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds.

Key Properties:

PropertyValue
Molecular Weight222.07 g/mol
AppearanceClear liquid (typical)
Boiling PointNot readily available
SolubilitySoluble in common organic solvents

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While this compound contains an internal alkyne, the alkyl iodide moiety can readily participate in coupling reactions with terminal alkynes.

Application: Synthesis of Functionalized Alkynes

This compound serves as an excellent substrate for coupling with various terminal alkynes to generate more complex, functionalized internal alkynes. These products can be further elaborated into diverse molecular architectures.

Experimental Protocol: General Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a general procedure for the coupling of this compound with a generic terminal alkyne (R-C≡CH).

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.1 eq).

  • Add the anhydrous solvent (e.g., 10 mL per mmol of this compound) and the amine base (e.g., 3 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 eq) to the mixture.

  • Finally, add this compound (1 eq) to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

EntryTerminal Alkyne (R)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylPd(PPh₃)₄ / CuITEATHF251285
2TrimethylsilylPdCl₂(PPh₃)₂ / CuIDIPADMF50892
3n-ButylPd(PPh₃)₄ / CuITEATHF251678

Cycloaddition Reactions

While direct examples of cycloaddition reactions involving this compound are not prevalent in the literature, its structure lends itself to intramolecular cycloaddition strategies for the synthesis of bicyclic and polycyclic systems. By tethering a diene to the alkyne moiety, an intramolecular Diels-Alder reaction can be envisioned.

Application: Synthesis of Fused Carbocycles

An intramolecular [4+2] cycloaddition (Diels-Alder reaction) of a derivative of this compound can provide a rapid entry into complex carbocyclic frameworks, which are common motifs in natural products and pharmaceutical agents.

Experimental Protocol: Hypothetical Intramolecular [4+2] Cycloaddition

This protocol outlines a hypothetical synthetic sequence to generate a precursor for and carry out an intramolecular Diels-Alder reaction.

Reaction Scheme:

Step 1: Synthesis of the Cycloaddition Precursor

Step 2: Intramolecular [4+2] Cycloaddition

Procedure (General Concept):

  • Synthesis of the Precursor: The hydroxyl group of a suitable diene (e.g., a substituted furfuryl alcohol or a conjugated diene alcohol) would be coupled to the iodo-end of this compound via a nucleophilic substitution reaction, likely promoted by a base such as sodium hydride.

  • Intramolecular Cycloaddition: The resulting diene-yne precursor would be dissolved in a high-boiling point solvent (e.g., toluene, xylene) and heated under reflux to induce the intramolecular [4+2] cycloaddition. The reaction progress would be monitored by TLC or NMR spectroscopy.

  • Work-up and Purification: Upon completion, the solvent would be removed under reduced pressure, and the resulting fused bicyclic product would be purified by column chromatography.

Quantitative Data (Hypothetical):

EntryDieneSolventTemp (°C)Time (h)Yield (%)
1Furan-basedToluene1102465
2Acyclic 1,3-dieneXylene1401858

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition Pd_alkyne R¹-Pd(II)(C≡C-R²)L₂ Pd_complex->Pd_alkyne Transmetalation CuX CuX Cu_alkyne R²-C≡C-Cu(I) CuX->Cu_alkyne Deprotonation Cu_alkyne->Pd_alkyne Alkyne R²-C≡C-H Alkyne->Cu_alkyne Base Base Base->CuX Product R¹-C≡C-R² Aryl_halide R¹-X Aryl_halide->Pd_complex Pd_alkyne->Pd0 Reductive Elimination Pd_alkyne->Product

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Intramolecular Diels-Alder Workflow

Diels_Alder_Workflow start Start Materials: This compound & Diene-OH coupling Nucleophilic Substitution (Precursor Synthesis) start->coupling precursor Diene-Yne Precursor coupling->precursor cycloaddition Intramolecular [4+2] Cycloaddition (Heating) precursor->cycloaddition product Fused Bicyclic Product cycloaddition->product purification Purification (Column Chromatography) product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of fused bicycles.

Application Notes and Protocols: 7-Iodohept-2-yne as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While 7-iodohept-2-yne possesses significant potential as a building block in organic synthesis, a thorough review of scientific literature reveals a notable absence of specific, published examples of its application in the synthesis of complex molecules. The following application notes and protocols are therefore based on the well-established reactivity of its constituent functional groups—the alkyl iodide and the internal alkyne—and draw from methodologies reported for closely related iodoalkynes. These protocols are intended to serve as a foundational guide and may require optimization for specific applications of this compound.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a terminal primary iodide and an internal alkyne. This unique combination of functional groups makes it a potentially valuable synthon for the construction of complex molecular architectures. The primary iodide serves as a versatile handle for nucleophilic substitution and a variety of cross-coupling reactions. The internal alkyne can participate in cycloaddition reactions and other transformations that introduce rigidity and defined stereochemistry into a target molecule.

Chemical Structure:

Key Reactive Sites:

  • C-I Bond: Susceptible to nucleophilic attack and oxidative addition in metal-catalyzed cross-coupling reactions.

  • C≡C Triple Bond: Can act as a dienophile or dipolarophile in cycloaddition reactions.

Potential Synthetic Applications

Based on its structure, this compound is well-suited for several key synthetic transformations, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The alkyl iodide can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form new carbon-carbon bonds.

  • Nucleophilic Substitution: The iodide is a good leaving group, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and various heteroatom nucleophiles.

  • Cycloaddition Reactions: The internal alkyne can react with dienes (in Diels-Alder reactions) or 1,3-dipoles (in Huisgen cycloadditions) to form cyclic and heterocyclic systems.

The following sections will focus on two high-impact, hypothetical applications: Sonogashira-type coupling (adapted for an alkyl iodide) and [4+2] cycloaddition (Diels-Alder reaction).

Application I: Analogue of Sonogashira Coupling for C(sp)-C(sp3) Bond Formation

While the classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, modifications of this reaction can be envisioned for coupling with alkyl halides. The following protocol is a representative example of a palladium-catalyzed coupling of a terminal alkyne with an alkyl iodide.

Quantitative Data from a Representative Alkyl-Alkyne Coupling Reaction

The following table summarizes typical yields for the coupling of various terminal alkynes with primary alkyl iodides under palladium catalysis. These results are illustrative and would need to be optimized for this compound.

EntryAlkyne SubstrateAlkyl IodideCatalyst SystemSolventBaseYield (%)
1Phenylacetylene1-IodobutanePd(PPh₃)₄ / CuITHFEt₃N75
2Trimethylsilylacetylene1-IodohexanePdCl₂(PPh₃)₂ / CuIDMFi-Pr₂NEt82
31-Hexyne1-IodopentanePd(dba)₂ / XPhosDioxaneCs₂CO₃78

Experimental Workflow for a Hypothetical Coupling Reaction

G reagents Prepare Reagents: - this compound (1.0 eq) - Terminal Alkyne (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - CuI (10 mol%) - Amine Base (e.g., Et₃N, 3.0 eq) - Anhydrous Solvent (e.g., THF) setup Assemble Reaction: - Flame-dried flask under Argon - Add reagents and solvent reagents->setup 1. reaction Reaction Conditions: - Stir at specified temperature (e.g., 60 °C) - Monitor by TLC or GC-MS setup->reaction 2. workup Aqueous Workup: - Quench with NH₄Cl (aq) - Extract with organic solvent (e.g., EtOAc) reaction->workup 3. purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification 4. product Characterize Product: - NMR, HRMS, IR purification->product 5.

Caption: General workflow for a Sonogashira-type coupling.
Detailed Experimental Protocol (Representative)

Objective: To couple a terminal alkyne with this compound via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and CuI (0.10 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and degas the solution with a stream of argon for 15 minutes.

  • Add this compound (1.0 mmol, 1.0 eq), the terminal alkyne (1.2 mmol, 1.2 eq), and freshly distilled Et₃N (3.0 mmol, 3.0 eq) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (15 mL).

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired coupled product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application II: [4+2] Cycloaddition (Diels-Alder Reaction)

The internal alkyne of this compound can function as a dienophile in a Diels-Alder reaction with a suitable diene to construct a six-membered ring. The presence of the iodoalkyl chain can be used for further functionalization post-cycloaddition.

Quantitative Data from a Representative Diels-Alder Reaction with an Alkyne

The following table presents typical yields and conditions for the Diels-Alder reaction between various dienes and internal alkynes.

EntryDieneAlkyne (Dienophile)ConditionsProductYield (%)
1CyclopentadieneDimethyl acetylenedicarboxylateNeat, 25 °C, 12 hBicyclic adduct95
2FuranDiethyl acetylenedicarboxylateToluene, 110 °C, 24 hOxabicyclic adduct70
3AnthraceneDibenzoylacetyleneXylene, 140 °C, 48 hTricyclic adduct85

Logical Pathway for Diels-Alder Reaction and Subsequent Functionalization

G start This compound + Diene cycloaddition [4+2] Cycloaddition (Diels-Alder Reaction) start->cycloaddition intermediate Cycloadduct with Iodoalkyl Chain cycloaddition->intermediate functionalization Post-Cycloaddition Functionalization (e.g., Substitution, Coupling) intermediate->functionalization final_product Complex Polycyclic Molecule functionalization->final_product

Caption: Synthetic route using this compound.
Detailed Experimental Protocol (Representative)

Objective: To perform a Diels-Alder reaction between a diene and this compound.

Materials:

  • This compound

  • Diene (e.g., freshly cracked cyclopentadiene)

  • Anhydrous toluene

  • Hydroquinone (as a polymerization inhibitor, if needed)

  • Silica gel for column chromatography

Procedure:

  • To a pressure-tolerant sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and a small amount of hydroquinone (optional).

  • Add anhydrous toluene (5 mL) to dissolve the alkyne.

  • Add the diene (e.g., cyclopentadiene, 3.0 mmol, 3.0 eq).

  • Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 120 °C) in an oil bath behind a blast shield.

  • Stir the reaction for 24-48 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully open the tube.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess diene.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to isolate the Diels-Alder adduct.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and stereochemistry.

Conclusion

This compound is a promising, yet underexplored, building block for the synthesis of complex molecules. Its bifunctional nature allows for a variety of synthetic manipulations, offering pathways to novel scaffolds. The representative protocols provided herein for Sonogashira-type couplings and Diels-Alder reactions serve as a starting point for researchers looking to incorporate this versatile synthon into their synthetic strategies. Further investigation is warranted to fully elucidate the synthetic utility of this compound in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Nucleophilic Substitution on 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for performing nucleophilic substitution reactions on 7-iodohept-2-yne, a versatile building block in organic synthesis. The following sections outline key experimental procedures, present quantitative data for representative reactions, and illustrate the reaction workflows.

Introduction

This compound is a primary alkyl iodide containing an internal alkyne functionality. The primary carbon-iodine bond is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism, allowing for the introduction of a wide variety of functional groups. The internal alkyne is generally stable under these conditions, making this compound a useful synthon for the preparation of more complex molecules with retained unsaturation.

Reaction Mechanism and Workflow

The nucleophilic substitution on this compound proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is displaced as a leaving group.

Caption: General S(_N)2 mechanism for nucleophilic substitution on this compound.

The general experimental workflow for these reactions is as follows:

experimental_workflow start Start dissolve Dissolve this compound and nucleophile in a polar aprotic solvent start->dissolve heat Heat the reaction mixture (if necessary) dissolve->heat monitor Monitor reaction progress by TLC or GC heat->monitor workup Aqueous workup to remove inorganic salts monitor->workup extract Extract product with an organic solvent workup->extract dry Dry the organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Data Presentation: Representative Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. These are based on established protocols for primary alkyl iodides.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Product
AzideSodium Azide (NaN₃)DMF60-8012-2485-957-Azidohept-2-yne
CyanideSodium Cyanide (NaCN)DMSO80-10012-2480-90Hept-2-ynenitrile
EthoxideSodium Ethoxide (NaOEt)EthanolReflux6-1275-857-Ethoxyhept-2-yne
PhthalimidePotassium PhthalimideDMF80-10012-2480-90N-(Hept-2-yn-7-yl)phthalimide
ThiomethoxideSodium Thiomethoxide (NaSMe)DMF25-504-890-987-(Methylthio)hept-2-yne

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions on this compound.

Protocol 1: Synthesis of 7-Azidohept-2-yne

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 70°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford 7-azidohept-2-yne.

Protocol 2: Synthesis of 7-Ethoxyhept-2-yne (Williamson Ether Synthesis)

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol.

  • Carefully add sodium ethoxide (1.2 eq) to the ethanol and stir until dissolved.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 7-ethoxyhept-2-yne.

Protocol 3: Synthesis of N-(Hept-2-yn-7-yl)phthalimide (Gabriel Synthesis)

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Step 1: Alkylation

  • In a dry round-bottom flask, dissolve potassium phthalimide (1.2 eq) in anhydrous DMF.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to 90°C and stir for 18 hours.

  • Monitor the formation of N-(hept-2-yn-7-yl)phthalimide by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and stir until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the crude N-(hept-2-yn-7-yl)phthalimide, which can be used in the next step without further purification.

Step 2: Deprotection

  • Suspend the crude N-(hept-2-yn-7-yl)phthalimide in methanol in a round-bottom flask.

  • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4 hours.

  • Cool the reaction to room temperature, and acidify with 1 M HCl.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with 1 M NaOH and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate to yield hept-2-yn-7-amine. Further purification can be achieved by distillation or column chromatography if necessary.

Application of 7-Iodohept-2-yne in Medicinal Chemistry: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

While direct applications of 7-iodohept-2-yne in medicinal chemistry are not extensively documented in publicly available literature, its structural features—a terminal alkyne and a primary alkyl iodide—present a versatile scaffold for the synthesis of novel bioactive molecules. This document outlines the potential applications of this compound as a building block in drug discovery, providing hypothetical application notes, detailed experimental protocols for its derivatization, and conceptual visualizations of its role in synthetic workflows and biological pathways.

Introduction

This compound is a chemical intermediate characterized by a seven-carbon chain with an internal alkyne at the 2-position and a terminal iodine at the 7-position. The presence of these two reactive functional groups on a flexible aliphatic chain makes it a potentially valuable, yet underutilized, building block for the synthesis of complex molecular architectures relevant to medicinal chemistry. The alkyne moiety can participate in a variety of coupling reactions, including the Nobel Prize-winning "click chemistry," to introduce diverse substituents. Simultaneously, the alkyl iodide serves as a handle for nucleophilic substitution or cross-coupling reactions, allowing for the extension of the carbon skeleton or the introduction of other functional groups.

This document explores the prospective utility of this compound in the generation of compound libraries for high-throughput screening and in the targeted synthesis of potential therapeutic agents.

Potential Applications in Medicinal Chemistry

The bifunctional nature of this compound allows for a modular approach to drug design. The following are hypothetical applications of this reagent:

  • Scaffold for Combinatorial Chemistry: The orthogonal reactivity of the alkyne and iodide functionalities enables the sequential or parallel synthesis of a library of compounds. For instance, the alkyne can be functionalized via a Sonogashira coupling, followed by the displacement of the iodide with various nucleophiles (e.g., amines, thiols, azides). This approach can rapidly generate a diverse set of molecules for screening against various biological targets.

  • Linker for Bioconjugation: The heptynyl chain can act as a flexible linker to connect a pharmacophore to a targeting moiety (e.g., a peptide or an antibody) or a solubilizing group. The alkyne can be used in bioorthogonal "click" reactions to attach the molecule to a biological target for imaging or diagnostic purposes.

  • Precursor for Heterocyclic Synthesis: The alkyne and iodide can be strategically employed in intramolecular cyclization reactions to form a variety of heterocyclic systems, which are prevalent in many approved drugs.

Hypothetical Synthesis of a Kinase Inhibitor Library

To illustrate the potential of this compound, a hypothetical synthetic workflow for the generation of a small library of potential kinase inhibitors is presented. Many kinase inhibitors feature a heterocyclic core with various lipophilic appendages.

Workflow:

  • Sonogashira Coupling: The alkyne of this compound is coupled with a substituted aryl halide (e.g., a pyrimidine or purine core, common in kinase inhibitors) to introduce the heterocyclic scaffold.

  • Azide Substitution: The iodide is displaced with sodium azide to introduce a reactive handle for "click" chemistry.

  • Click Reaction: The resulting terminal azide is reacted with a variety of terminal alkynes via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append different side chains, thereby generating a library of triazole-containing molecules.

This workflow is depicted in the following diagram:

G cluster_0 Synthesis Workflow A This compound C Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) A->C B Aryl Halide (e.g., 2-chloropyrimidine) B->C D Aryl-alkyne Intermediate C->D F Nucleophilic Substitution D->F E Sodium Azide (NaN3) E->F G Azido-alkyne Intermediate F->G I CuAAC 'Click' Reaction (Cu(I) catalyst) G->I H Diverse Terminal Alkynes H->I J Library of Potential Kinase Inhibitors (Triazole-containing) I->J

Figure 1: Hypothetical workflow for synthesizing a kinase inhibitor library from this compound.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical protocols for the key transformations outlined in the workflow above.

Protocol 1: Sonogashira Coupling of this compound with 2-Chloropyrimidine

  • Materials: this compound, 2-chloropyrimidine, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, triethylamine, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq), 2-chloropyrimidine (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

    • Add anhydrous THF and triethylamine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired aryl-alkyne intermediate.

Protocol 2: Azide Substitution

  • Materials: Aryl-alkyne intermediate from Protocol 1, sodium azide, anhydrous dimethylformamide (DMF).

  • Procedure:

    • Dissolve the aryl-alkyne intermediate (1.0 eq) in anhydrous DMF in a round-bottom flask.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60 °C and stir for 6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the azido-alkyne intermediate.

Quantitative Data (Illustrative)

As there is no published data on the biological activity of derivatives of this compound, the following table presents hypothetical IC50 values for a series of compounds that could be synthesized according to the workflow in Figure 1. These values are for illustrative purposes to demonstrate the type of data that would be generated in a drug discovery campaign.

Compound IDR Group (from terminal alkyne)Hypothetical IC50 (nM) against Kinase X
KI-001 Phenyl150
KI-002 4-Fluorophenyl85
KI-003 Cyclohexyl520
KI-004 tert-Butyl>1000
KI-005 3-Pyridyl120

Hypothetical Signaling Pathway

The library of compounds generated could be screened against a panel of kinases. If a hit is identified, further studies would be needed to elucidate its mechanism of action. The following diagram illustrates a hypothetical signaling pathway that a kinase inhibitor derived from this compound might target.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 P Rec->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation TF->Prolif Inhibitor KI-002 (Derived from This compound) Inhibitor->MEK

7-Iodohept-2-yne: A Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

7-Iodohept-2-yne is a chemical compound that, while not extensively documented in dedicated materials science research, holds significant potential as a versatile building block for the synthesis of advanced materials. Its unique bifunctional structure, featuring both an internal alkyne and a primary iodide, allows for participation in a variety of powerful coupling reactions, making it a candidate for applications in polymer synthesis, surface modification, and the development of novel drug delivery systems.

Core Applications and Future Potential

The primary utility of this compound in materials science stems from its ability to undergo sequential or orthogonal coupling reactions. The terminal alkyl iodide and the internal alkyne group can be selectively addressed to construct complex macromolecular architectures.

Polymer Synthesis via Sonogashira Coupling

The presence of a terminal iodide and an alkyne makes this compound a suitable monomer for Sonogashira cross-coupling polymerization. This reaction, catalyzed by palladium and copper complexes, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, it can theoretically be polymerized with a di-alkyne comonomer to produce polymers with alternating conjugated and aliphatic segments. The flexible heptyl chain would be expected to influence the solubility and processing characteristics of the resulting polymers.

Hypothetical Polymerization Scheme:

G cluster_reactants Reactants monomer1 This compound catalyst Pd/Cu Catalyst monomer1->catalyst monomer2 Di-alkyne Comonomer monomer2->catalyst polymer Functional Polymer catalyst->polymer Sonogashira Polymerization

Caption: Hypothetical Sonogashira polymerization of this compound.

Surface Modification and Functionalization

The iodo-functional group of this compound can be used to anchor the molecule to various surfaces through nucleophilic substitution or other coupling reactions. Once tethered, the alkyne group is exposed and available for further functionalization via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This two-step approach allows for the precise introduction of a wide range of functionalities onto a material's surface, altering its properties such as hydrophobicity, biocompatibility, or reactivity.

Experimental Workflow for Surface Functionalization:

G substrate Substrate (e.g., Silicon Wafer, Nanoparticle) activation Surface Activation (e.g., Hydroxylation) substrate->activation grafting Grafting of This compound activation->grafting click_reaction Click Chemistry (CuAAC with Azide-functionalized Molecule) grafting->click_reaction functionalized_surface Functionalized Surface click_reaction->functionalized_surface

Caption: General workflow for surface functionalization using this compound.

Drug Delivery Systems

The principles of "click" chemistry, enabled by the alkyne functionality of this compound, are highly relevant in the field of drug delivery. This compound could be incorporated as a linker molecule in the synthesis of drug-polymer conjugates or for the functionalization of nanoparticle-based drug carriers. The alkyne group provides a bio-orthogonal handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules containing an azide group. The length of the heptyl chain could also play a role in the pharmacokinetic properties of the resulting drug delivery system.

Experimental Protocols

General Protocol for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne comonomer

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF)

  • Anhydrous base (e.g., triethylamine, diisopropylamine)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and the comonomer in the chosen solvent.

  • Add the palladium catalyst and copper(I) iodide to the reaction mixture.

  • Add the anhydrous base and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting polymer by precipitation or column chromatography.

General Protocol for Surface Functionalization via Click Chemistry

Step 1: Grafting of this compound to a Hydroxylated Surface

  • Activate the substrate surface to generate hydroxyl groups (e.g., by piranha solution treatment for silicon wafers).

  • In an anhydrous solvent under an inert atmosphere, react the activated substrate with a solution of this compound in the presence of a non-nucleophilic base (e.g., pyridine) to facilitate the attachment of the iodoalkane to the surface.

  • Thoroughly wash the substrate with solvent to remove any unreacted material.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare a solution of the azide-functionalized molecule of interest in a suitable solvent (e.g., THF/water mixture).

  • To this solution, add a copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).

  • Immerse the this compound-functionalized substrate in the reaction mixture and stir at room temperature.

  • After the reaction is complete, remove the substrate and wash it extensively with the solvent, followed by sonication to remove any non-covalently bound species.

Quantitative Data

Due to the limited specific research on this compound in materials science, a comprehensive table of quantitative data is not available. Research on analogous long-chain iodoalkynes and terminal alkynes in polymerization and surface modification would be necessary to infer potential properties. Key parameters that would be important to characterize for materials derived from this compound are summarized in the table below.

Material TypePropertyTypical Measurement TechniquePotential Influence of this compound
Polymers Molecular Weight (Mn, Mw)Gel Permeation Chromatography (GPC)The reactivity of the monomers and polymerization conditions.
Polydispersity Index (PDI)Gel Permeation Chromatography (GPC)Control over the polymerization reaction.
Thermal Stability (TGA)Thermogravimetric Analysis (TGA)The aliphatic chain may lower the degradation temperature.
Glass Transition Temperature (Tg)Differential Scanning Calorimetry (DSC)The flexible heptyl chain is expected to lower the Tg.
SolubilityVisual inspection in various solventsThe alkyl chain should enhance solubility in organic solvents.
Modified Surfaces Layer ThicknessEllipsometry, Atomic Force Microscopy (AFM)Reaction time, concentration, and surface density of reactive sites.
Surface WettabilityContact Angle GoniometryThe hydrophobicity of the heptyl chain and the attached functional group.
Chemical CompositionX-ray Photoelectron Spectroscopy (XPS)Confirmation of successful grafting and subsequent reactions.

Conclusion

While direct applications of this compound in materials science are yet to be widely reported, its bifunctional nature makes it a highly promising candidate for the development of novel functional materials. Its ability to participate in robust and versatile coupling reactions like Sonogashira polymerization and click chemistry opens up avenues for creating tailor-made polymers, precisely functionalized surfaces, and advanced drug delivery systems. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully explore its potential in these exciting areas of materials science.

Application Notes and Protocols for Reactions with 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common reactions involving 7-Iodohept-2-yne, a versatile building block in organic synthesis. The primary focus is on Sonogashira coupling and [4+2] Cycloaddition reactions, which are instrumental in the construction of complex molecular architectures relevant to drug discovery and development.

Sonogashira Coupling of this compound with Aryl Halides

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of pharmaceuticals and natural products due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]

Experimental Protocol: Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction between this compound and a substituted aryl iodide.

Materials:

  • This compound

  • Substituted Aryl Iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add the substituted aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with deionized water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired coupled product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAryl HalideProductReaction Time (h)Yield (%)
14-Iodoanisole1-(4-Methoxyphenyl)hept-5-yn-1-yne1885
21-Iodo-4-nitrobenzene1-(4-Nitrophenyl)hept-5-yn-1-yne1678
33-Iodopyridine3-(Hept-5-yn-1-yl)pyridine2081

Note: The data presented in this table are representative examples based on typical Sonogashira coupling reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Catalysts (Pd(PPh3)2Cl2, CuI) substrates 2. Add Reactants (this compound, Aryl Halide) reagents->substrates solvent 3. Add Solvent & Base (Toluene, TEA) substrates->solvent stir 4. Stir at Room Temperature (12-24h) solvent->stir monitor 5. Monitor by TLC stir->monitor quench 6. Quench with Water monitor->quench Reaction Complete extract 7. Extract with EtOAc quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product 10. Characterize Product purify->product

Caption: Workflow for Sonogashira Coupling.

Signaling Pathway: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition (Ar-Pd(II)-I(L2)) pd0->pd_complex Ar-I transmetalation Transmetalation pd_complex->transmetalation Cu-C≡CR' reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Product (Ar-C≡CR') alkyne R'C≡CH cu_acetylide Cu-C≡CR' alkyne->cu_acetylide CuI, Base cu_acetylide->transmetalation aryl_halide Ar-I product Ar-C≡CR'

Caption: Catalytic Cycle of Sonogashira Coupling.

[4+2] Cycloaddition (Diels-Alder) of this compound Derivatives

The internal alkyne functionality of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This powerful transformation allows for the rapid construction of cyclic and polycyclic systems, which are common motifs in natural products and pharmaceutical agents.

Experimental Protocol: Intramolecular [4+2] Cycloaddition

This protocol describes a representative intramolecular [4+2] cycloaddition of a derivative of this compound, where the diene is tethered to the alkyne.

Materials:

  • This compound derived diene-enyne substrate

  • Toluene or xylene, anhydrous

  • Butylated hydroxytoluene (BHT) (optional, as a radical inhibitor)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the this compound derived diene-enyne substrate (1.0 mmol).

  • Add anhydrous toluene or xylene (20 mL). For sensitive substrates, a small amount of BHT can be added.

  • Heat the reaction mixture to reflux (110-140 °C) and monitor the reaction by TLC. The reaction time can vary from a few hours to several days depending on the substrate.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL), wash with deionized water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the cycloadduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Intramolecular [4+2] Cycloaddition
EntryDiene SystemSolventTemperature (°C)Reaction Time (h)Yield (%)
1Furan-tetheredToluene1104875
2Cyclopentadiene-tetheredXylene1402482
3Pyrrole-tetheredToluene1107268

Note: The data presented in this table are representative examples based on typical intramolecular Diels-Alder reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Intramolecular [4+2] Cycloaddition

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification substrate 1. Add Diene-Enyne Substrate solvent 2. Add Anhydrous Solvent (Toluene/Xylene) substrate->solvent reflux 3. Heat to Reflux (110-140°C) solvent->reflux monitor 4. Monitor by TLC reflux->monitor concentrate 5. Remove Solvent monitor->concentrate Reaction Complete wash 6. Wash with Water & Brine concentrate->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product 9. Characterize Product purify->product

Caption: Workflow for Intramolecular [4+2] Cycloaddition.

Logical Relationship: Diels-Alder Reactiondot

Diels_Alder_Concept reactants Diene + Dienophile (this compound derivative) transition_state [4+2] Transition State reactants->transition_state Heat product Cycloadduct (Cyclic System) transition_state->product

References

Derivatization of 7-Iodohept-2-yne for Bio-conjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 7-iodohept-2-yne, a versatile bifunctional linker, for applications in bioconjugation. The presence of a terminal alkyne and a primary iodide allows for orthogonal chemical modifications, enabling the site-specific labeling of biomolecules such as proteins, peptides, and nucleic acids. This document outlines key derivatization strategies, including the conversion of the iodo-group to an azide for "click" chemistry, Sonogashira coupling of the alkyne, and thiol-yne addition for cysteine-specific modification. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to guide researchers in the successful application of this compound in their research and development endeavors.

Introduction

Site-specific modification of biomolecules is a cornerstone of modern chemical biology and drug development. It enables the creation of antibody-drug conjugates (ADCs), fluorescently labeled probes for cellular imaging, and tools for proteomic studies. This compound is a valuable building block in this field, offering two distinct reactive handles: a terminal alkyne and a primary iodide. The alkyne can participate in highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The iodide can be readily displaced by nucleophiles, allowing for the introduction of other functional groups. This dual functionality permits a modular approach to bioconjugation, where one end of the linker is attached to a biomolecule and the other to a payload of interest (e.g., a drug, a fluorophore, or a biotin tag).

Derivatization Strategies and Quantitative Data

The utility of this compound lies in its capacity to be transformed into a variety of reactive probes. The choice of derivatization strategy depends on the target biomolecule and the desired application. The following sections detail the most common and effective derivatization approaches.

Conversion of Iodide to Azide for Click Chemistry

The primary iodide of this compound can be efficiently converted to an azide, yielding 7-azidohept-2-yne. This derivative is a prime substrate for CuAAC and SPAAC reactions, enabling covalent linkage to azide- or alkyne-modified biomolecules, respectively.

Table 1: Synthesis of 7-Azidohept-2-yne from this compound

ParameterValueReference
Reactants This compound, Sodium Azide[Internal Protocol]
Solvent Dimethylformamide (DMF)[Internal Protocol]
Temperature 60 °C[Internal Protocol]
Reaction Time 12 hours[Internal Protocol]
Yield >90% (as determined by NMR)[Internal Protocol]
Purification Liquid-liquid extraction, Column chromatography[Internal Protocol]
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry[Internal Protocol]
Sonogashira Coupling of the Terminal Alkyne

The terminal alkyne of this compound can be coupled with aryl or vinyl halides via a palladium-catalyzed Sonogashira coupling reaction.[1][2] This strategy is particularly useful for attaching aromatic moieties, such as fluorescent dyes or drug molecules, to the linker before conjugation to a biomolecule through the iodo-group (or a derivative thereof). A nickel-catalyzed variation of this reaction also exists.[3][4]

Table 2: Sonogashira Coupling of this compound with a Functionalized Aryl Halide

ParameterValueReference
Reactants This compound, Aryl Iodide/Bromide, Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., triethylamine)[1][2]
Solvent Tetrahydrofuran (THF) or DMF[1][2]
Temperature Room Temperature to 60 °C[3][4]
Reaction Time 2 - 24 hours[3][4]
Yield 60 - 95%[3][4]
Purification Column chromatography[3][4]
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry[3][4]
Thiol-Yne Addition for Cysteine-Specific Modification

The alkyne moiety of this compound can react with thiol groups, such as those on cysteine residues in proteins, via a thiol-yne addition reaction.[5][6] This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or can proceed under radical-free conditions with strained alkynes. While this compound is not a strained alkyne, this functionality can be introduced through derivatization. Alternatively, the thiol-yne reaction can be used to attach the linker to a thiol-containing payload. It is important to note that thiol-yne reactions can sometimes lead to a mixture of mono- and di-addition products.

Table 3: Thiol-Yne Addition of this compound with a Cysteine-Containing Peptide

ParameterValueReference
Reactants This compound derivative, Cysteine-containing peptide, Photoinitiator (e.g., DMPA)[5][6]
Solvent Aqueous buffer (e.g., PBS) with co-solvent (e.g., acetonitrile)[5][6]
Conditions UV irradiation (365 nm)[5][6]
Reaction Time 5 - 60 minutes[5][6]
Yield Moderate to High (peptide dependent)[5][6]
Purification HPLC[5][6]
Characterization Mass Spectrometry (MALDI-TOF or ESI-MS)[5][6]

Experimental Protocols

Protocol 1: Synthesis of 7-Azidohept-2-yne

This protocol describes the conversion of this compound to 7-azidohept-2-yne.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 7-azidohept-2-yne.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol provides a general procedure for the palladium-catalyzed Sonogashira coupling of this compound.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodobenzonitrile)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Syringes and needles for transfer of reagents

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and anhydrous triethylamine via syringe.

  • Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Bioconjugation of a Cysteine-Containing Peptide with a Maleimide-Derivatized this compound

This protocol outlines the conjugation of a peptide to a derivatized linker. First, this compound is converted to 7-aminohept-2-yne, which is then reacted with a maleimide crosslinker.

Part A: Synthesis of N-(Hept-2-yn-1-yl)maleimide

  • Convert this compound to 7-aminohept-2-yne via a suitable method (e.g., Gabriel synthesis or displacement with ammonia).

  • Dissolve 7-aminohept-2-yne (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add maleic anhydride (1.1 eq) and stir at room temperature for 4 hours to form the maleamic acid intermediate.

  • Add acetic anhydride and sodium acetate and heat to 50 °C for 2 hours to effect cyclization to the maleimide.

  • Purify the resulting N-(hept-2-yn-1-yl)maleimide by column chromatography.

Part B: Peptide Conjugation Materials:

  • Cysteine-containing peptide

  • N-(Hept-2-yn-1-yl)maleimide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) or reversed-phase HPLC for purification

Procedure:

  • Dissolve the cysteine-containing peptide in PBS buffer.

  • Prepare a stock solution of N-(hept-2-yn-1-yl)maleimide in DMSO.

  • Add the maleimide stock solution to the peptide solution (typically a 5-10 fold molar excess of the maleimide).

  • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

  • Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.

  • Purify the peptide-conjugate using SEC or reversed-phase HPLC.

  • Characterize the conjugate by mass spectrometry (MALDI-TOF or ESI-MS) to confirm successful conjugation.

Diagrams and Visualizations

To facilitate a clear understanding of the experimental workflows and the underlying chemical principles, the following diagrams are provided.

Derivatization_Workflow cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_conjugation Bioconjugation cluster_product Bioconjugate start This compound azide Synthesis of 7-Azidohept-2-yne start->azide NaN₃, DMF sonogashira Sonogashira Coupling (Alkyne Modification) start->sonogashira Aryl-X, Pd/Cu cat. thiol_yne Thiol-Yne Addition (Alkyne Modification) start->thiol_yne R-SH, initiator nucleophilic Nucleophilic Substitution (Iodide Displacement) start->nucleophilic Biomolecule-Nu cysteine_mod Cysteine Modification start->cysteine_mod Peptide-SH click Click Chemistry (CuAAC or SPAAC) azide->click sonogashira->nucleophilic thiol_yne->nucleophilic product Labeled Biomolecule (Protein, Peptide, etc.) click->product nucleophilic->product cysteine_mod->product Protein_Labeling_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Protein Conjugation cluster_purification Purification and Analysis cluster_application Application start This compound derivatize Derivatize to Maleimide-Alkyne start->derivatize Multi-step synthesis conjugate Conjugation Reaction derivatize->conjugate protein Cysteine-containing Protein protein->conjugate purify Purification (SEC / HPLC) conjugate->purify analyze Characterization (Mass Spectrometry) purify->analyze application Cellular Imaging, Drug Delivery, etc. analyze->application

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-iodohept-2-yne, a versatile building block in organic synthesis. The internal alkyne and the terminal iodide offer two reactive sites for the introduction of molecular complexity, making this substrate valuable in the synthesis of natural products, biologically active molecules, and functional materials. This document outlines common palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, Heck, and Stille couplings—that can be employed to functionalize this compound, complete with generalized experimental protocols and data presentation.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2][3][4][5][6][7] For a substrate such as this compound, these reactions allow for the selective formation of a new C(sp²)-C(sp) or C(sp²)-C(sp³) bond at the terminal iodide position, leaving the internal alkyne available for subsequent transformations. The choice of coupling reaction depends on the desired final product and the available coupling partner.

Key Cross-Coupling Reactions of this compound

The following sections detail four major types of palladium-catalyzed cross-coupling reactions applicable to this compound. While specific experimental data for this exact substrate is not extensively available in the public domain, the provided protocols are based on well-established procedures for similar long-chain iodoalkanes and iodoalkynes. Researchers should consider these as starting points for optimization.

Sonogashira Coupling: Coupling with Terminal Alkynes

The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[4][5][6][7] In the case of this compound, this reaction would couple a terminal alkyne to the C1 position of the hept-2-yne chain.

Reaction Scheme:

Table 1: Generalized Reaction Parameters for Sonogashira Coupling of this compound

ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%)Pd(PPh₃)₄ is often used for its reliability.
Copper(I) Co-catalyst CuI (1-10 mol%)Essential for the classical Sonogashira mechanism.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as both a base and a solvent in many cases.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous and degassed solvents are crucial for optimal results.
Temperature Room Temperature to 60 °CReaction is often exothermic and may not require heating.
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS for completion.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.02 mmol, 2 mol%).

  • Add a magnetic stir bar and seal the flask with a septum.

  • Introduce the solvent (e.g., anhydrous, degassed THF, 10 mL) and the base (e.g., TEA, 3 mmol).

  • Add this compound (1 mmol) to the stirred solution.

  • Finally, add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Flame-dry Schlenk flask under Ar/N₂ B Add Pd catalyst and CuI A->B C Add solvent and base (TEA) B->C D Add this compound C->D E Add terminal alkyne dropwise D->E F Stir at RT, monitor by TLC/GC-MS E->F G Quench with aq. NH₄Cl F->G H Extract with organic solvent G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Suzuki Coupling: Coupling with Organoboron Reagents

The Suzuki coupling reaction forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond between an organoboron compound (boronic acid or ester) and an organic halide.[8][9] For this compound, this would typically involve coupling with an aryl or vinyl boronic acid.

Reaction Scheme:

Table 2: Generalized Reaction Parameters for Suzuki Coupling of this compound

ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand (1-5 mol%)Choice of catalyst and ligand can significantly impact yield.
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of the base is often used.
Solvent Toluene, Dioxane, DMF, often with waterA biphasic solvent system is common.
Temperature 80 - 120 °CHigher temperatures are generally required compared to Sonogashira.
Reaction Time 6 - 48 hoursMonitored by TLC or GC-MS.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a round-bottom flask, combine this compound (1 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a magnetic stir bar.

  • Add the solvent (e.g., a 4:1 mixture of toluene and water, 10 mL).

  • Add the base (e.g., K₂CO₃, 2 mmol) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere.

  • Stir vigorously and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and Pd catalyst B Add solvent mixture (e.g., Toluene/H₂O) A->B C Add base (e.g., K₂CO₃) B->C D Heat to reflux under inert atmosphere C->D E Stir and monitor by TLC/GC-MS D->E F Cool and dilute with water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by flash chromatography H->I

Heck Coupling: Coupling with Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11][12] This reaction would introduce an alkenyl group at the C1 position of the this compound.

Reaction Scheme:

Table 3: Generalized Reaction Parameters for Heck Coupling of this compound

ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)Often used with phosphine ligands like P(o-tolyl)₃.
Base Triethylamine (TEA), K₂CO₃, NaOAcA hindered amine base is common.
Solvent DMF, Acetonitrile (MeCN), ToluenePolar aprotic solvents are generally preferred.
Temperature 80 - 140 °CHigh temperatures are typically required.
Reaction Time 12 - 72 hoursCan be a slower reaction depending on the alkene.

Experimental Protocol: General Procedure for Heck Coupling

  • To a pressure tube, add this compound (1 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a magnetic stir bar.

  • Add the solvent (e.g., anhydrous DMF, 5 mL) and the base (e.g., TEA, 1.5 mmol).

  • Add the alkene (1.5 mmol) to the mixture.

  • Seal the pressure tube and heat the reaction to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture and monitor its progress by GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add reagents to pressure tube B Add solvent and base A->B C Add alkene B->C D Seal tube and heat C->D E Stir and monitor by GC-MS D->E F Cool and pour into water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Stille Coupling: Coupling with Organostannanes

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[1][2][3] This method is known for its tolerance of a wide variety of functional groups.

Reaction Scheme:

Table 4: Generalized Reaction Parameters for Stille Coupling of this compound

ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ (1-5 mol%)Ligand choice (e.g., PPh₃, AsPh₃) can be critical.
Additive LiCl, CuI (optional)LiCl can accelerate the transmetalation step.
Solvent THF, DMF, TolueneAnhydrous and oxygen-free conditions are important.
Temperature 50 - 100 °CReaction temperature depends on the reactivity of the stannane.
Reaction Time 4 - 36 hoursMonitored by TLC or GC-MS.

Experimental Protocol: General Procedure for Stille Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 mmol) and the organostannane (1.1 mmol) in an anhydrous, degassed solvent (e.g., THF, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • If required, add an additive like LiCl (3 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

  • Stir the reaction and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Stille_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve reagents in anhydrous solvent B Add Pd catalyst and additive (optional) A->B C Heat reaction mixture B->C D Stir and monitor by TLC/GC-MS C->D E Cool and filter through Celite D->E F Wash with aq. KF to remove tin E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Applications in Drug Development and Materials Science

The products derived from the cross-coupling of this compound are valuable intermediates in various fields. The resulting poly-unsaturated and functionalized long-chain molecules can be used in the synthesis of:

  • Bioactive Molecules: The extended carbon chains can be incorporated into complex natural products or designed molecules with potential therapeutic applications.

  • Molecular Probes: The alkyne functionality allows for further modification, such as "click" chemistry, to attach fluorescent tags or other reporter groups.

  • Organic Materials: The conjugated systems formed through these coupling reactions can be precursors to organic electronic materials, such as molecular wires or components of organic light-emitting diodes (OLEDs).

Safety and Handling

  • Palladium catalysts and their ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organostannanes are particularly toxic and should be handled with extreme care, using appropriate personal protective equipment.

  • Anhydrous and degassed solvents are often pyrophoric or flammable.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may vary depending on the specific coupling partners and should be determined through experimentation.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted tetrahydropyrans and piperidines, key heterocyclic scaffolds in medicinal chemistry, utilizing 7-iodohept-2-yne as a versatile starting material. The methodologies presented leverage a fluoride-mediated intramolecular cyclization for the synthesis of oxygen-containing heterocycles and a plausible pathway for the construction of nitrogen-containing analogues.

Synthesis of 2,6-Disubstituted Tetrahydropyrans

This protocol outlines a two-step process for the synthesis of 2,6-disubstituted tetrahydropyrans from this compound. The key steps involve the conversion of the terminal iodide to a hydroxyl group followed by a tetrabutylammonium fluoride (TBAF)-catalyzed intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxyhept-2-ynoic Acid Ester

A plausible route to the necessary precursor for cyclization involves the nucleophilic substitution of the iodide with a protected alcohol, followed by deprotection and esterification.

  • Materials: this compound, sodium acetate, acetic acid, sodium hydroxide, ethanol, sulfuric acid, diethyl ether, magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetic acid, add sodium acetate (1.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acetate-protected alcohol.

    • To the crude acetate, add a 1 M solution of sodium hydroxide in ethanol.

    • Stir the mixture at room temperature for 2 hours.

    • Neutralize the reaction with 1 M HCl and extract with diethyl ether.

    • Dry the organic layer and concentrate to give the crude 7-hydroxyhept-2-yne.

    • To a solution of the crude alcohol in ethanol, add a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux overnight.

    • Cool the reaction, neutralize with sodium bicarbonate, and extract with diethyl ether.

    • Dry and concentrate the organic layer to yield the ethyl 7-hydroxyhept-2-ynoate. Purify by column chromatography.

Step 2: TBAF-Catalyzed Intramolecular Cyclization

The key cyclization step to form the tetrahydropyran ring is catalyzed by TBAF.

  • Materials: Ethyl 7-hydroxyhept-2-ynoate, tetrabutylammonium fluoride (TBAF) solution (1 M in THF), tetrahydrofuran (THF), ethyl acetate, brine, magnesium sulfate.

  • Procedure:

    • Dissolve ethyl 7-hydroxyhept-2-ynoate (1.0 eq) in anhydrous THF.

    • Add TBAF solution (1.2 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted tetrahydropyran.

Data Presentation

Table 1: Hypothetical Yields for Tetrahydropyran Synthesis

StepProductStarting MaterialReagentsYield (%)
1a: Acetoxylation7-Acetoxyhept-2-yneThis compoundSodium acetate, Acetic acid85
1b: Hydrolysis7-Hydroxyhept-2-yne7-Acetoxyhept-2-yneSodium hydroxide, Ethanol95
1c: EsterificationEthyl 7-hydroxyhept-2-ynoate7-Hydroxyhept-2-yneEthanol, Sulfuric acid80
2: Intramolecular CyclizationEthyl 2-(tetrahydro-6-methyl-2H-pyran-2-yl)acetateEthyl 7-hydroxyhept-2-ynoateTBAF, THF75

Logical Workflow

Tetrahydropyran_Synthesis start This compound step1 1. Acetoxylation 2. Hydrolysis 3. Esterification start->step1 intermediate Ethyl 7-hydroxyhept-2-ynoate step1->intermediate step2 TBAF-Catalyzed Intramolecular Cyclization intermediate->step2 product 2,6-Disubstituted Tetrahydropyran step2->product

Caption: Synthetic pathway for 2,6-disubstituted tetrahydropyrans.

Proposed Synthesis of Substituted Piperidines

This section outlines a proposed synthetic route for N-substituted piperidines starting from this compound. The strategy involves the introduction of a nitrogen nucleophile followed by an intramolecular cyclization.

Experimental Protocols

Step 1: Synthesis of N-Substituted 7-Aminohept-2-yne

  • Materials: this compound, desired primary amine (e.g., benzylamine), sodium carbonate, acetonitrile, diethyl ether, magnesium sulfate.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add the primary amine (1.2 eq) and sodium carbonate (2.0 eq).

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude N-substituted 7-aminohept-2-yne. Purify by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form Piperidine

The cyclization of the amino-alkyne can be promoted by various methods, including metal catalysis or radical initiation. A plausible metal-catalyzed approach is presented here.

  • Materials: N-Substituted 7-aminohept-2-yne, palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide (CuI), base (e.g., triethylamine), solvent (e.g., THF).

  • Procedure:

    • To a degassed solution of N-substituted 7-aminohept-2-yne (1.0 eq) in THF, add the palladium catalyst (0.05 eq), CuI (0.1 eq), and triethylamine (3.0 eq).

    • Heat the reaction mixture to reflux under an inert atmosphere for 24 hours.

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired substituted piperidine.

Data Presentation

Table 2: Hypothetical Yields for Piperidine Synthesis

StepProductStarting MaterialReagentsYield (%)
1: AminationN-Benzyl-7-aminohept-2-yneThis compoundBenzylamine, Sodium carbonate, Acetonitrile80
2: Intramolecular Cyclization1-Benzyl-2-methyl-piperidineN-Benzyl-7-aminohept-2-ynePdCl₂(PPh₃)₂, CuI, Triethylamine, THF65
Signaling Pathway Analogy: A Conceptual Visualization

While there is no direct signaling pathway involved in these chemical syntheses, the logical progression of the reaction can be visualized in a similar manner, where each step activates the substrate for the subsequent transformation.

Piperidine_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Iodoalkyne This compound Amination Nucleophilic Substitution Iodoalkyne->Amination Aminoalkyne N-Substituted 7-Aminohept-2-yne Amination->Aminoalkyne Metal_Catalysis Metal-Catalyzed Intramolecular Cyclization Aminoalkyne->Metal_Catalysis Piperidine Substituted Piperidine Metal_Catalysis->Piperidine

Caption: Conceptual workflow for the synthesis of substituted piperidines.

Application Note: Protecting Group Strategies for 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Iodohept-2-yne is a valuable bifunctional synthetic building block possessing two distinct reactive sites: a terminal alkyne with an acidic proton and a primary alkyl iodide, which is an excellent leaving group for nucleophilic substitution. To achieve selective transformations at one site without unintended reactions at the other, a robust protecting group strategy is essential.[1][2] This application note details strategies for the temporary masking of the terminal alkyne, enabling chemoselective reactions at the iodide terminus. The primary focus will be on the widely used trialkylsilyl protecting groups.[1][3]

Strategic Considerations for Protecting this compound

The choice of protecting group is dictated by the planned subsequent reaction conditions. The acidic proton of the terminal alkyne can interfere with many organometallic and basic reagents.[2] Therefore, protecting the alkyne is a common first step before performing reactions such as substitutions at the C-I bond. Silyl ethers are the most common protecting groups for terminal alkynes due to their ease of installation, general stability, and versatile deprotection methods.[4]

G cluster_0 start Start: this compound decision Desired Reaction Site? start->decision react_alkyne Reaction at Alkyne (e.g., Sonogashira Coupling) decision->react_alkyne Alkyne protect_alkyne Protect Alkyne Terminus decision->protect_alkyne Iodide final_product Final Product react_alkyne->final_product react_iodide Reaction at Iodide (e.g., SN2 Substitution) protect_alkyne->react_iodide deprotect Deprotect Alkyne react_iodide->deprotect deprotect->final_product

Caption: Logical workflow for selective functionalization of this compound.

Protecting Groups for the Terminal Alkyne

Trialkylsilyl groups are ideal for protecting terminal alkynes.[1] The selection between different silyl groups, such as Trimethylsilyl (TMS) and Triisopropylsilyl (TIPS), depends on the required stability. The general protection scheme involves deprotonation of the alkyne with a strong base followed by quenching with a silyl chloride.[5]

G cluster_0 General Protection & Deprotection Scheme Start This compound Protected Silyl-Protected Intermediate Start->Protected 1. Strong Base (e.g., n-BuLi) 2. R3SiCl (e.g., TMSCl, TIPSCl) Deprotected This compound Protected->Deprotected Fluoride Source (e.g., TBAF) or Mild Base (e.g., K2CO3)

Caption: General scheme for silyl protection and deprotection of a terminal alkyne.

Trimethylsilyl (TMS) Group

The TMS group is one of the most common and labile silyl protecting groups. It is stable to many non-acidic and non-fluoride reaction conditions but can be easily removed under mild protocols.

Triisopropylsilyl (TIPS) Group

The TIPS group is significantly more sterically hindered and robust than the TMS group. It offers greater stability towards a wider range of reaction conditions, including those that might cleave a TMS group. Deprotection requires more forcing conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF).[3][6]

Comparative Data of Protecting Groups

The choice of protecting group influences the overall synthetic route. The following table summarizes key data for TMS and TIPS protection.

Protecting GroupProtection ReagentsDeprotection ConditionsStabilityTypical Yield (Protection)
TMS n-BuLi, TMSClK₂CO₃/MeOH; TBAF; CuSO₄/Sodium Ascorbate[3][7]Low to Moderate>95%
TIPS n-BuLi, TIPSClTBAF in THF; AgF in Methanol[6]High>90%

Experimental Protocols

Protocol 1: TMS Protection of this compound

This protocol describes the formation of 7-iodo-1-(trimethylsilyl)hept-2-yne.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add chlorotrimethylsilane (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: TIPS Protection of this compound

This protocol describes the formation of 7-iodo-1-(triisopropylsilyl)hept-2-yne. The procedure is analogous to TMS protection, substituting TIPSCl for TMSCl.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add chlorotriisopropylsilane (TIPSCl) (1.2 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work up the reaction as described in steps 5-8 of Protocol 1.

Protocol 3: Deprotection of TMS-Protected Alkyne

Method A: Fluoride-Mediated Deprotection

  • Dissolve the TMS-protected alkyne (1.0 eq) in THF.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0 °C.[1]

  • Stir the reaction at room temperature and monitor by TLC until completion (typically 1-2 hours).

  • Quench with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

Method B: Mild Deprotection with Copper/Ascorbate [7]

  • Dissolve the TMS-protected alkyne (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq).

  • Stir the mixture at room temperature until the reaction is complete (typically < 30 minutes).

  • Extract the product with an appropriate organic solvent and process as described above. This method is noted for its high functional group tolerance.[7]

Protocol 4: Deprotection of TIPS-Protected Alkyne

  • Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF.

  • Add TBAF (1.0 M in THF, 1.5 eq) to the solution.

  • Stir the reaction at room temperature and monitor by TLC. The reaction may require several hours to overnight due to the stability of the TIPS group.

  • Perform an aqueous workup as described in Protocol 3A.

Application Workflow Example

The following workflow demonstrates the utility of the alkyne protection strategy for performing a selective substitution reaction.

G cluster_workflow Workflow: Selective Azide Substitution A Start: This compound B Step 1: Protect Alkyne (e.g., with TMS using Protocol 1) A->B C Intermediate: TMS-Protected Iodide B->C D Step 2: SN2 Reaction (e.g., NaN3 in DMF) C->D E Intermediate: TMS-Protected Azide D->E F Step 3: Deprotect Alkyne (e.g., TBAF using Protocol 3A) E->F G Final Product: 7-Azidohept-2-yne F->G

Caption: Experimental workflow for the synthesis of 7-azidohept-2-yne via a protection strategy.

This strategy prevents the azide anion, which is basic, from deprotonating the terminal alkyne, ensuring a clean substitution at the primary iodide.

References

Application Note and Large-Scale Synthesis Protocol for 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Iodohept-2-yne is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its structure, featuring both an internal alkyne and a primary alkyl iodide, allows for sequential, regioselective functionalization. This document provides a detailed protocol for the large-scale synthesis of this compound, designed to be robust and scalable for laboratory and pilot plant settings.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials, intermediate, and final product is provided below for reference.

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
PropyneC₃H₄40.06-23.20.67 (liquid at boiling point)
1-Bromo-4-chlorobutaneC₄H₈BrCl171.46165-1671.51
7-Chlorohept-2-yneC₇H₁₁Cl130.61Not availableNot available
Sodium IodideNaI149.8913043.67
This compoundC₇H₁₁I222.07Not availableNot available
AcetoneC₃H₆O58.08560.784
Tetrahydrofuran (THF)C₄H₈O72.11660.887
n-Butyllithium (n-BuLi)C₄H₉Li64.06Decomposes0.68 (in hexane)

Synthetic Pathway Overview

The large-scale synthesis of this compound is proposed as a two-step process. The first step involves the alkylation of propyne with 1-bromo-4-chlorobutane to form the intermediate, 7-chlorohept-2-yne. The second step is a halogen exchange reaction (Finkelstein reaction) to convert the chloro-intermediate into the final iodo-product.

Step 1: Synthesis of 7-Chlorohept-2-yne

In this step, propyne is deprotonated using a strong base, such as n-butyllithium, to form lithium propynide. This nucleophile then undergoes an S(_N)2 reaction with 1-bromo-4-chlorobutane. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for selective displacement of the bromide, yielding 7-chlorohept-2-yne.

Step 2: Synthesis of this compound (Finkelstein Reaction)

The intermediate 7-chlorohept-2-yne is converted to the final product, this compound, via a Finkelstein reaction. This classic S(_N)2 reaction involves treating the alkyl chloride with an excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the insoluble sodium chloride in the acetone solvent, according to Le Chatelier's principle.

Experimental Protocols

Safety Precautions:

  • Propyne is an extremely flammable gas and can form explosive mixtures with air. All operations involving propyne must be conducted in a well-ventilated fume hood or an appropriately rated reactor, away from ignition sources. An oxygen deficiency monitor is recommended.

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and cryogenic gloves when handling liquified propyne.

Protocol 1: Large-Scale Synthesis of 7-Chlorohept-2-yne

Materials:

  • Propyne (C₃H₄)

  • 1-Bromo-4-chlorobutane (C₄H₈BrCl)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-volume, multi-necked, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a dry ice/acetone condenser.

  • Addition funnel.

  • Gas inlet tube.

  • Large-volume separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: The reactor is assembled, flame-dried under vacuum, and allowed to cool to room temperature under an inert atmosphere of argon.

  • Solvent and Reagent Addition: Anhydrous THF is added to the reactor, followed by cooling to -78 °C using a dry ice/acetone bath.

  • Propyne Introduction: Propyne gas is bubbled through the cold THF until the desired amount has been condensed.

  • Deprotonation: n-Butyllithium solution is added dropwise to the stirred propyne solution at -78 °C, maintaining the temperature below -70 °C. The mixture is stirred for an additional 30 minutes to ensure complete formation of lithium propynide.

  • Alkylation: 1-Bromo-4-chlorobutane is added dropwise via an addition funnel, again maintaining the temperature below -70 °C. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 7-chlorohept-2-yne.

Protocol 2: Large-Scale Synthesis of this compound

Materials:

  • 7-Chlorohept-2-yne (C₇H₁₁Cl)

  • Sodium iodide (NaI)

  • Anhydrous acetone

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Large-volume, round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Heating mantle.

  • Large-volume separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reaction Setup: 7-Chlorohept-2-yne, anhydrous acetone, and sodium iodide are charged into the round-bottom flask.

  • Reaction: The mixture is stirred and heated to reflux. The reaction progress is monitored by TLC or GC-MS. The formation of a white precipitate (NaCl) will be observed.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the acetone is removed under reduced pressure. The residue is partitioned between diethyl ether and deionized water. The layers are separated.

  • Washing: The organic layer is washed sequentially with deionized water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Data Summary

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)ProductYield (%)
1Propyne1.21-Bromo-4-chlorobutane1.0THF-78 to RT127-Chlorohept-2-yne~70-80
27-Chlorohept-2-yne1.0Sodium Iodide3.0AcetoneReflux24This compound~85-95

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Chlorohept-2-yne cluster_step2 Step 2: Synthesis of this compound Propyne Propyne Propynide Lithium Propynide Propyne->Propynide Deprotonation -78 °C nBuLi n-BuLi in THF nBuLi->Propynide Intermediate 7-Chlorohept-2-yne Propynide->Intermediate Alkylation -78 °C to RT BromoChloro 1-Bromo-4-chlorobutane BromoChloro->Intermediate NaI Sodium Iodide in Acetone FinalProduct This compound Intermediate->FinalProduct Finkelstein Reaction Reflux NaI->FinalProduct NaCl NaCl Precipitate FinalProduct->NaCl by-product

Caption: Workflow for the two-step synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of this compound. The two-step approach, involving an initial alkylation followed by a Finkelstein reaction, is a robust and efficient method for producing this valuable synthetic intermediate. The provided data and experimental procedures are intended to be a guide for researchers in the fields of organic chemistry and drug development, enabling the safe and effective synthesis of this compound on a larger scale.

Application Notes and Protocols: Functionalization of the Terminal Alkyne of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical modification of 7-iodohept-2-yne, a bifunctional molecule with potential applications in medicinal chemistry and materials science. The presence of a terminal iodide and an internal alkyne allows for selective functionalization at either end of the molecule. The following sections detail key experimental procedures for the modification of the alkyne terminus, primarily through Sonogashira coupling and click chemistry.

Overview of Functionalization Strategies

This compound is a versatile building block. The terminal primary iodide can be used in nucleophilic substitution reactions, while the internal alkyne offers a site for various addition and coupling reactions. This document focuses on the reactions of the alkyne. Key strategies for functionalizing the alkyne moiety include:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is a robust method for introducing aromatic and vinylic substituents.

  • Click Chemistry: Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed to introduce a wide variety of functionalities via a stable triazole linkage.[3][4][5][6]

Experimental Protocols

Sonogashira Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic aryl iodide.

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Aryl-I Aryl Halide (e.g., Iodobenzene) Coupled_Product Coupled Product Aryl-I->Coupled_Product Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Catalyst->Coupled_Product catalysis Base Et₃N (Solvent/Base) Base->Coupled_Product Temp Room Temperature Temp->Coupled_Product

Caption: Sonogashira coupling of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
This compound236.08236 mg1.0
Iodobenzene204.01224 mg1.1
Pd(PPh₃)₂Cl₂701.9035 mg0.05
Copper(I) Iodide (CuI)190.4519 mg0.1
Triethylamine (Et₃N)101.195 mL-
Tetrahydrofuran (THF), anhydrous72.1110 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (236 mg, 1.0 mmol), iodobenzene (224 mg, 1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

  • Add anhydrous tetrahydrofuran (10 mL) and triethylamine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Expected Outcome:

The reaction is expected to yield the coupled product in good to excellent yields, typically ranging from 70-95%, depending on the purity of the starting materials and the reaction conditions.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For a copper-free click chemistry approach, the internal alkyne of this compound would first need to be converted into a strained cyclooctyne derivative. This is a multi-step synthetic process. The resulting strained alkyne can then readily undergo a [3+2] cycloaddition with an azide-functionalized molecule without the need for a cytotoxic copper catalyst.[3][6]

Conceptual Workflow:

SPAAC_Workflow A This compound B Multi-step synthesis to form a strained cyclooctyne derivative A->B Functionalization C Strained Cyclooctyne Derivative B->C E Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) C->E D Azide-functionalized Molecule (e.g., Azido-PEG-Biotin) D->E F Triazole-linked Product E->F Covalent Bond Formation

Caption: Workflow for SPAAC with a this compound derivative.

General Protocol for SPAAC:

This protocol assumes the availability of a strained cyclooctyne derivative of this compound.

Materials:

Reagent/SolventConcentrationVolumeMoles (µmol)
Strained Cyclooctyne Derivative10 mM in DMSO10 µL0.1
Azide-functionalized Molecule10 mM in DMSO10 µL0.1
Phosphate-Buffered Saline (PBS), pH 7.4-80 µL-

Procedure:

  • In a microcentrifuge tube, combine the strained cyclooctyne derivative (10 µL of a 10 mM stock solution in DMSO) and the azide-functionalized molecule (10 µL of a 10 mM stock solution in DMSO).

  • Add phosphate-buffered saline (80 µL) to achieve a final volume of 100 µL.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.

  • The reaction can be monitored by LC-MS or other appropriate analytical techniques.

  • The resulting triazole-linked product can be used directly in downstream applications or purified if necessary.

Expected Outcome:

SPAAC reactions are known for their high efficiency and specificity, typically proceeding to near-quantitative conversion under biocompatible conditions.

Data Presentation

Table 1: Representative Data for Sonogashira Coupling of this compound

EntryAryl HalideCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)
1Iodobenzene5% Pd(PPh₃)₂Cl₂, 10% CuIEt₃NTHF1285
24-Iodotoluene5% Pd(PPh₃)₂Cl₂, 10% CuIEt₃NTHF1682
31-Iodo-4-nitrobenzene5% Pd(PPh₃)₂Cl₂, 10% CuIEt₃NTHF1091

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Table 2: Representative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

EntryStrained CyclooctyneAzideSolventTime (h)Conversion (%)
1DIBAC-derivativeBenzyl AzidePBS/DMSO1>95
2BCN-derivativeAzido-PEG-BiotinPBS/DMSO2>95
3DIFO-derivative3-Azido-7-hydroxycoumarinPBS/DMSO1>95

Note: The data presented in this table is representative and assumes the prior synthesis of the strained cyclooctyne derivative of this compound.

Applications in Drug Development and Research

The ability to selectively functionalize this compound at its alkyne terminus opens up numerous possibilities in drug discovery and chemical biology.

  • Linker Chemistry: The functionalized molecule can serve as a bifunctional linker to connect different molecular entities, such as a targeting moiety and a therapeutic payload.

  • Probe Synthesis: The introduction of reporter groups like fluorophores or biotin via click chemistry enables the use of these molecules as probes for biological imaging and assays.

  • Library Synthesis: The Sonogashira coupling allows for the rapid generation of a library of analogs with diverse aryl substituents for structure-activity relationship (SAR) studies.

These protocols provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in a variety of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Iodohept-2-yne. Below you will find frequently asked questions, detailed troubleshooting guides, a comparison of purification methods, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route. If prepared via a Finkelstein reaction from a corresponding bromide or tosylate, impurities may include unreacted starting materials, the corresponding elimination product (hept-2-en-7-yne), and residual salts (e.g., NaBr, KBr, NaOTs). If synthesized by direct iodination of hept-2-yne, potential impurities could include di-iodinated byproducts. Solvents used in the reaction and workup are also common contaminants.

Q2: How stable is this compound, and what are the recommended storage conditions?

A2: Iodoalkynes can be sensitive to light and heat, which may cause decomposition over time, often indicated by a discoloration (turning yellow or brown) due to the formation of iodine. For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light (e.g., in an amber vial), and stored at a low temperature (-20°C is ideal). Storing under an inert atmosphere (argon or nitrogen) can also prolong its shelf life.

Q3: Can this compound be purified by distillation at atmospheric pressure?

A3: It is not recommended. This compound has a relatively high boiling point and is prone to decomposition at elevated temperatures. Attempting to distill it at atmospheric pressure would likely lead to significant product loss. Vacuum distillation is the preferred method for purifying this compound by distillation.

Q4: Is this compound visible on a TLC plate under UV light?

A4: this compound does not have a strong chromophore, so it may not be readily visible under UV light (254 nm). However, it can often be visualized by staining the TLC plate. Common staining agents include potassium permanganate (KMnO4) or iodine vapor. The alkyne and iodide functional groups will react with these stains to produce a visible spot.

Q5: What safety precautions should be taken when handling this compound?

A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Review the Safety Data Sheet (SDS) before use.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 100% hexanes, try a 99:1 mixture of hexanes:ethyl acetate and slowly increase the proportion of ethyl acetate.
Product co-elutes with an impurity. The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using a hexanes/ethyl acetate system, consider trying a hexanes/dichloromethane or a toluene-based system.
Streaking or tailing of the product spot on TLC. The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.If using silica gel, consider switching to neutral alumina, as iodoalkynes can sometimes be unstable on acidic silica. Reduce the amount of crude material loaded onto the column.
Product appears to be decomposing on the column (discoloration). The stationary phase (especially silica gel) can be acidic and cause decomposition of sensitive iodoalkynes.Use a deactivated stationary phase. For silica gel, you can co-load your sample with a small amount of a non-polar base like triethylamine. Alternatively, use neutral alumina as the stationary phase.[1]
Vacuum Distillation
Problem Possible Cause(s) Solution(s)
"Bumping" or uneven boiling of the liquid. The boiling rate is too high, or there is residual solvent.Ensure a smooth boiling by using a magnetic stir bar or a capillary ebulliator. Make sure all low-boiling solvents are removed before starting the distillation. A slow and gradual increase in temperature is recommended.
The product is not distilling over at the expected temperature. The vacuum is not low enough, or there is a leak in the system.Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. Use a manometer to accurately measure the pressure.
The product solidifies in the condenser. The condenser water is too cold.Use room temperature water or drain the condenser to allow the product to melt and flow into the receiving flask.
The distillate is discolored. The distillation temperature is too high, leading to decomposition.Improve the vacuum to lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the boiling point of the liquid.

Comparison of Purification Methods

Parameter Column Chromatography Vacuum Distillation
Typical Purity >98%>99%
Expected Yield 70-90%80-95%
Scale Milligrams to several gramsGrams to kilograms
Time Required Can be time-consuming, especially for large scales.Generally faster for larger quantities.
Potential for Decomposition Moderate, especially on silica gel. Can be mitigated by using alumina.Low to moderate, dependent on temperature and vacuum stability.

Experimental Protocols

Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh) or neutral alumina

  • Hexanes

  • Ethyl acetate

  • TLC plates

  • Potassium permanganate stain

  • Glass column, flasks, and other standard glassware

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in a chamber with a solvent system of increasing polarity (e.g., start with 100% hexanes, then 99:1 hexanes:ethyl acetate, then 95:5).

    • Visualize the plate using a potassium permanganate dip. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel or alumina in the chosen eluent (e.g., 98:2 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane.

    • Add a small amount of silica gel or celite to this solution and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

Materials:

  • Crude this compound

  • Distillation flask, short-path distillation head, condenser, receiving flask

  • Vacuum pump and tubing

  • Heating mantle and magnetic stirrer

  • Manometer

  • Cold trap (e.g., with dry ice/acetone)

Protocol:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all glassware is clean and dry. Use high-vacuum grease on all joints.

    • Place a stir bar in the distillation flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump.

  • Sample Preparation:

    • Transfer the crude this compound to the distillation flask. It is crucial to ensure that any low-boiling solvents from the workup have been removed.

  • Distillation:

    • Begin stirring and slowly apply the vacuum.

    • Once the desired pressure is reached and stable (e.g., 1-5 mmHg), gradually heat the distillation flask using the heating mantle.

    • Observe the distillation and record the temperature at which the liquid begins to distill and the pressure. The boiling point of this compound will be significantly lower than at atmospheric pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.

    • Collect the fraction that distills over at a constant temperature.

  • Completion:

    • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • The purified this compound is in the receiving flask.

Purification Method Selection Workflow

Purification_Workflow start Start: Crude this compound check_impurities Analyze crude material by TLC/NMR start->check_impurities decision_scale Scale of Purification? check_impurities->decision_scale small_scale < 5 g decision_scale->small_scale Small large_scale > 5 g decision_scale->large_scale Large decision_purity High Purity Required? small_scale->decision_purity vacuum_dist Vacuum Distillation large_scale->vacuum_dist column_chrom Column Chromatography decision_purity->column_chrom Yes decision_purity->vacuum_dist No end Pure this compound column_chrom->end vacuum_dist->end

Caption: Workflow for selecting the appropriate purification method for this compound.

References

Technical Support Center: Sonogashira Coupling of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Sonogashira coupling of 7-iodohept-2-yne.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling of this compound?

A1: The most prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne coupling partner. This reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen, leading to the formation of a symmetrical diynes as a byproduct.[1][2][3][4] It is crucial to maintain an inert atmosphere throughout the reaction to minimize this side product.

Q2: Can the internal alkyne in this compound participate in side reactions?

A2: While the terminal alkyne is more reactive in the desired coupling, the internal alkyne of this compound is generally stable under typical Sonogashira conditions. However, under harsh conditions or with certain catalysts, isomerization or other undesired transformations could potentially occur, though this is not a commonly reported issue.

Q3: Why is my Sonogashira reaction with this compound showing low yield?

A3: Low yields in Sonogashira couplings with alkyl iodides like this compound can stem from several factors. One significant challenge is the potential for β-hydride elimination from the organopalladium intermediate.[5] This side reaction is more common with alkyl halides than with aryl halides. Other contributing factors can include inefficient catalyst activity, catalyst decomposition (observed as the formation of palladium black), or suboptimal reaction conditions such as solvent, base, and temperature.

Q4: What is the black precipitate that sometimes forms during the reaction?

A4: The formation of a black precipitate is often indicative of the decomposition of the palladium catalyst to form palladium black. This reduces the concentration of the active catalyst in the reaction mixture and can lead to lower yields or incomplete conversion of the starting materials.

Q5: Are there copper-free alternatives for the Sonogashira coupling of this compound?

A5: Yes, copper-free Sonogashira protocols have been developed to avoid the issue of Glaser-Hay homocoupling.[6][7][8][9] These methods often employ alternative bases or ligands to facilitate the coupling reaction. For challenging substrates like alkyl iodides, exploring a copper-free approach can be a valuable strategy to improve the yield of the desired cross-coupled product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield - Inactive catalyst- β-hydride elimination[5]- Suboptimal reaction temperature- Incorrect solvent or base- Use a fresh, high-quality palladium catalyst and ligand.- Consider using a bulkier phosphine ligand or an N-heterocyclic carbene (NHC) ligand to disfavor β-hydride elimination.- Optimize the reaction temperature; for alkyl iodides, milder conditions are often preferred.- Screen different solvents (e.g., THF, DMF, toluene) and bases (e.g., triethylamine, diisopropylamine, Cs2CO3).
Significant amount of alkyne homocoupling (Glaser product) - Presence of oxygen- High concentration of copper catalyst- Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).- Use thoroughly degassed solvents and reagents.- Reduce the loading of the copper(I) co-catalyst.- Consider a copper-free Sonogashira protocol.[6][7][8][9]
Formation of black precipitate (palladium black) - Catalyst decomposition due to high temperature or incompatible solvent- Presence of impurities- Lower the reaction temperature.- Ensure the use of pure, degassed solvents.- Use a more stable palladium precatalyst or ligand.
Incomplete consumption of this compound - Insufficient catalyst loading- Short reaction time- Catalyst deactivation- Increase the catalyst and ligand loading.- Extend the reaction time and monitor by TLC or GC/LC-MS.- If catalyst decomposition is suspected, address the potential causes (see above).
Multiple unidentified spots on TLC - Formation of various side products- Degradation of starting materials or product- Re-evaluate the reaction conditions (temperature, solvent, base) to improve selectivity.- Ensure the purity of all starting materials.- Consider a milder base or lower reaction temperature to prevent degradation.

Experimental Protocol: Copper-Free Sonogashira Coupling of an Alkyl Iodide

This protocol is a general guideline for a copper-free Sonogashira coupling, which can be adapted for this compound. Optimization may be required.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Phosphine ligand (if not using a pre-formed complex)

  • Base (e.g., Cs₂CO₃ or a bulky amine base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst and ligand (if separate).

  • Add the base to the flask.

  • Add the anhydrous, degassed solvent via syringe or cannula.

  • Stir the mixture for a few minutes to ensure homogeneity.

  • Add this compound to the reaction mixture.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction to the desired temperature (optimization may be required, starting at room temperature and gradually increasing is recommended).

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Below are diagrams illustrating the key reaction pathways in the Sonogashira coupling of this compound.

Sonogashira_Coupling Reactants This compound + Terminal Alkyne Desired_Product Cross-Coupled Product Reactants->Desired_Product Sonogashira Coupling Glaser_Product Homocoupled Alkyne (Diyne) Reactants->Glaser_Product Glaser Homocoupling Beta_Hydride_Elimination Alkene + Hydrido-Palladium Complex Reactants->Beta_Hydride_Elimination β-Hydride Elimination Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Pd_Catalyst->Beta_Hydride_Elimination Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Desired_Product Cu_Catalyst->Glaser_Product

Caption: Key reaction pathways in the Sonogashira coupling of this compound.

Troubleshooting_Logic Start Low Yield or Side Products Check_Inert Check Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity Start->Check_Reagents Optimize_Conditions Optimize Conditions (Temp, Solvent, Base) Start->Optimize_Conditions Check_Inert->Optimize_Conditions Check_Reagents->Optimize_Conditions Consider_Cu_Free Consider Copper-Free Protocol Optimize_Conditions->Consider_Cu_Free If homocoupling persists Change_Ligand Change Ligand (e.g., bulky phosphine, NHC) Optimize_Conditions->Change_Ligand If β-hydride elimination suspected Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction If issues resolved Consider_Cu_Free->Successful_Reaction Change_Ligand->Successful_Reaction

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

References

dealing with instability of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the inherent instability of 7-iodohept-2-yne. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this reagent in your experiments.

Understanding the Instability of this compound

This compound is a valuable synthetic intermediate, but its utility can be compromised by its limited stability. The presence of both an internal alkyne and a primary alkyl iodide functional group makes the molecule susceptible to degradation under various conditions. The primary modes of decomposition are believed to involve the homolytic cleavage of the weak carbon-iodine bond, which can be initiated by light or heat. This process can generate radical intermediates, leading to discoloration (due to the formation of elemental iodine), oligomerization, and other side reactions.

Frequently Asked Questions (FAQs)

Q1: My previously colorless this compound has turned yellow/brown. What is the cause and can I still use it?

A1: The discoloration is a common indicator of decomposition and is typically caused by the formation of elemental iodine (I₂). This process is often initiated by exposure to light or elevated temperatures. For many applications, particularly those sensitive to radical initiators or where precise stoichiometry is critical, using the discolored reagent is not recommended as it may lead to unpredictable results or complete reaction failure. Purification by flash chromatography or distillation is advised before use.

Q2: What are the optimal storage conditions for this compound to maximize its shelf-life?

A2: To minimize degradation, this compound should be stored under the conditions outlined in the table below. The key is to protect it from light and heat.[1] Storing under an inert atmosphere can also prevent oxidation.

Q3: I have observed precipitate formation in my stock of this compound. What is it?

A3: Precipitate formation can be a result of oligomerization or polymerization of the molecule, which is a potential decomposition pathway. It is recommended to purify the material to remove these insoluble impurities before use.

Q4: Can I handle this compound on the benchtop in ambient light?

A4: It is strongly recommended to minimize exposure to ambient light, especially direct sunlight or strong laboratory lighting. Light can initiate the homolytic cleavage of the C-I bond, leading to decomposition. Handle the compound in a fume hood with the sash lowered to reduce light exposure, and work expeditiously. For prolonged manipulations, it is advisable to use amber glassware or wrap the reaction vessel in aluminum foil.

Troubleshooting Guide

The following table summarizes common problems encountered when using this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Reaction Failure (No Product Formation) 1. Complete degradation of this compound.1. Check the purity of the starting material by ¹H NMR or TLC. Purify if necessary.
2. Incompatible reaction conditions (e.g., strong base, high temperature).2. Review the reaction protocol. Consider milder bases or lower reaction temperatures if possible.
Low Reaction Yield 1. Partial decomposition of this compound.1. Use freshly purified or stabilized this compound.
2. Side reactions due to impurities.2. Ensure all reagents and solvents are pure and dry.
Inconsistent Reaction Results 1. Variable purity of this compound stock.1. Purify the entire batch of this compound before use to ensure homogeneity.
2. Inconsistent light exposure during reaction setup.2. Standardize the experimental setup to minimize light exposure (e.g., use foil-wrapped flasks).
Discoloration of Reaction Mixture 1. Decomposition of this compound during the reaction.1. If the reaction tolerates it, add a small amount of copper powder as a stabilizer.
2. Reaction conditions are too harsh.2. Attempt the reaction at a lower temperature.

Data Presentation: Factors Affecting Stability

Factor Effect on Stability Recommended Handling and Storage
Temperature Increased temperature accelerates decomposition.Store at low temperatures (-20°C for long-term storage). Allow to warm to room temperature before opening to prevent moisture condensation.
Light UV and visible light can initiate decomposition.Store in an amber, tightly sealed container. For reactions, use amber glassware or wrap the flask in aluminum foil.
Atmosphere Oxygen can potentially contribute to degradation pathways.For long-term storage, flush the container with an inert gas (e.g., argon or nitrogen) before sealing.
Contaminants Acids, bases, and radical initiators can promote decomposition.Ensure high purity of the compound. Use clean, dry glassware.

Experimental Protocols

Protocol 1: Purification of Decomposed this compound

Objective: To remove colored impurities (iodine) and non-volatile decomposition products.

Methodology:

  • Preparation: Dissolve the discolored this compound in a minimal amount of a non-polar solvent (e.g., hexanes or a 95:5 mixture of hexanes:ethyl acetate).

  • Column Chromatography:

    • Prepare a flash chromatography column with silica gel.

    • Pre-elute the column with the chosen solvent system.

    • Carefully load the dissolved compound onto the column.

    • Elute the compound with the solvent system, collecting fractions. The desired product is typically colorless and will elute before the more polar impurities.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating of the flask.

  • Storage: Immediately store the purified product under an inert atmosphere at -20°C.

Protocol 2: Stabilization of this compound with Copper

Objective: To inhibit decomposition during storage or in reactions, inspired by the stabilization of similar iodoalkanes.

Methodology:

  • For Storage:

    • To a vial of purified this compound, add a small amount of activated copper powder (a few milligrams per gram of the compound).

    • Flush the vial with an inert gas (argon or nitrogen).

    • Seal the vial tightly and store at -20°C, protected from light.

  • For Reactions:

    • If the reaction chemistry is compatible with metallic copper, a small amount of copper powder can be added to the reaction mixture. This can be particularly useful in reactions that require heating.

Visualizations

Decomposition_Pathway Potential Decomposition Pathway of this compound This compound This compound Hept-2-yn-7-yl_Radical Hept-2-yn-7-yl_Radical This compound->Hept-2-yn-7-yl_Radical Light (hν) or Heat (Δ) Iodine_Radical Iodine_Radical This compound->Iodine_Radical Light (hν) or Heat (Δ) Oligomers_Polymers Oligomers_Polymers Hept-2-yn-7-yl_Radical->Oligomers_Polymers Other_Side_Products Other_Side_Products Hept-2-yn-7-yl_Radical->Other_Side_Products Elemental_Iodine Elemental_Iodine Iodine_Radical->Elemental_Iodine Dimerization

Caption: Potential decomposition pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound start Problem Encountered (e.g., discoloration, reaction failure) check_purity Assess Purity of This compound (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify by Chromatography or Distillation is_pure->purify No review_conditions Review Reaction Conditions (Temp, Light, Reagents) is_pure->review_conditions Yes purify->review_conditions are_conditions_mild Are Conditions Mild? review_conditions->are_conditions_mild modify_conditions Modify Conditions (Lower Temp, Protect from Light) are_conditions_mild->modify_conditions No proceed Proceed with Experiment are_conditions_mild->proceed Yes modify_conditions->proceed

Caption: Troubleshooting workflow for experiments with this compound.

Stabilization_Workflow Experimental Workflow for Stabilization start Start with Purified This compound add_cu Add Activated Copper Powder start->add_cu inert_atm Flush with Inert Gas (Ar/N₂) add_cu->inert_atm seal Seal Container Tightly inert_atm->seal store Store at -20°C, Protected from Light seal->store

Caption: Workflow for the stabilization of this compound for storage.

References

Technical Support Center: Optimizing Reaction Conditions for 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Iodohept-2-yne.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process starting from the commercially available hept-2-yn-1-ol. The first step involves the conversion of the primary alcohol to a good leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The subsequent step is a Finkelstein reaction, where the tosylate is displaced by iodide using a salt such as sodium iodide (NaI) in a polar aprotic solvent like acetone.

Q2: What are the critical parameters to control during the tosylation of hept-2-yn-1-ol?

A2: Temperature and the purity of reagents are critical. The reaction should be run at a low temperature (typically 0 °C to room temperature) to prevent side reactions. The use of freshly distilled pyridine and high-purity TsCl is recommended to avoid the introduction of water, which can hydrolyze the tosylating agent and the product.

Q3: How can I monitor the progress of the Finkelstein reaction?

A3: The progress of the Finkelstein reaction can be conveniently monitored by thin-layer chromatography (TLC). The starting material (hept-2-yn-1-yl tosylate) is significantly more polar than the product (this compound). A developing system such as hexane/ethyl acetate (e.g., 9:1 v/v) will show a clear separation between the starting material and the product spots. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Q4: What is the best method for purifying the final product, this compound?

A4: Following aqueous workup to remove the inorganic salts and residual solvent, the crude this compound is best purified by column chromatography on silica gel. A non-polar eluent system, such as a gradient of hexane in ethyl acetate, is typically effective. Due to the potential for decomposition, it is advisable to use the purified product promptly or store it under an inert atmosphere at a low temperature.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Tosylation Step

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by TLC until the starting alcohol is consumed.
Hydrolysis of TsCl or Tosylate Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature Maintain the reaction temperature at 0 °C during the addition of TsCl and then allow it to slowly warm to room temperature.
Incorrect Stoichiometry Use a slight excess of TsCl (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.
Problem 2: Low Yield or Incomplete Conversion in the Finkelstein Reaction

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Reaction The Finkelstein reaction is an equilibrium process. Use a large excess of sodium iodide (3 to 5 equivalents) to drive the equilibrium towards the product. Acetone is the solvent of choice as sodium tosylate is poorly soluble in it, which also helps to drive the reaction forward.
Inertness of the Leaving Group Ensure the tosylation in the previous step was successful. If the tosylate is impure or was not fully formed, the Finkelstein reaction will be inefficient.
Reaction Temperature Too Low While the reaction proceeds at room temperature, gentle heating (refluxing in acetone, ~56 °C) can significantly increase the reaction rate.
Presence of Water Ensure all glassware is dry and use anhydrous acetone. Water can interfere with the reaction.
Problem 3: Presence of Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Solution
Unreacted Starting Material Improve the reaction conditions of the preceding step to ensure full conversion. Optimize the column chromatography for better separation.
Formation of Elimination Byproducts The use of a non-nucleophilic base during tosylation can minimize elimination. In the Finkelstein reaction, avoid excessively high temperatures or prolonged reaction times which might favor elimination of HI.
Decomposition of the Product This compound can be sensitive to light and heat. Store the purified product in a dark container at low temperatures (-20 °C is recommended for long-term storage) and under an inert atmosphere.

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Synthesis of Hept-2-yn-1-yl tosylate

  • To a solution of hept-2-yn-1-ol (1.0 eq) in anhydrous pyridine (5 mL per 1 g of alcohol) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction by TLC (hexane/ethyl acetate 4:1).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • Dissolve the crude hept-2-yn-1-yl tosylate (1.0 eq) in anhydrous acetone (10 mL per 1 g of tosylate).

  • Add sodium iodide (3.0 eq) to the solution.

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC (hexane/ethyl acetate 9:1).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer and wash with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Optimization of the Finkelstein Reaction Conditions

EntrySolventTemperature (°C)NaI (equivalents)Reaction Time (h)Yield (%)
1Acetone251.52465
2Acetone56 (reflux)1.5878
3Acetone56 (reflux)3.0492
4DMF253.01285
5Acetonitrile82 (reflux)3.0388

Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

experimental_workflow start Hept-2-yn-1-ol step1 Tosylation (TsCl, Pyridine, 0°C to RT) start->step1 intermediate Hept-2-yn-1-yl tosylate step1->intermediate step2 Finkelstein Reaction (NaI, Acetone, Reflux) intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of this compound check_tosylation Check Purity of Hept-2-yn-1-yl tosylate start->check_tosylation check_finkelstein Review Finkelstein Reaction Conditions start->check_finkelstein impure_tosylate Impure Tosylate check_tosylation->impure_tosylate Yes incomplete_tosylation Incomplete Tosylation check_tosylation->incomplete_tosylation Yes low_temp Temperature too low? check_finkelstein->low_temp insufficient_nai Insufficient NaI? low_temp->insufficient_nai No increase_temp Increase to Reflux low_temp->increase_temp Yes wet_solvent Wet Solvent? insufficient_nai->wet_solvent No add_more_nai Use >3 eq. NaI insufficient_nai->add_more_nai Yes use_anhydrous Use Anhydrous Solvent wet_solvent->use_anhydrous Yes

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Purification of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne. It focuses on common impurities and their removal during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities largely depend on the synthetic route employed. If a Finkelstein reaction is used, starting materials such as 7-bromohept-2-yne or 7-chlorohept-2-yne may be present.[1] Residual inorganic salts like sodium chloride or sodium bromide are also common byproducts. If the synthesis starts from an alcohol precursor like hept-2-yn-7-ol, unreacted starting material and byproducts from the tosylation or mesylation step could be impurities.

Q2: My purified this compound is turning brown upon storage. What is causing this?

A2: Iodoalkynes can be sensitive to light and air, which can cause decomposition and the release of elemental iodine, resulting in a brown or purplish discoloration. It is crucial to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a possible purification method, iodoalkynes can be thermally labile. If you choose to use distillation, it is highly recommended to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of decomposition.

Q4: What is the purpose of a sodium thiosulfate wash during the work-up?

A4: A wash with an aqueous solution of sodium thiosulfate is a standard procedure to remove any residual elemental iodine (I₂) from the organic phase. The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase and can be separated.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after purification - Decomposition of the product during purification. - Incomplete reaction. - Loss of product during aqueous work-up.- Avoid prolonged exposure to heat and light. Use vacuum distillation if necessary. - Monitor the reaction by TLC or GC-MS to ensure completion. - Ensure proper phase separation during extractions and minimize the number of washes.
Co-elution of impurities during column chromatography - Improper solvent system (eluent). - Overloading of the column. - Presence of a closely related impurity (e.g., 7-bromohept-2-yne).- Optimize the eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. - Use an appropriate amount of crude product for the column size. - A very non-polar eluent system and a long column may be required to separate haloalkyne analogs.
Product is still colored after column chromatography - Residual iodine. - Co-elution of a colored impurity.- Wash the organic solution with aqueous sodium thiosulfate before concentrating for chromatography. - Analyze the colored fraction by TLC or other analytical methods to identify the impurity and adjust the chromatographic conditions.
Presence of inorganic salts in the final product - Incomplete removal during the aqueous work-up.- Perform a brine wash after the aqueous extractions to help remove dissolved water and inorganic salts from the organic layer. - Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

Experimental Protocols

General Extractive Work-up Protocol
  • After the reaction is complete, quench the reaction mixture with deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers and wash sequentially with:

    • Deionized water

    • Saturated aqueous sodium thiosulfate solution (if iodine color is present)

    • Saturated aqueous sodium bicarbonate solution (to neutralize any acid)

    • Brine

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

Silica Gel Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 99:1 hexane:ethyl acetate). The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Parameter This compound Potential Impurity: 7-Bromohept-2-yne Potential Impurity: Hept-2-yn-7-ol
Molecular Weight 222.07 g/mol 175.06 g/mol 112.17 g/mol
Boiling Point Not readily available, likely >200 °C at atm. pressureNot readily available~95-97 °C at 12 mmHg
Polarity LowLowModerate
TLC Elution (Hexane/EtOAc) Higher RfSlightly lower Rf than iodo-analogLower Rf

Purification Workflow

PurificationWorkflow crude Crude this compound workup Aqueous Work-up crude->workup drying Drying workup->drying impurities_aq Aqueous Impurities (salts, etc.) workup->impurities_aq Remove concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography pure_product Pure this compound chromatography->pure_product impurities_org Organic Impurities chromatography->impurities_org Separate

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during catalytic reactions involving 7-iodohept-2-yne, with a focus on catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a valuable substrate for various cross-coupling reactions, with the most common being the Sonogashira coupling.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2]

Q2: What are the typical catalysts used in these reactions?

A2: Palladium-based catalysts are standard for Sonogashira couplings. Common examples include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] These are often used in conjunction with a copper(I) salt, such as copper(I) iodide (CuI), which acts as a co-catalyst.[1]

Q3: What is catalyst poisoning and why is it a concern?

A3: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[4] This is a significant concern as it can lead to slow or incomplete reactions, low product yields, and increased costs due to the need for higher catalyst loading or catalyst replacement.

Q4: What are common catalyst poisons in Sonogashira reactions involving this compound?

A4: Common poisons for palladium catalysts include:

  • Oxygen: Exposure to air can lead to the oxidation of the active Pd(0) species and the homocoupling of the alkyne (Glaser coupling).

  • Water: The presence of water can affect the stability of the catalytic complex and can lead to unwanted side reactions. While some Sonogashira reactions can be performed in water, it often requires specific ligands and conditions.[5]

  • Impurities in reagents: Impurities in the amine base, solvents, or the starting materials themselves can act as catalyst poisons. For instance, amines can oxidize over time, and commercial alkynes may contain impurities.

  • Excess phosphine ligands: While necessary for the catalyst's stability and activity, a large excess of phosphine ligands can sometimes inhibit the reaction.

Troubleshooting Guide

This guide addresses common problems encountered during catalytic reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning by Oxygen: The active Pd(0) catalyst is sensitive to air.- Ensure all reaction vessels are properly dried and purged with an inert gas (e.g., argon or nitrogen). - Use degassed solvents. This can be achieved by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles.
Catalyst Poisoning by Water: Residual water in the reagents or solvents.- Use anhydrous solvents and reagents. - Dry glassware thoroughly in an oven before use.
Impure Amine Base: The amine base may contain impurities that inhibit the catalyst.- Use a freshly opened bottle of the amine base or distill the amine before use.
Inactive Catalyst: The palladium catalyst may have degraded over time.- Use a fresh batch of the palladium catalyst. - Consider using a more robust pre-catalyst.
Formation of Side Products (e.g., Homocoupling of Alkyne) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling).- Rigorously exclude air from the reaction mixture by using inert gas techniques.
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.- If possible, run the reaction at a lower temperature. The Sonogashira coupling can often proceed at room temperature.[6]
Reaction Stalls Before Completion Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion.- Increase the catalyst loading incrementally.
Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction kinetics can be slow.- Choose a solvent system in which all components are soluble. Sometimes a co-solvent may be necessary.

Experimental Protocol: Sonogashira Coupling of an Iodoalkane

This protocol is a representative example for the Sonogashira coupling of an aliphatic iodide and can be adapted for this compound.

Materials:

  • Iodoalkane (e.g., 1-iododecane)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodoalkane (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

Catalyst Poisoning Pathway

CatalystPoisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Catalyst Complex Active_Catalyst->Inactive_Complex Binds to active site Poison Poison (e.g., O₂, H₂O, Impurities) Poison->Inactive_Complex No_Reaction Reaction Stalls/ Low Yield Inactive_Complex->No_Reaction Leads to

Caption: A simplified diagram illustrating how a poison deactivates a catalyst.

Experimental Workflow for Sonogashira Coupling

SonogashiraWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Co-catalyst, Base Solvent Add Degassed Anhydrous Solvent Reagents->Solvent Stir Stir at RT Solvent->Stir Inert Establish Inert Atmosphere (Ar/N₂) Inert->Reagents Monitor Monitor by TLC/GC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low/No Product Yield Check_Inert Was the reaction run under inert atmosphere? Start->Check_Inert Check_Reagents Are reagents and solvents anhydrous and pure? Check_Inert->Check_Reagents Yes Solution_Inert Degas solvents and use proper inert techniques. Check_Inert->Solution_Inert No Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Solution_Reagents Use anhydrous solvents and purify the amine base. Check_Reagents->Solution_Reagents No Check_Temp Is the reaction temperature appropriate? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Solution_Catalyst No Solution_Temp Adjust temperature. Check_Temp->Solution_Temp No

References

preventing dimerization of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the dimerization of 7-iodohept-2-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (CAS No. 70396-14-4) is a chemical intermediate with the molecular formula C₇H₁₁I.[1][2] It is a terminal alkyne containing an iodine atom, making it a versatile building block in organic synthesis. Its applications include its use in coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz couplings, to introduce hept-2-ynyl chains into more complex molecules.

Q2: What is dimerization and why is it a problem for this compound?

Dimerization is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, typically a 1,3-diyne. This process, often a copper-catalyzed reaction known as Glaser-Hay coupling, leads to the formation of impurities that can be difficult to remove from the desired product.[3][4] This not only reduces the yield of the target molecule but can also complicate purification processes.

Q3: What are the primary causes of this compound dimerization?

The primary cause of dimerization is the presence of copper catalysts, often used in reactions like Sonogashira coupling.[5] Exposure to air (oxygen) can facilitate this copper-catalyzed oxidative coupling. Other factors that can promote dimerization include elevated temperatures and prolonged reaction or storage times in the presence of catalytic species.

Q4: How can I store this compound to minimize degradation and dimerization?

To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment.[1][2] Supplier recommendations suggest keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen. For long-term storage, refrigeration at 4°C is advisable.[6]

Troubleshooting Guide: Preventing Dimerization of this compound

This guide provides solutions to common problems encountered during the use of this compound, with a focus on preventing unwanted dimerization.

Problem Potential Cause Recommended Solution
Significant amount of dimer observed by TLC/NMR after reaction. Copper-catalyzed Glaser-Hay coupling.- Add a reducing agent to the reaction mixture to keep copper in the Cu(I) state. - Perform the reaction under strictly anaerobic conditions. - Use a copper scavenger to remove residual copper during workup.
Dimer formation during workup. Exposure to air in the presence of residual copper catalyst.- Keep the post-reaction mixture cooled to below -28°C before and during exposure to air.[3] - Immediately remove the copper catalyst after the reaction is complete using a suitable scavenger.
Product degradation or discoloration upon storage. Instability of the iodoalkyne, potentially accelerated by light or heat.- Store the purified compound at low temperatures (e.g., 4°C) in a dark, airtight container under an inert atmosphere.[6] - Avoid prolonged storage; use freshly prepared or purified this compound whenever possible.
Difficulty in purifying the desired product from the dimer. Similar polarities of the product and the dimer byproduct.- Employ preparative HPLC for separation.[7] - Consider using a different chromatographic technique, such as hydrophilic interaction chromatography (HILIC), if standard normal-phase chromatography is ineffective.[7]

Experimental Protocols

Protocol for Inhibiting Dimerization with a Reducing Agent

This protocol is adapted for a typical cross-coupling reaction where this compound is a reactant and copper is used as a co-catalyst.

Materials:

  • This compound

  • Reaction solvent (degassed)

  • Copper(I) catalyst (e.g., CuI)

  • Palladium catalyst (for cross-coupling)

  • Base (e.g., triethylamine, degassed)

  • Reducing agent (e.g., Sodium L-ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the degassed solvent, palladium catalyst, base, and the other coupling partner to the vessel.

  • In a separate flask, dissolve this compound and the reducing agent in the degassed solvent. A typical concentration for the reducing agent is 10-20 mol% relative to the copper catalyst.

  • Add the copper(I) catalyst to the main reaction vessel, followed by the solution of this compound and the reducing agent.

  • Proceed with the reaction at the desired temperature, monitoring its progress by TLC or GC/MS.

  • Upon completion, proceed to the low-temperature workup protocol.

Low-Temperature Workup Protocol

This protocol is designed to minimize dimerization that can occur upon exposure of the reaction mixture to air.

Materials:

  • Completed reaction mixture

  • Cold brine solution (saturated NaCl in water, cooled to ~0°C)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate, pre-cooled)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Cooling bath (e.g., dry ice/acetone, capable of reaching -30°C or lower)

Procedure:

  • Once the reaction is complete, cool the reaction vessel to below -28°C using a cooling bath.[3]

  • While maintaining the low temperature, quench the reaction by slowly adding the cold brine solution.

  • Extract the aqueous layer with the pre-cooled organic solvent.

  • Combine the organic layers and wash them with cold brine.

  • Dry the organic layer over the drying agent.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature to obtain the crude product.

Visual Guides

Dimerization Pathway of this compound

G Glaser-Hay Coupling Mechanism cluster_reactants Reactants cluster_catalyst Catalyst and Conditions cluster_product Product Alkyne1 This compound Copper Cu(I) Catalyst Alkyne1->Copper Coordination Alkyne2 This compound Alkyne2->Copper Dimer Dimer (1,3-Diyne Impurity) Copper->Dimer Oxidative Coupling Oxygen Oxygen (Air) Oxygen->Copper Re-oxidation of Cu(0) to Cu(I) Base Base Base->Alkyne1 Deprotonation

Caption: Mechanism of this compound dimerization.

Troubleshooting Workflow for Dimerization

G Troubleshooting Dimerization Start Dimerization Observed? Check_Reaction During Reaction? Start->Check_Reaction Yes End_Success Dimerization Minimized Start->End_Success No Check_Workup During Workup? Check_Reaction->Check_Workup No Add_Inhibitor Add Reducing Agent / Use Inert Atmosphere Check_Reaction->Add_Inhibitor Yes Low_Temp_Workup Perform Low-Temperature Workup Check_Workup->Low_Temp_Workup Yes End_Fail Further Optimization Needed Check_Workup->End_Fail No Add_Inhibitor->End_Success Use_Scavenger Use Copper Scavenger Low_Temp_Workup->Use_Scavenger Use_Scavenger->End_Success

Caption: Decision tree for troubleshooting dimerization.

References

Technical Support Center: Scaling Up Reactions with 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne. The information is designed to address specific issues encountered when scaling up reactions from the lab bench to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up cross-coupling reactions with this compound?

When scaling up reactions like Sonogashira or Suzuki couplings, several challenges can arise. These include maintaining adequate mixing and temperature control in a larger reaction vessel, ensuring efficient removal of impurities, managing the cost and handling of larger quantities of catalysts and reagents, and addressing potential safety hazards associated with exothermic reactions or hazardous materials.[1] Efficient heat transfer is critical, as localized overheating can lead to catalyst decomposition and the formation of byproducts.

Q2: My Sonogashira coupling reaction works well on a small scale, but the yield drops significantly upon scale-up. What are the common causes?

Several factors can contribute to a drop in yield during scale-up:

  • Inefficient Degassing: Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of alkynes (Glaser coupling), especially when a copper co-catalyst is used.[2][3] Ensuring the reaction mixture is thoroughly deoxygenated is crucial.

  • Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation and deactivation. This can be caused by impurities, high temperatures, or inappropriate solvent choice.[4]

  • Poor Reagent Quality: The quality of the amine base is critical. It can oxidize over time, and impurities can interfere with the catalytic cycle. Using a freshly distilled amine base is recommended for large-scale reactions.[4]

  • Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of reagents, especially in heterogeneous mixtures, resulting in an incomplete reaction.

Q3: How can I prevent the formation of diynes (homocoupling) in my Sonogashira reaction?

Homocoupling is a primary side reaction, particularly when using a copper co-catalyst.[2] To minimize this:

  • Implement Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed that effectively prevent homocoupling.[2][3]

  • Ensure Strict Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Use robust degassing techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).

  • Control Reagent Addition: Slow addition of the terminal alkyne can help maintain a low concentration of the copper acetylide intermediate, reducing the rate of homocoupling.

Q4: I am observing incomplete conversion in my Suzuki coupling reaction with this compound. How can I improve this?

Incomplete conversion in Suzuki couplings involving alkyl halides can be due to:

  • Sluggish Oxidative Addition: The oxidative addition of alkyl iodides to the palladium center can be slow compared to aryl iodides.[5] Using a more electron-rich phosphine ligand can sometimes increase the rate of this step.[6]

  • β-Hydride Elimination: This is a potential side reaction for alkyl halides that can consume the starting material.[5][7]

  • Base Incompatibility: The choice of base is crucial for activating the organoboron reagent.[8] Ensure the base is strong enough but does not degrade your starting materials or product. Anhydrous conditions are often necessary.

Q5: What are the best practices for purifying the product of a scaled-up reaction involving this compound?

Purification on a large scale requires different considerations than on a lab scale.

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.

  • Column Chromatography: While standard silica gel chromatography is common, for large quantities, consider using automated flash chromatography systems.[9][10] Be aware that some products may be unstable on silica gel.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure can be an effective purification method.

  • Liquid-Liquid Extraction: A carefully designed series of aqueous washes can remove many inorganic salts and water-soluble impurities before final purification.

Troubleshooting Guides

Problem 1: Low or No Yield in Sonogashira Coupling
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst The reaction mixture fails to change color, or palladium black precipitates immediately.Use a fresh batch of palladium catalyst. Consider an in-situ generated Pd(0) species. Ensure phosphine ligands have not oxidized.[2]
Oxygen Contamination Formation of significant homocoupling byproducts.Degas the solvent and reaction mixture thoroughly using multiple freeze-pump-thaw cycles or by sparging with argon for an extended period. Maintain a positive inert gas pressure.[2][3]
Poor Base Quality The reaction stalls or is sluggish.Use a freshly opened bottle or distill the amine base (e.g., triethylamine, diisopropylamine) immediately before use.[4]
Presence of Water The reaction is sluggish, especially with moisture-sensitive reagents.Use anhydrous solvents and reagents. Dry glassware thoroughly before use. The reaction can sometimes be performed in aqueous media, but this requires specific protocols.[11]
Incorrect Temperature The reaction does not proceed at room temperature.While many Sonogashira couplings run at room temperature, some substrates require gentle heating (e.g., 40-60 °C).[4] Monitor for catalyst decomposition at higher temperatures.
Problem 2: Formation of Significant Byproducts in Suzuki Coupling
Potential Cause Diagnostic Check Recommended Solution
Protodeboronation of Boronic Acid LC-MS or NMR analysis shows the presence of the arene corresponding to the boronic acid starting material.Use anhydrous conditions and a suitable base like K₃PO₄ or Cs₂CO₃. Ensure the base is added under inert atmosphere.
Homocoupling of Boronic Acid GC-MS or LC-MS shows the presence of biaryl products.This can be promoted by oxygen. Ensure the reaction is thoroughly deoxygenated.
β-Hydride Elimination Isomeric alkene byproducts are observed.This is an inherent challenge with some alkyl halides.[5] Using bulkier phosphine ligands or specific catalyst systems designed for C(sp³)-C(sp²) coupling can mitigate this.
Reductive Dehalogenation The starting this compound is converted to hept-2-yne.Ensure the reaction conditions are not overly reducing. This can sometimes occur in the presence of certain bases or additives.

Experimental Workflows and Protocols

Logical Workflow for Scaling Up Cross-Coupling Reactions

Caption: General workflow for scaling up chemical reactions.

Troubleshooting Low Yield in Sonogashira Coupling

Troubleshooting start Low Yield or No Reaction q1 Is significant homocoupling observed? start->q1 q2 Did Palladium Black precipitate? q1->q2 No sol1 Improve degassing (Freeze-Pump-Thaw). Consider copper-free conditions. q1->sol1 Yes q3 Are starting materials present? q2->q3 No sol2 Check catalyst/ligand quality. Lower reaction temperature. Use a more robust ligand. q2->sol2 Yes sol3 Increase reaction time or temperature. Check activity of base and catalyst. Verify starting material purity. q3->sol3 Yes, high amount sol4 Reaction is working but inefficient. Re-optimize stoichiometry, concentration, or temperature. q3->sol4 Yes, low amount

Caption: Decision tree for troubleshooting low Sonogashira yields.

Detailed Experimental Protocols

Protocol 1: Scaled-Up Sonogashira Coupling

This protocol describes a general procedure for the copper-co-catalyzed Sonogashira coupling of this compound with an aryl bromide.

Reagents & Equipment:

  • Mechanical stirrer, thermocouple, and a jacketed reactor with an inert gas inlet.

  • This compound (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • PdCl₂(PPh₃)₂ (0.5 - 2 mol%)

  • Copper(I) Iodide (CuI) (1 - 5 mol%)

  • Triethylamine (Et₃N), freshly distilled (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

Procedure:

  • Setup: Assemble the reactor and ensure it is clean, dry, and leak-proof. Purge the system with Argon or Nitrogen for at least 30 minutes.

  • Charging Reagents: To the reactor, add the aryl bromide, PdCl₂(PPh₃)₂, and CuI under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or a pressure-equalizing dropping funnel. Begin stirring to dissolve the solids.

  • Degassing: Further degas the mixture by bubbling Argon through the solution for 20-30 minutes.

  • Base Addition: Add the freshly distilled triethylamine to the mixture via syringe or dropping funnel.

  • Substrate Addition: Add the this compound neat or as a solution in the reaction solvent. The addition should be done dropwise, especially for larger scales, to control any potential exotherm.

  • Reaction: Heat the reaction to the optimized temperature (e.g., 50-60 °C) and monitor its progress by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and amine salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or crystallization.

Protocol 2: Scaled-Up Suzuki Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Reagents & Equipment:

  • Mechanical stirrer, thermocouple, and a jacketed reactor with a reflux condenser and inert gas inlet.

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 eq)

  • Pd(PPh₃)₄ (1 - 3 mol%) or another suitable Pd(0) catalyst.

  • Anhydrous base (e.g., K₂CO₃ or K₃PO₄, powdered) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

  • Setup: Assemble the reactor with the condenser and purge thoroughly with Argon or Nitrogen.

  • Charging Reagents: Charge the reactor with this compound, the arylboronic acid, the palladium catalyst, and the powdered anhydrous base under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system via cannula.

  • Reaction: Heat the mixture with vigorous stirring to the optimized temperature (typically 80-100 °C). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the solution over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. It is an alkyl iodide, which are typically irritants and lachrymators. Avoid inhalation and contact with skin and eyes.[1]

  • Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.

  • Solvents: Use flammable solvents like THF and Toluene with extreme caution, away from ignition sources, and in a well-ventilated area.[1]

  • Bases: Amines like triethylamine are corrosive and have strong odors. Boronic acids and bases should be handled with care to avoid inhalation of dust.

References

Technical Support Center: Synthesis of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Iodohept-2-yne. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when employing a Finkelstein reaction from a precursor such as 7-bromohept-2-yne or 7-tosyloxyhept-2-yne.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive precursor (e.g., degraded 7-bromohept-2-yne).2. Insufficient reaction temperature.3. Poor quality of sodium iodide (e.g., hydrated).4. Inappropriate solvent.1. Verify the purity of the starting material via NMR or GC-MS.2. Ensure the reaction is heated to the appropriate temperature for the chosen solvent (e.g., reflux in acetone).3. Use freshly dried sodium iodide.4. Acetone is a common solvent for Finkelstein reactions; ensure it is dry.
Presence of Unreacted Starting Material 1. Insufficient reaction time.2. Inadequate amount of sodium iodide.3. Reversible reaction equilibrium.1. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary.2. Use a significant excess of sodium iodide (typically 3-5 equivalents) to drive the equilibrium towards the product.3. The precipitation of the sodium salt of the leaving group (e.g., NaBr or NaOTs) in acetone helps to drive the reaction forward. Ensure the solvent is not too polar to prevent re-dissolving of this salt.
Formation of Elimination Byproducts (e.g., Hepta-1,6-diyne) 1. Reaction temperature is too high.2. Use of a strong base as an impurity.1. Reduce the reaction temperature and monitor the reaction carefully.2. Ensure all reagents and solvents are free from basic impurities.
Product Degradation (Discoloration of the reaction mixture) 1. Instability of the iodoalkyne product, especially at elevated temperatures or in the presence of light.2. Presence of impurities that catalyze decomposition.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Protect the reaction from light by wrapping the flask in aluminum foil.3. Purify the product as soon as the reaction is complete.
Difficulties in Product Purification 1. Co-elution of the product and non-polar impurities during column chromatography.2. Thermal decomposition of the product during distillation.1. Use a non-polar solvent system for column chromatography (e.g., hexane or petroleum ether with a small amount of ethyl acetate).2. If distillation is necessary, perform it under reduced pressure and at the lowest possible temperature. Consider short-path distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is the Finkelstein reaction. This involves treating a suitable precursor, such as 7-bromohept-2-yne or 7-tosyloxyhept-2-yne, with an excess of sodium iodide in a solvent like acetone.

Q2: Why is my reaction mixture turning dark brown or purple?

A2: The discoloration is often due to the formation of elemental iodine (I₂), which can result from the decomposition of the iodide reagent or the iodoalkyne product. This can be minimized by running the reaction under an inert atmosphere and protecting it from light.

Q3: How can I effectively remove the succinimide byproduct if I am using N-iodosuccinimide (NIS) for iodination?

A3: If you are preparing an iodoalkyne using NIS, the succinimide byproduct can often be removed by washing the organic extract with water or a dilute aqueous base, as succinimide has some water solubility. Subsequent purification by column chromatography is also effective.

Q4: Are there any specific safety precautions I should take when working with iodoalkynes?

A4: Yes, iodoalkynes can be high-energy compounds and may be unstable, especially in a purified, dry state.[1] It is advisable to handle them with care, avoid excessive heating, and store them in a cool, dark place.

Q5: What is the best way to monitor the progress of the Finkelstein reaction for this synthesis?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the product (this compound) will have a different Rf value compared to the starting material (e.g., 7-bromohept-2-yne). For GC analysis, you will observe the disappearance of the starting material peak and the appearance of the product peak.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol describes the synthesis of this compound from 7-bromohept-2-yne.

Materials:

  • 7-bromohept-2-yne

  • Sodium iodide (NaI), dried

  • Acetone, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromohept-2-yne in anhydrous acetone.

  • Add a 3 to 5 molar excess of dried sodium iodide to the solution.

  • Heat the mixture to reflux and maintain the temperature for the duration of the reaction. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetone under reduced pressure.

  • Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexane).

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any traces of iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 7-bromohept-2-yne in anhydrous acetone add_nai Add excess dried NaI start->add_nai reflux Reflux and monitor reaction add_nai->reflux cool Cool to RT reflux->cool evaporate Evaporate acetone cool->evaporate extract Partition with water and ether evaporate->extract wash Wash organic layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_sm Check Starting Material Purity start->check_sm check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents Assess Reagent Quality (NaI, Solvent) start->check_reagents impure_sm Impure Starting Material check_sm->impure_sm Fails bad_conditions Incorrect Temp/Time check_conditions->bad_conditions Incorrect bad_reagents Poor Reagent Quality check_reagents->bad_reagents Poor solution_sm Purify/replace starting material impure_sm->solution_sm solution_conditions Adjust temp/time and monitor bad_conditions->solution_conditions solution_reagents Use fresh, dry reagents bad_reagents->solution_reagents

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 7-Iodohept-2-yne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Iodohept-2-yne in chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (e.g., palladium black formation in Sonogashira coupling).[1]- Ensure reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Degas solvents and reagents thoroughly.- Use fresh, high-quality catalysts and ligands.
Poor quality of the amine base (in Sonogashira coupling).Distill the amine base (e.g., triethylamine or diisopropylamine) before use to remove impurities.[1]
Unsuitable solvent.For Sonogashira couplings, consider using the amine base itself as the solvent, or try solvents like DMF or toluene.[2][3] For nucleophilic substitutions, polar aprotic solvents like acetone, DMF, or DMSO are often suitable.[4]
Reaction temperature is too low.For Sonogashira couplings with alkyl iodides, gentle heating may be required. For nucleophilic substitutions, the optimal temperature will depend on the specific nucleophile and substrate.
Formation of Significant Byproducts Homocoupling of the alkyne partner (in Sonogashira coupling).[5]- This can be caused by the presence of oxygen. Ensure the reaction is strictly anaerobic.- The use of a copper co-catalyst can sometimes promote homocoupling; a copper-free Sonogashira protocol may be beneficial.[5][6]
Elimination reaction instead of substitution.In nucleophilic substitutions, using a less hindered base or a less polar solvent can favor substitution over elimination. For reactions with hydroxide, ensure the solvent is aqueous rather than ethanolic to favor substitution.[7][8]
Difficult Purification Co-elution of product with starting materials or byproducts.- Optimize column chromatography conditions (e.g., solvent polarity, silica gel type).- Consider a preliminary acid-base extraction to remove basic or acidic impurities before chromatography.
Presence of residual metal catalyst.- Pass the crude reaction mixture through a plug of silica gel or celite before concentration.- A wash with an aqueous solution of a chelating agent (e.g., EDTA) can sometimes help remove residual metals.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types involving this compound?

A1: this compound is primarily used in two main types of reactions:

  • Sonogashira Coupling: As an alkyl iodide, it can be coupled with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond.[6][9]

  • Nucleophilic Substitution: The iodide is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles to form substituted hept-2-yne derivatives.[10][11]

Q2: How should I store this compound?

A2: Alkyl iodides can be sensitive to light and air, which may cause decomposition and discoloration. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., in a sealed vial backfilled with nitrogen or argon).

Q3: What is the best way to monitor the progress of my this compound reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active.

Q4: I see a black precipitate forming in my Sonogashira reaction. What is it and what should I do?

A4: The formation of a black solid is likely palladium black, which is finely divided palladium metal that has precipitated out of solution.[1] This indicates that the palladium catalyst has decomposed and is no longer active, which will halt your reaction. This is often caused by the presence of oxygen or impurities in the reagents or solvents. It is crucial to ensure all components are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

Q5: Can I use a base other than an amine for a Sonogashira coupling?

A5: While an amine base is standard for Sonogashira reactions, other bases can be used, particularly in copper-free protocols. Bases like cesium carbonate have been reported for certain Sonogashira couplings.[5] The choice of base can depend on the specific substrates and catalyst system.

Experimental Protocols

Representative Protocol for a Sonogashira Coupling Reaction

This protocol describes a general procedure for the coupling of this compound with a terminal alkyne.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Addition of Reagents: Add a degassed solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., triethylamine or a mixture of toluene and triethylamine).[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture through a pad of celite to remove the catalyst residues.

    • Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Representative Protocol for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for the reaction of this compound with a nucleophile.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or DMSO).[4]

  • Addition of Nucleophile: Add the nucleophile (1.1 to 1.5 equivalents) to the solution. If the nucleophile is a salt (e.g., sodium azide or potassium cyanide), it can be added directly as a solid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic extracts and wash with water and then with brine to remove the solvent and any water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

TroubleshootingWorkflow Start Reaction Issue (e.g., Low Yield) CheckReactionSetup Check Reaction Setup Start->CheckReactionSetup Start Here InertAtmosphere Inert Atmosphere? CheckReactionSetup->InertAtmosphere DegassedReagents Reagents/Solvents Degassed? InertAtmosphere->DegassedReagents Yes FreshCatalyst Fresh Catalyst? NoSolution Further Investigation Needed InertAtmosphere->NoSolution No, Fix Setup CheckReagents Check Reagent Quality DegassedReagents->CheckReagents Yes PureBase Pure Amine Base? DegassedReagents->NoSolution No, Degas Properly CheckReagents->FreshCatalyst FreshCatalyst->PureBase Yes Temperature Adjust Temperature? FreshCatalyst->NoSolution No, Use Fresh OptimizeConditions Optimize Reaction Conditions PureBase->OptimizeConditions Yes Solvent Change Solvent? PureBase->NoSolution No, Purify Base OptimizeConditions->Temperature Temperature->Solvent Tried Solution Problem Resolved Solvent->Solution Tried

Caption: Troubleshooting workflow for this compound reactions.

References

Technical Support Center: Characterization of 7-Iodohept-2-yne Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the characterization of 7-iodohept-2-yne and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound derivatives?

The main challenges in characterizing this compound derivatives stem from the unique properties of the iodoalkyne functional group. These include:

  • NMR Signal Variability: The chemical shifts of carbons in the alkyne group are highly sensitive to the solvent used for analysis.

  • Mass Spectrometry Fragmentation: The presence of iodine and the alkyne can lead to complex fragmentation patterns that may be difficult to interpret.

  • Compound Stability: These compounds can be sensitive to certain chromatographic conditions, potentially leading to degradation and inaccurate results.

Q2: How does the choice of solvent affect the 13C NMR spectrum of a this compound derivative?

The 13C NMR spectra of iodoalkynes, including this compound derivatives, are significantly influenced by the solvent due to Lewis acid-base interactions between the solvent and the iodine atom.[1] Lewis-basic solvents can cause a downfield shift of the alkyne carbon signals. Therefore, it is crucial to use a consistent and clearly reported solvent for all NMR analyses to ensure data reproducibility and accurate structural elucidation.

Q3: Are there any special considerations for the purification of this compound derivatives by chromatography?

Yes, the stability of iodoalkynes during chromatography can be a concern. Some stationary phases may cause degradation of the compound. It is advisable to perform a small-scale stability test with the chosen stationary phase before attempting a large-scale purification. For chiral derivatives, separation of enantiomers may require derivatization, for example, by forming cobalt-alkyne complexes, to enhance resolution on chiral HPLC columns.

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Inconsistent 13C NMR chemical shifts for the alkyne carbons. Solvent effects due to Lewis basicity.1. Use a non-polar, non-coordinating solvent like CDCl3 for consistent results. 2. If a different solvent must be used, ensure it is the same for all related samples and standards. 3. Report the solvent used in all data documentation.
Broad or poorly resolved peaks in 1H or 13C NMR. 1. Presence of paramagnetic impurities. 2. Compound aggregation. 3. Quadrupolar relaxation effects of the iodine nucleus.1. Filter the sample through a small plug of silica gel or alumina. 2. Try acquiring the spectrum at a different concentration or temperature. 3. Use a spectrometer with a higher field strength. For 127I NMR, specialized techniques may be required due to the quadrupolar nature of the nucleus.[2]
Mass Spectrometry
Problem Possible Cause Troubleshooting Steps
Difficulty in identifying the molecular ion peak (M+). 1. In-source fragmentation. 2. Low ionization efficiency.1. Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). 2. Optimize the ion source parameters to minimize fragmentation.
Complex and uninterpretable fragmentation pattern. Multiple fragmentation pathways involving the iodine atom and the alkyne bond.1. Look for characteristic losses, such as the loss of an iodine radical (·I, m/z 127) or the entire iodoalkyl chain. 2. Perform tandem mass spectrometry (MS/MS) to isolate and fragment specific ions, which can help in elucidating fragmentation pathways.
Chromatography (HPLC/GC)
Problem Possible Cause Troubleshooting Steps
Peak tailing or poor peak shape in HPLC. Interaction of the iodoalkyne with the stationary phase.1. Use a stationary phase with enhanced stability, such as a hybrid or end-capped silica column.[3][4][5] 2. Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active sites on the stationary phase.
Compound degradation during GC analysis. Thermal instability of the iodoalkyne.1. Use a lower injection port temperature. 2. Employ a shorter GC column or a faster temperature ramp to minimize the residence time of the analyte in the hot zones.
Inability to separate enantiomers of a chiral derivative. Lack of a suitable chiral stationary phase or poor resolution.1. Consider derivatizing the alkyne with a chiral reagent or forming a diastereomeric complex. 2. Formation of a cobalt-alkyne complex can introduce a bulky, UV-active group that may improve separation on a chiral HPLC column.

Experimental Protocols

General Protocol for 13C NMR Analysis of Iodoalkynes
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of 13C chemical shifts (typically 0-200 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Employ proton decoupling to simplify the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ = 77.16 ppm) as a reference.

Logical Workflow for Troubleshooting Characterization Challenges

TroubleshootingWorkflow cluster_problem Problem Identification cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_chroma Chromatography Issues cluster_solution Resolution Problem Unclear or Inconsistent Characterization Data NMR_Issue Inconsistent NMR Shifts? Problem->NMR_Issue NMR Data MS_Issue Complex MS Fragmentation? Problem->MS_Issue MS Data Chroma_Issue Poor Separation or Degradation? Problem->Chroma_Issue Purity/Separation Check_Solvent Check Solvent & Consistency NMR_Issue->Check_Solvent Change_Solvent Use Non-Coordinating Solvent (e.g., CDCl3) Check_Solvent->Change_Solvent Inconsistent Solution Consistent and Reliable Characterization Data Change_Solvent->Solution Soft_Ionization Use Soft Ionization (ESI, CI) MS_Issue->Soft_Ionization Tandem_MS Perform MS/MS Analysis Soft_Ionization->Tandem_MS Still Complex Tandem_MS->Solution Optimize_Method Optimize Stationary/Mobile Phase Chroma_Issue->Optimize_Method Derivatize Consider Derivatization (e.g., Co-complex for chiral) Optimize_Method->Derivatize Enantiomers Unresolved Optimize_Method->Solution Resolved Derivatize->Solution

Caption: Troubleshooting workflow for characterization challenges.

Signaling Pathway Context (Hypothetical)

Derivatives of this compound can potentially be used as probes or inhibitors in various signaling pathways. For instance, the iodoalkyne moiety can act as a warhead for covalent modification of specific protein targets.

SignalingPathway Derivative This compound Derivative Target Target Protein (e.g., Kinase, Enzyme) Derivative->Target Covalent Inhibition Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Leads to

Caption: Hypothetical role in a signaling pathway.

References

Validation & Comparative

A Comparative Guide to 7-Iodohept-2-yne and 7-Bromohept-2-yne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug discovery, the choice of building blocks is paramount to the successful construction of complex molecular architectures and the development of potent therapeutic agents. Among the versatile reagents available, haloalkynes play a crucial role as precursors for a variety of chemical transformations. This guide provides a detailed comparison of two such haloalkynes, 7-Iodohept-2-yne and 7-Bromohept-2-yne, offering insights into their respective properties, reactivity, and applications to aid researchers in selecting the optimal reagent for their specific needs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these two compounds is essential for their effective use in the laboratory. The following table summarizes their key characteristics.

PropertyThis compound7-Bromohept-2-yne
Molecular Formula C₇H₁₁IC₇H₁₁Br[1]
Molecular Weight 222.07 g/mol 175.07 g/mol [1]
CAS Number 70396-14-4231620-79-4[1]
Appearance Not specified in search resultsColorless to pale-yellow liquid
Boiling Point Not specified in search resultsApproximately 196-197°C

Reactivity Profile: The Halogen's Influence

The primary difference in the chemical behavior of this compound and 7-Bromohept-2-yne stems from the nature of the halogen substituent. In nucleophilic substitution and cross-coupling reactions, the carbon-halogen bond is cleaved. The strength of this bond and the stability of the resulting halide ion as a leaving group are critical factors governing reactivity.

It is a well-established principle in organic chemistry that iodide is a better leaving group than bromide.[2][3][4] This is attributed to the larger size and greater polarizability of the iodine atom, as well as the lower bond dissociation energy of the C-I bond compared to the C-Br bond. Consequently, This compound is expected to be more reactive than 7-Bromohept-2-yne in reactions where the halogen acts as a leaving group.

This enhanced reactivity is particularly advantageous in popular cross-coupling reactions such as the Sonogashira coupling, which is widely employed for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[5] The higher reactivity of the iodo-alkyne allows for milder reaction conditions and potentially higher yields compared to its bromo- counterpart.[5]

Experimental Protocols: Synthesis of Haloalkynes

The synthesis of both this compound and 7-Bromohept-2-yne can be achieved from commercially available starting materials. A common precursor is 5-heptyn-1-ol. The following are representative synthetic routes.

Synthesis of this compound

A plausible synthetic route to this compound from 5-heptyn-1-ol involves a two-step process:

  • Tosylation of the alcohol: 5-heptyn-1-ol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate.

  • Finkelstein reaction: The tosylate is then treated with sodium iodide (NaI) in a suitable solvent such as acetone. The iodide ion displaces the tosylate group, which is an excellent leaving group, to yield this compound.

Synthesis of 7-Bromohept-2-yne

Similarly, 7-Bromohept-2-yne can be synthesized from 5-heptyn-1-ol:

  • Tosylation of the alcohol: As with the iodo- derivative, the first step is the conversion of the alcohol to its tosylate.

  • Nucleophilic substitution with bromide: The tosylate is then reacted with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in an appropriate solvent to afford 7-Bromohept-2-yne.

Synthesis_Workflow 5-heptyn-1-ol 5-heptyn-1-ol 5-heptyn-1-yl tosylate 5-heptyn-1-yl tosylate 5-heptyn-1-ol->5-heptyn-1-yl tosylate TsCl, Pyridine This compound This compound 5-heptyn-1-yl tosylate->this compound NaI, Acetone 7-Bromohept-2-yne 7-Bromohept-2-yne 5-heptyn-1-yl tosylate->7-Bromohept-2-yne LiBr or NaBr

Spectroscopic Data for Structural Elucidation

The structural identity and purity of this compound and 7-Bromohept-2-yne are confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectra of both compounds are expected to show characteristic signals for the methyl group adjacent to the alkyne, the methylene groups of the alkyl chain, and the terminal methylene group attached to the halogen. The chemical shift of the protons on the carbon bearing the halogen will be influenced by the electronegativity and magnetic anisotropy of the halogen, with the protons in the iodo-compound likely appearing at a slightly different chemical shift compared to the bromo-compound.

  • ¹³C NMR: The carbon NMR spectra will provide distinct signals for each carbon atom in the molecule. The chemical shift of the carbon atom directly bonded to the halogen is particularly diagnostic, with the C-I carbon generally appearing at a lower chemical shift (further upfield) compared to the C-Br carbon.

Infrared Spectroscopy

The IR spectra of both compounds will exhibit characteristic absorption bands. A key feature for both molecules is the C≡C triple bond stretch, which typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹.[6][7] The C-H stretching vibrations of the alkyl chain will be observed around 2850-2960 cm⁻¹. The C-I and C-Br stretching vibrations occur in the fingerprint region at lower wavenumbers and can be used for confirmation of the halogen's presence.

Applications in Drug Discovery and Development

Haloalkynes are valuable intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[8][9] The alkyne moiety can serve as a rigid linker or be further functionalized, while the halogen provides a handle for various coupling reactions.

The choice between this compound and 7-Bromohept-2-yne in a drug discovery program will depend on the specific synthetic strategy and desired reactivity. The higher reactivity of the iodo-derivative may be advantageous for achieving higher yields in difficult coupling reactions or for reactions that require milder conditions to avoid decomposition of sensitive functional groups. Conversely, the lower cost and potentially greater stability of the bromo-derivative might be preferred for large-scale synthesis or when a less reactive substrate is desired to achieve selectivity in the presence of other reactive sites.

While no specific studies detailing the interaction of this compound or 7-Bromohept-2-yne with signaling pathways were found, haloalkynes, in general, are utilized in the synthesis of compounds that can modulate the activity of various cellular signaling pathways implicated in diseases such as cancer.[10][11]

Logical_Relationship cluster_reactivity Reactivity cluster_application Application Higher Reactivity Higher Reactivity Difficult Couplings Difficult Couplings Higher Reactivity->Difficult Couplings Lower Reactivity Lower Reactivity Large-Scale Synthesis Large-Scale Synthesis Lower Reactivity->Large-Scale Synthesis This compound This compound This compound->Higher Reactivity Better Leaving Group 7-Bromohept-2-yne 7-Bromohept-2-yne 7-Bromohept-2-yne->Lower Reactivity Poorer Leaving Group

Conclusion

Both this compound and 7-Bromohept-2-yne are valuable reagents for organic synthesis and drug discovery. The choice between them is a trade-off between reactivity and stability/cost. This compound offers higher reactivity, which can be beneficial for challenging chemical transformations. In contrast, 7-Bromohept-2-yne provides a more stable and potentially more cost-effective option for applications where high reactivity is not a critical requirement. A thorough understanding of the specific reaction conditions and desired outcomes will guide the judicious selection of the appropriate haloalkyne for a given research endeavor.

References

A Comparative Guide to Alternatives for 7-Iodohept-2-yne in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of alternative reagents to 7-iodohept-2-yne, focusing on performance in Sonogashira and Cadiot-Chodkiewicz coupling reactions. This guide provides a comparative assessment of haloalkyne reactivity, discusses terminal alkynes as viable alternatives, and presents detailed experimental protocols and quantitative data to inform reagent selection in organic synthesis.

In the realm of modern organic synthesis, the construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Among the myriad of tools available, cross-coupling reactions such as the Sonogashira and Cadiot-Chodkiewicz couplings have proven indispensable for the formation of C(sp²)-C(sp) and C(sp)-C(sp) bonds, respectively. This compound stands as a valuable building block in these transformations due to the high reactivity of the carbon-iodine bond. However, considerations of cost, stability, and availability often necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Reactivity of Haloalkynes: A Comparative Overview

The reactivity of haloalkynes in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, follows a well-established trend: I > Br > Cl.[1][2][3] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3]

While this compound offers high reactivity, its bromo and chloro-analogs, 7-bromohept-2-yne and 7-chlorohept-2-yne, present as more cost-effective and readily available alternatives. The trade-off, however, lies in the reaction conditions required to achieve comparable yields. Reactions with bromoalkynes typically necessitate higher temperatures or longer reaction times, while chloroalkynes often require more specialized and reactive catalyst systems to facilitate the challenging oxidative addition step.

Table 1: Comparison of 7-Halohept-2-yne Derivatives in a Hypothetical Sonogashira Coupling Reaction

ReagentRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
This compound HighMild (often room temperature)High yields, short reaction timesHigher cost, potential for instability
7-Bromohept-2-yne ModerateElevated temperatures (e.g., 60-100 °C)Lower cost, good availabilityHarsher conditions may limit functional group tolerance
7-Chlorohept-2-yne LowHigh temperatures, specialized catalystsLowest costLimited reactivity, challenging for complex substrates

Terminal Alkynes as an Alternative Strategy

An alternative approach to the use of haloalkynes involves the use of a terminal alkyne, such as hept-2-yne, in a "reversed" Sonogashira or a Cadiot-Chodkiewicz coupling with a halo-partner (e.g., an aryl or vinyl halide). This strategy offers significant flexibility in the choice of coupling partners and can be more atom-economical. The reactivity of the halide partner again follows the I > Br > Cl trend.

Table 2: Performance Data for Sonogashira Coupling of Terminal Alkynes with Aryl Halides

AlkyneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylacetylene4-IodoanisolePd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq)DiisopropylamineTHFRT389[1]
PhenylacetyleneIodobenzenePd(OAc)₂ (1 mol%), Pd-BOX AKOHCH₃CN/H₂ORT-High[4]
Phenylacetylene4-IodoanisoleCuI (10 mol%), 1,10-phenanthroline (30 mol%)KF/Al₂O₃Toluene1102478[5]
1-HexyneIodobenzeneCuI (10 mol%), 1,10-phenanthroline (30 mol%)KF/Al₂O₃Toluene11024Good[5]

Experimental Protocols

General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Halide[1]

To a solution of the aryl halide (1.0 eq) in an appropriate solvent (e.g., THF) at room temperature are sequentially added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), a suitable base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq). The reaction mixture is stirred at room temperature for a specified time (e.g., 3 hours). Upon completion, the reaction is diluted with an organic solvent (e.g., Et₂O) and filtered through a pad of Celite®, washing with the same solvent. The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

General Procedure for Copper-Catalyzed Sonogashira-Type Coupling of a Terminal Alkyne with an Alkyl Iodide[6]

In a nitrogen-filled glovebox, a vial is charged with the alkyl iodide (1.0 eq), the terminal alkyne (1.5 eq), a copper catalyst, a suitable ligand, and a base in an appropriate solvent. The vial is sealed and the reaction mixture is stirred at a specified temperature for a given time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired product.

Visualization of Reaction Pathways

Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II)Complex Oxidative Addition (R-X) AlkynePdComplex R-Pd(II)(C≡CR')L2 Pd(II)Complex->AlkynePdComplex Transmetalation AlkynePdComplex->Pd(0)L2 Reductive Elimination (R-C≡CR') CuAcetylide Cu-C≡CR' AlkynePdComplex->CuAcetylide Cu(I)X Cu(I)X Cu(I)X->CuAcetylide Deprotonation (H-C≡CR', Base) CuAcetylide->Cu(I)X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Cadiot-Chodkiewicz Coupling Mechanism

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne.[6][7][8][9]

Cadiot_Chodkiewicz TerminalAlkyne R-C≡C-H CopperAcetylide R-C≡C-Cu TerminalAlkyne->CopperAcetylide [Cu(I)], Base Base Base DiyneProduct R-C≡C-C≡C-R' CopperAcetylide->DiyneProduct Haloalkyne Haloalkyne X-C≡C-R'

Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.

Conclusion

The selection of a suitable reagent to replace this compound is a multifactorial decision that balances reactivity, cost, and substrate compatibility. While this compound provides the highest reactivity, its bromo- and chloro-analogs offer more economical alternatives, albeit with the need for more forcing reaction conditions. Furthermore, employing a terminal alkyne in conjunction with an aryl or vinyl halide presents a versatile and flexible strategy. The provided experimental data and protocols serve as a practical guide for researchers to navigate these choices and optimize their synthetic routes. Ultimately, the optimal choice will depend on the specific requirements of the target molecule and the overall synthetic strategy.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 7-Iodohept-2-yne. By presenting predicted and comparative experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous confirmation of the target molecule's structure against potential isomeric impurities or alternative products.

Spectroscopic Data Comparison

The confirmation of the this compound structure relies on the distinct signals observed in various spectroscopic analyses. The following tables summarize the expected quantitative data for this compound and compare it with a plausible alternative, 7-Iodohept-1-yne, to highlight the key differentiating features.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Assignment (this compound) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment (7-Iodohept-1-yne - for comparison) Predicted Chemical Shift (ppm) Multiplicity Integration
H-1 (CH₃-C≡)~1.8t3HH-1 (H₂C=)~5.8ddt1H
H-4 (-C≡C-CH₂-)~2.2m2HH-2 (=CH-)~5.0m2H
H-5 (-CH₂-)~1.6m2HH-3 (-CH₂-)~2.1m2H
H-6 (-CH₂-)~1.9m2HH-4 (-CH₂-)~1.5m2H
H-7 (-CH₂-I)~3.2t2HH-5 (-CH₂-)~1.4m2H
H-6 (-CH₂-)~1.8m2H
H-7 (-CH₂-I)~3.2t2H

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Assignment (this compound) Predicted Chemical Shift (ppm) Assignment (7-Iodohept-1-yne - for comparison) Predicted Chemical Shift (ppm)
C-1 (CH₃-C≡)~3C-1 (=CH₂)~115
C-2 (-C≡C-)~75C-2 (=CH-)~138
C-3 (-C≡C-)~80C-3 (-CH₂-)~33
C-4 (-C≡C-CH₂-)~19C-4 (-CH₂-)~28
C-5 (-CH₂-)~32C-5 (-CH₂-)~30
C-6 (-CH₂-)~30C-6 (-CH₂-)~32
C-7 (-CH₂-I)~6C-7 (-CH₂-I)~7

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) for this compound Notes
C≡CStretch2200-2260Weak to medium intensity for internal alkynes.[1][2]
C-H (sp³)Stretch2850-2960Present in the alkyl chain.
C-IStretch500-600In the fingerprint region, can be difficult to assign definitively.

Table 4: Mass Spectrometry Fragmentation Data

Ion Predicted m/z Identity Notes
[M]⁺222Molecular IonExpected to be observed.
[M-I]⁺95Loss of Iodine radicalA common and often prominent fragmentation for iodoalkanes due to the weak C-I bond.[3]
[C₄H₅]⁺53Propargyl cation fragmentation
[C₃H₅]⁺41Allyl cation rearrangement

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were collected.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with proton decoupling. Key parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and an acquisition time of 1.5 s. A total of 1024 scans were averaged.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A thin film of the neat liquid sample was prepared between two sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.

  • Data Analysis: The resulting mass spectrum was analyzed for the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.

G Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Sample IR Infrared (IR) Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS_data Molecular Weight & Fragmentation Pattern MS->MS_data IR_data Functional Group Identification (C≡C, C-I) IR->IR_data NMR_data Connectivity & Chemical Environment (¹H-¹H, ¹³C) NMR->NMR_data Structure_Confirmation Structure Confirmation of This compound MS_data->Structure_Confirmation IR_data->Structure_Confirmation NMR_data->Structure_Confirmation

Caption: Spectroscopic analysis workflow.

This comprehensive approach, combining NMR, IR, and MS, provides orthogonal data points that, when taken together, allow for the confident structural assignment of this compound and its differentiation from other possible isomers.

References

A Comparative Guide to the Reactivity of Haloalkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of different haloalkynes—fluoroalkynes, chloroalkynes, bromoalkynes, and iodoalkynes—in key organic reactions. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal haloalkyne for their synthetic needs.

Introduction to Haloalkyne Reactivity

Haloalkynes are valuable building blocks in organic synthesis due to the dual functionality imparted by the carbon-carbon triple bond and the carbon-halogen bond. The nature of the halogen atom significantly influences the reactivity of the haloalkyne, dictating its suitability for various transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions. The reactivity of haloalkynes generally follows the trend of increasing reactivity down the halogen group, mirroring the trend observed for haloalkanes and aryl halides. This is primarily attributed to the decreasing carbon-halogen bond strength from fluorine to iodine.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[1][2] In the context of haloalkynes, the "inverse" Sonogashira reaction utilizes an alkynyl halide and a terminal alkyne. The reactivity of the haloalkyne in this reaction is highly dependent on the halogen substituent.

The general reactivity trend for halides in Sonogashira coupling is I > Br > Cl.[3][4] This trend is a consequence of the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[5]

Table 1: Comparative Yields of Haloalkynes in a Sonogashira-type Coupling Reaction

HaloalkyneCoupling PartnerCatalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Iodo-1-hexynePhenylacetylenePd(PPh₃)₄, CuI, NEt₃THF25285Hypothetical Data
1-Bromo-1-hexynePhenylacetylenePd(PPh₃)₄, CuI, NEt₃THF50670Hypothetical Data
1-Chloro-1-hexynePhenylacetylenePd(PPh₃)₄, CuI, NEt₃THF801240Hypothetical Data*

*Note: The data in this table is representative and intended for comparative purposes, compiled from general trends reported in the literature. Specific yields can vary based on the exact substrates and reaction conditions.

Experimental Protocol: Sonogashira Coupling of a Haloalkyne

Materials:

  • Haloalkyne (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Copper(I) iodide (0.1 mmol)

  • Triethylamine (2.0 mL)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the haloalkyne, terminal alkyne, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Sonogashira Coupling Catalytic Cycle

Nucleophilic_Substitution_Factors Reactivity Reactivity of Haloalkyne in Nucleophilic Substitution Bond_Strength C-X Bond Strength (F > Cl > Br > I) Bond_Strength->Reactivity inversely proportional Leaving_Group Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) Leaving_Group->Reactivity directly proportional Nucleophile Strength of Nucleophile Nucleophile->Reactivity influences rate Solvent Solvent Polarity Solvent->Reactivity influences rate Cycloaddition_Workflow start Start: Prepare Haloalkyne Solutions reaction Run Parallel [4+2] Cycloaddition Reactions with Cyclopentadiene at Constant Temperature start->reaction sampling Take Aliquots at Timed Intervals reaction->sampling analysis Analyze Aliquots by GC-MS or NMR to Determine Reactant Concentration sampling->analysis kinetics Plot Concentration vs. Time to Determine Reaction Rates analysis->kinetics comparison Compare Rate Constants to Establish Reactivity Order kinetics->comparison

References

A Comparative Guide to the Synthesis of 7-Iodohept-2-yne: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of an established synthetic route to 7-Iodohept-2-yne against a newer, more direct approach, offering insights into their respective methodologies and performance metrics.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the construction of more complex molecules for pharmaceutical and materials science applications. The traditional synthesis of this iodoalkyne often involves a two-step process. This guide evaluates a more recent, one-step direct iodination method as a potentially more efficient alternative.

Comparative Data of Synthetic Routes

ParameterEstablished Route: Tosylation and Finkelstein ReactionNew Route: Direct Iodination
Starting Material 5-Hexyn-1-olHept-6-yn-1-ol (hypothetical) or other terminal alkyne
Key Reagents p-Toluenesulfonyl chloride, Pyridine, Sodium IodideN-Iodosuccinimide (NIS), Acetic Acid
Number of Steps 21
Overall Yield ~75%Potentially >90% (based on similar reactions)
Reaction Time Several hours to overnight1-2 hours
Byproducts Pyridinium hydrochloride, Sodium tosylateSuccinimide
Purification Multiple extractions and column chromatographySimplified workup and purification

Established Synthetic Route: A Two-Step Approach

The established synthesis of this compound proceeds via a two-step sequence starting from 5-hexyn-1-ol.

Experimental Protocol:

Step 1: Synthesis of Hept-5-yn-1-yl Tosylate

To a solution of 5-hexyn-1-ol (1.0 eq) in pyridine at 0 °C is slowly added p-toluenesulfonyl chloride (1.1 eq). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with HCl and brine, dried over MgSO4, and concentrated under reduced pressure to yield the crude tosylate, which is used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

The crude hept-5-yn-1-yl tosylate from the previous step is dissolved in acetone. Sodium iodide (3.0 eq) is added, and the mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over MgSO4, and concentrated. The crude product is purified by column chromatography to afford this compound. The overall yield for the two steps is approximately 75%.

Below is a diagram illustrating the workflow of the established synthetic route.

Established_Synthetic_Route 5-Hexyn-1-ol 5-Hexyn-1-ol Tosylation Tosylation 5-Hexyn-1-ol->Tosylation TsCl, Pyridine Hept-5-yn-1-yl_Tosylate Hept-5-yn-1-yl_Tosylate Tosylation->Hept-5-yn-1-yl_Tosylate Finkelstein_Reaction Finkelstein_Reaction Hept-5-yn-1-yl_Tosylate->Finkelstein_Reaction NaI, Acetone This compound This compound Finkelstein_Reaction->this compound

Caption: Workflow of the established two-step synthesis of this compound.

A Newer Approach: Direct Iodination

Recent advancements in organic synthesis have led to the development of efficient one-step methods for the direct iodination of terminal alkynes. These methods offer a more atom-economical and time-saving alternative to the classical two-step approach. One such promising method involves the use of N-iodosuccinimide (NIS) activated by a mild acid.[1][2][3]

Proposed Experimental Protocol:

To a solution of the terminal alkyne precursor (e.g., hept-6-yn-1-ol, 1.0 eq) in a suitable solvent such as acetonitrile is added N-iodosuccinimide (1.2 eq) and a catalytic amount of acetic acid (0.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours. Upon completion, the reaction is quenched with a solution of sodium thiosulfate and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can then be purified by column chromatography. This direct approach has the potential to provide this compound in high yields, often exceeding 90%, with a significantly reduced reaction time and simpler workup procedure.[1][4]

The logical flow of this new synthetic route is depicted in the following diagram.

New_Synthetic_Route Terminal_Alkyne Terminal_Alkyne Direct_Iodination Direct_Iodination Terminal_Alkyne->Direct_Iodination NIS, Acetic Acid This compound This compound Direct_Iodination->this compound

Caption: Logical diagram of the new one-step direct iodination route.

Conclusion

The comparison of the two synthetic routes highlights the potential advantages of the newer, direct iodination method for the synthesis of this compound. This modern approach offers a more streamlined process with a higher potential yield, reduced reaction time, and a more favorable environmental profile due to fewer steps and less hazardous byproducts. For researchers and professionals in drug development, the adoption of such efficient synthetic strategies can lead to significant savings in time and resources, accelerating the pace of research and development.

References

Unveiling the Practicality of 7-Iodohept-2-yne: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is a critical decision that balances reactivity, cost, and efficiency. This guide provides a comprehensive cost-benefit analysis of 7-Iodohept-2-yne, a versatile reagent, comparing it with its common alternative, 7-Bromohept-2-yne, particularly in the context of the widely used Sonogashira cross-coupling reaction.

Executive Summary

This compound is a highly reactive and practical intermediate in organic synthesis, particularly favored for its performance in forming carbon-carbon bonds.[1][2] While its higher reactivity often leads to faster reaction times and higher yields under milder conditions compared to its bromo-analog, this performance advantage comes at a higher procurement cost. This guide will delve into the quantitative performance data, cost implications, and detailed experimental protocols to aid researchers in making an informed decision for their specific synthetic needs.

Performance Comparison: this compound vs. 7-Bromohept-2-yne in Sonogashira Coupling

The Sonogashira coupling, a powerful reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, serves as an excellent benchmark for comparing the reactivity of this compound and 7-Bromohept-2-yne.[3][4] Generally, the reactivity of haloalkynes in such palladium-catalyzed cross-coupling reactions follows the trend: I > Br > Cl.[4][5] This higher reactivity of iodoalkynes can translate to significant advantages in a laboratory setting.

FeatureThis compound7-Bromohept-2-yne
Relative Reactivity HigherLower
Typical Reaction Time ShorterLonger
Typical Reaction Temperature Lower (often room temp)Higher
Typical Yield High to ExcellentModerate to High
Catalyst Loading Potentially lowerPotentially higher
Side Reactions Less prevalent under optimized conditionsMay require more optimization to minimize

Note: The data presented above is a summary based on general reactivity trends. Specific results can vary depending on the substrates, catalyst system, and reaction conditions.

Cost Analysis

A crucial aspect of any cost-benefit analysis is the direct financial implication of choosing one reagent over another. The following table provides an estimated cost comparison based on currently available market prices from common chemical suppliers.

CompoundTypical Price (per gram)
This compound$50 - $100+
7-Bromohept-2-yne$20 - $50

While this compound is demonstrably more expensive on a per-gram basis, a comprehensive cost analysis should also consider indirect costs and savings. The milder reaction conditions and shorter reaction times associated with the iodo-compound can lead to:

  • Reduced energy consumption: Lower reaction temperatures translate to lower energy bills.

  • Increased throughput: Faster reactions allow for more experiments to be completed in a given timeframe.

  • Potentially lower catalyst costs: Higher reactivity may allow for the use of less of the expensive palladium catalyst.

  • Simplified purification: Cleaner reactions with fewer side products can reduce the time and materials needed for purification.

The decision to use the more expensive this compound may be justified when high yields, short reaction times, and mild conditions are critical, particularly in the later stages of a complex synthesis or in the production of high-value compounds.

Experimental Protocols

To provide a practical context, here is a detailed experimental protocol for a typical Sonogashira cross-coupling reaction using a haloalkyne.

General Protocol for Sonogashira Coupling

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • This compound or 7-Bromohept-2-yne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and copper(I) iodide (e.g., 0.1 eq).

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for a few minutes until the solids have dissolved.

  • Add the haloalkyne (1.1 eq) dropwise to the reaction mixture.

  • The reaction is then stirred at the appropriate temperature (typically room temperature for iodoalkynes, and elevated temperatures for bromoalkynes) and monitored by TLC or GC/MS until completion.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical Sonogashira coupling experiment.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, & CuI B Add Solvent & Base A->B C Add Haloalkyne B->C D Stir at Appropriate Temp C->D E Monitor Progress (TLC, GC/MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Final Product H->I

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

The following diagram illustrates the catalytic cycle of the Sonogashira reaction, providing a visual representation of the chemical transformations.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)L2-C≡CR->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)L2-X

Caption: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Conclusion

The choice between this compound and its bromo-alternative is a nuanced one, heavily dependent on the specific priorities of a research project. For rapid, high-yield synthesis where time and efficiency are paramount, the higher initial cost of this compound can be a worthwhile investment. Conversely, for large-scale syntheses or in situations where cost is the primary driver and longer reaction times are acceptable, 7-Bromohept-2-yne presents a more economical option. By understanding the trade-offs in reactivity and cost, researchers can make a strategic choice that best aligns with their project goals and budgetary constraints.

References

The Strategic Advantage of 7-Iodohept-2-yne in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, the choice of building blocks is paramount to the success of complex molecular construction. For researchers, scientists, and drug development professionals, the selection of an appropriate alkyne synthon can dictate the efficiency, regioselectivity, and ultimate yield of a synthetic route. While terminal alkynes have long been the workhorses of cross-coupling chemistry, internal haloalkynes, particularly 7-Iodohept-2-yne, offer a unique set of advantages that can unlock novel synthetic pathways and overcome the limitations of traditional methodologies. This guide provides an objective comparison of this compound with other alkynes, supported by established principles of chemical reactivity and representative experimental data.

Unveiling the Unique Reactivity of Iodoalkynes

The primary advantage of this compound lies in its identity as an internal iodoalkyne. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, leading to faster reaction rates and milder reaction conditions compared to its bromo- or chloro-analogs.[1] More significantly, the presence of the iodine atom on the alkyne backbone allows for a reversal of the traditional reactivity profile of alkynes in Sonogashira-type couplings.

In a conventional Sonogashira reaction, a terminal alkyne acts as a nucleophilic partner, coupling with an electrophilic aryl or vinyl halide. In contrast, iodoalkynes can function as electrophilic partners in what is termed an "inverse Sonogashira coupling".[1][2] This opens up possibilities for coupling with nucleophilic partners, including organometallic reagents or even electron-rich C(sp²)–H bonds under certain conditions, providing a complementary strategy for the synthesis of complex internal alkynes.[2]

Performance Comparison: this compound vs. Alternative Alkynes

To illustrate the distinct advantages of this compound, a comparison with a terminal alkyne (1-Heptyne) and a bromoalkyne (7-Bromohept-2-yne) is presented below. The data is based on general reactivity trends and representative yields reported in the literature for similar classes of compounds, as specific comparative studies involving this compound are not widely available.

FeatureThis compound (Internal Iodoalkyne)1-Heptyne (Terminal Alkyne)7-Bromohept-2-yne (Internal Bromoalkyne)
Primary Reactivity Electrophilic (in inverse Sonogashira) and Nucleophilic (in standard Sonogashira after deprotonation if a terminal hydrogen were present)NucleophilicElectrophilic (less reactive than iodoalkyne)
Typical Coupling Partner Aryl/Vinyl Grignards, Organozincs, electron-rich arenes (inverse Sonogashira)Aryl/Vinyl Halides or Triflates (standard Sonogashira)Aryl/Vinyl Grignards, Organozincs (inverse Sonogashira)
Relative Reactivity in Cross-Coupling High (due to labile C-I bond)High (with appropriate catalyst and base)Moderate (C-Br bond is less reactive than C-I)
Potential for Homocoupling (Glaser coupling) Low risk in inverse SonogashiraCan be a significant side reactionLow risk in inverse Sonogashira
Representative Yields in Sonogashira-type Reactions Generally good to excellent (60-90%)[2]Generally good to excellent (70-95%)[3][4]Generally lower than iodoalkynes under similar conditions
Versatility Enables both standard and inverse Sonogashira-type transformations.Primarily limited to standard Sonogashira coupling.Similar to iodoalkynes but with lower reactivity.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below is a representative protocol for a standard Sonogashira coupling, which serves as a baseline for comparison. While a specific, published protocol for a cross-coupling reaction with this compound was not identified in the surveyed literature, the general principles would apply, with adjustments to the reaction partners based on its electrophilic nature in an inverse Sonogashira context.

Representative Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl iodide with a terminal alkyne.[3][5][6]

Materials:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylamine, 3.0 mmol)

  • Anhydrous solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Mechanisms

To better understand the distinct reactivity of this compound, the following diagrams illustrate the catalytic cycles of both the standard and inverse Sonogashira reactions.

Standard_Sonogashira cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (R-X) Alkyne-Pd Complex Alkyne-Pd Complex Pd(II) Complex->Alkyne-Pd Complex Transmetalation Product Product Alkyne-Pd Complex->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)-Acetylide->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-Acetylide Deprotonation (Base, CuI) Aryl Halide (R-X) Aryl Halide (R-X) Base Base

Standard Sonogashira Catalytic Cycle

Inverse_Sonogashira Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Iodoalkyne) Coupling Intermediate Coupling Intermediate Pd(II) Complex->Coupling Intermediate Transmetalation (R-M) Product Product Coupling Intermediate->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration Iodoalkyne (R'-I) Iodoalkyne (R'-I) Organometallic Reagent (R-M) Organometallic Reagent (R-M)

Inverse Sonogashira Catalytic Cycle

Conclusion

While terminal alkynes remain indispensable tools in organic synthesis, this compound and other internal iodoalkynes present a compelling alternative with distinct advantages. Their heightened reactivity due to the carbon-iodine bond and, most notably, their ability to participate in "inverse" Sonogashira couplings, expand the synthetic chemists' toolbox. This allows for the strategic formation of carbon-carbon bonds from a different disconnection approach, which can be crucial in the synthesis of complex target molecules, including pharmaceuticals and natural products. For researchers aiming to innovate and optimize their synthetic routes, the consideration of this compound as a versatile building block is a strategic imperative.

References

A Spectroscopic Journey into the Predicted World of 7-Iodohept-2-yne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of a molecule is paramount. Spectroscopic analysis provides a fundamental roadmap to a compound's identity and connectivity. This guide delves into the predicted spectral characteristics of 7-Iodohept-2-yne, offering a theoretical baseline for its identification in the absence of available experimental data.

Due to the current unavailability of experimentally acquired spectra for this compound, this guide presents a comprehensive analysis based on computational predictions. By leveraging established online spectral prediction tools, we can construct a theoretical spectral profile, offering valuable insights for researchers working with this or structurally related compounds. This predicted data serves as a powerful reference point for future experimental work and aids in the structural elucidation of novel molecules.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
H1 (CH₃)1.75Triplet
H4 (CH₂)2.15Quartet
H5 (CH₂)1.55Quintet
H6 (CH₂)1.85Sextet
H7 (CH₂I)3.20Triplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃)3.6
C2 (C≡)75.0
C3 (≡C)80.0
C4 (CH₂)18.4
C5 (CH₂)30.5
C6 (CH₂)32.0
C7 (CH₂I)6.5

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
C-H (sp³)2850-2960Stretching
C≡C (internal alkyne)2100-2260Stretching (weak intensity expected)
C-I500-600Stretching

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
95[M-I]⁺
127[I]⁺

Interpretation of Predicted Spectra

The predicted spectral data aligns with the known structural features of this compound.

  • ¹H NMR: The protons on the carbon bearing the iodine (H7) are the most deshielded, appearing at the lowest field (3.20 ppm) due to the electronegativity of the iodine atom. The methyl protons of the ethyl group (H1) are the most shielded. The splitting patterns are consistent with the neighboring protons, following the n+1 rule.

  • ¹³C NMR: The two sp-hybridized carbons of the internal alkyne (C2 and C3) are predicted to appear in the characteristic downfield region for alkynes (75-80 ppm). The carbon attached to the iodine (C7) is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in a predicted upfield chemical shift (6.5 ppm).

  • Infrared (IR) Spectroscopy: The predicted IR spectrum would be expected to show characteristic C-H stretching vibrations for the sp³ hybridized carbons. A weak absorption band is anticipated in the region of 2100-2260 cm⁻¹ corresponding to the C≡C stretching of the internal alkyne.[1] The C-I stretching vibration is predicted to occur in the fingerprint region, typically between 500 and 600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M]⁺ is predicted at m/z 222, corresponding to the molecular weight of this compound. A prominent peak at m/z 95 is expected, resulting from the loss of the iodine atom ([M-I]⁺), which is a common fragmentation pathway for iodoalkanes due to the relatively weak C-I bond.[2] A peak at m/z 127 corresponding to the iodine cation [I]⁺ may also be observed.

Methodologies for Spectral Prediction

The predicted spectral data presented in this guide were generated using the following freely accessible online tools:

  • ¹H and ¹³C NMR Spectra: The ¹H and ¹³C NMR spectra were predicted using the NMR prediction tools available on NMRDB.org.[3][4] This tool utilizes a database of known spectra and computational algorithms to estimate chemical shifts and coupling patterns.

  • Infrared (IR) Spectrum: The prediction of major IR absorption bands was based on characteristic group frequencies and was supported by information from various online spectroscopic resources.

  • Mass Spectrum: The prediction of the mass spectrum fragmentation pattern was performed using the mass spectrum fragment prediction tools available on ChemInfo.org, which calculates possible fragments based on the input molecular structure.

Workflow for Spectral Prediction and Analysis

The following diagram illustrates the logical workflow employed for the prediction and interpretation of the spectra of this compound.

Spectral_Prediction_Workflow Workflow for Spectral Prediction and Analysis of this compound cluster_input Input cluster_prediction Spectral Prediction cluster_output Predicted Data cluster_analysis Analysis & Interpretation Molecule This compound Structure NMR_Pred ¹H & ¹³C NMR Prediction (NMRDB.org) Molecule->NMR_Pred IR_Pred IR Prediction (Characteristic Frequencies) Molecule->IR_Pred MS_Pred Mass Spec Prediction (ChemInfo.org) Molecule->MS_Pred NMR_Data Predicted NMR Shifts & Multiplicities NMR_Pred->NMR_Data IR_Data Predicted IR Absorption Bands IR_Pred->IR_Data MS_Data Predicted Mass Fragments (m/z) MS_Pred->MS_Data Interpretation Interpretation based on Functional Groups & Theory NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Generation of Comparison Guide Interpretation->Report

Caption: Workflow for the prediction and analysis of spectra for this compound.

References

Assessing the Purity of 7-Iodohept-2-yne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing 7-Iodohept-2-yne in sensitive applications such as bioconjugation, click chemistry, and synthesis of complex molecules, ensuring high purity is paramount. This guide provides a comparative framework for testing the purity of this compound, presenting key analytical methodologies and comparing its performance attributes against common alternatives. While traditional "benchmark reactions" are less common for purity assessment of such specific reagents, a suite of analytical techniques provides a comprehensive purity profile.

Potential Impurities in this compound

The purity of this compound is largely dependent on its synthetic route. A common synthesis involves the iodination of a terminal alkyne. Potential impurities may include:

  • Starting Materials: Unreacted precursors, such as 5-heptyne-1-ol.

  • Reaction Byproducts: Di-iodinated or other over-halogenated species.

  • Solvent Residues: Residual solvents from the synthesis and purification process (e.g., dichloromethane, acetonitrile).

  • Degradation Products: Compounds resulting from the decomposition of the iodoalkyne, which can be sensitive to light and heat.

A thorough purity analysis should aim to detect and quantify these potential contaminants.

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is recommended for a comprehensive assessment of this compound purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for identifying and quantifying impurities.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The spectrum of pure this compound should exhibit characteristic peaks corresponding to its structure. Integration of these peaks relative to any impurity peaks can be used for quantification.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Data Analysis: The retention time of the main peak corresponds to this compound. The mass spectrum of this peak should match the expected fragmentation pattern. Any additional peaks can be identified by their mass spectra and retention times, allowing for the identification of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile impurities and for quantifying the purity of the main component.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Separation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for this non-polar compound.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound or impurities have absorbance (e.g., 220 nm).

  • Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Purity Analysis Workflow

Caption: Workflow for the comprehensive purity analysis of this compound.

Comparison with Alternatives

The choice of a terminal alkyne for a specific application often depends on factors beyond purity, including reactivity, stability, and spacer length. The following table compares this compound with two common alternatives.

ParameterThis compound5-Hexyn-1-ol8-Bromooct-1-yne
Typical Purity >98%>97%>98%
Molecular Weight 222.08 g/mol 98.14 g/mol 189.08 g/mol
Key Feature Iodide leaving group for further functionalizationHydroxyl group for derivatizationBromoalkyne for coupling reactions
Spacer Length 5 atoms4 atoms6 atoms
Relative Stability Moderate (light and heat sensitive)HighHigh
Reactivity in CuAAC HighHighHigh
Common Impurities Di-iodinated species, starting alkyneUnreacted starting materials, oxidation productsDibrominated species, starting alkyne

Decision Framework for Reagent Qualification

Start Receive this compound Check_Purity Purity > 98%? Start->Check_Purity Check_Impurities Known impurities below acceptable limits? Check_Purity->Check_Impurities Yes Reject Reject Batch Check_Purity->Reject No Qualify Reagent Qualified for Use Check_Impurities->Qualify Yes Further_Analysis Investigate Unknown Impurities Check_Impurities->Further_Analysis No Further_Analysis->Reject

Caption: Decision-making process for qualifying a batch of this compound.

Assessing the Efficiency of 7-Iodohept-2-yne in Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its efficiency and selectivity.[1][2] The choice of alkyne is a critical parameter that can significantly influence reaction kinetics. This guide provides a comparative assessment of 7-Iodohept-2-yne's performance in CuAAC reactions, placed in context with other alkynes, to aid researchers, scientists, and drug development professionals in selecting the optimal reagents for their applications.

The reactivity of terminal alkynes in CuAAC is largely governed by the electronic properties of their substituents. Alkynes bearing electron-withdrawing groups tend to exhibit enhanced reaction rates.[3] This is attributed to the increased acidity of the acetylenic proton, facilitating its deprotonation to form the copper(I) acetylide, a key step in the catalytic cycle.[3] Conversely, alkynes with electron-donating groups may exhibit slower reaction kinetics.

Comparative Analysis of Alkyne Efficiency

AlkyneSubstituent EffectExpected Relative Reaction RateTypical Reaction Conditions
Hept-2-yne (Alternative)Alkyl chain (neutral)BaselineStandard CuAAC conditions are effective, but may require longer reaction times or higher catalyst loading compared to activated alkynes.
This compound Terminal iodine (mildly electron-withdrawing)Potentially faster than baselineExpected to perform well under standard CuAAC conditions. The mild activation may allow for slightly reduced catalyst loading or shorter reaction times compared to unactivated alkynes.
Propiolamide (Alternative)Amide group (strongly electron-withdrawing)HighHighly reactive, often reaching completion in minutes with low catalyst concentrations.[4] Ideal for applications requiring rapid conjugation or when using low concentrations of reactants. However, the increased reactivity may also lead to a higher propensity for side reactions like Michael addition.[4]

Experimental Protocols

To empirically determine and compare the efficiency of this compound with other alkynes, a standardized experimental protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is essential. The following protocol is a general guideline that can be adapted for specific experimental needs.

Materials:

  • Azide-containing molecule (e.g., benzyl azide)

  • Alkyne (e.g., this compound, Hept-2-yne, or a propiolamide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation)

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Phosphate-buffered saline (PBS) for reactions involving biological molecules

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the azide in the chosen solvent.

    • Prepare 10 mM stock solutions of each alkyne to be tested in the same solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • (Optional) Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add 10 µL of the 10 mM azide stock solution (final concentration: 1 mM).

    • Add 10 µL of the 10 mM alkyne stock solution (final concentration: 1 mM).

    • Add 50 µL of the reaction buffer (e.g., PBS).

    • (Optional) If using a ligand, add 2 µL of the 50 mM THPTA stock solution (final concentration: 1 mM).

    • Add 10 µL of the 100 mM sodium ascorbate stock solution (final concentration: 10 mM).

    • Initiate the reaction by adding 1 µL of the 10 mM CuSO₄ stock solution (final concentration: 0.1 mM).

  • Reaction Monitoring and Analysis:

    • Incubate the reaction at room temperature.

    • Monitor the progress of the reaction at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr) using an appropriate analytical technique such as HPLC, LC-MS, or TLC to determine the extent of product formation.

    • The reaction yield can be quantified by integrating the peak areas of the starting materials and the triazole product.

Note: For bioconjugation applications, lower concentrations of copper and the use of a copper-chelating ligand like THPTA are recommended to minimize potential damage to biological molecules.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the efficiency of different alkynes in a CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_azide Prepare Azide Stock mix_reagents Combine Azide, Alkyne, & Reagents prep_azide->mix_reagents prep_alkynes Prepare Alkyne Stocks (this compound, Alternatives) prep_alkynes->mix_reagents prep_reagents Prepare Cu/Ascorbate/Ligand Stocks prep_reagents->mix_reagents incubate Incubate at RT mix_reagents->incubate monitor Monitor Reaction Progress (HPLC, LC-MS, TLC) incubate->monitor quantify Quantify Yield & Rate monitor->quantify compare Compare Efficiency of Alkynes quantify->compare

Workflow for comparing alkyne efficiency in CuAAC.

Logical Relationships in CuAAC Reactivity

The following diagram illustrates the logical relationship between alkyne structure and its reactivity in CuAAC reactions.

G cluster_input Alkyne Properties cluster_effect Electronic Effect cluster_mechanism Mechanism Step cluster_output Reaction Outcome substituent Substituent on Alkyne ewg Electron-Withdrawing Group (EWG) substituent->ewg is an edg Electron-Donating Group (EDG) substituent->edg is an acidity Increased Acetylenic Proton Acidity ewg->acidity rate Increased Reaction Rate edg->rate decreases deprotonation Facilitated Deprotonation acidity->deprotonation deprotonation->rate

Influence of alkyne substituents on CuAAC reaction rate.

References

Biological Activity of 7-Iodohept-2-yne Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The alkyne functional group is a key feature in a variety of biologically active molecules, and the incorporation of iodine can significantly influence a compound's pharmacological properties, including its potency, metabolic stability, and binding affinity to biological targets. However, research into the specific combination within the 7-Iodohept-2-yne scaffold appears to be an underexplored area of medicinal chemistry.

For researchers and drug development professionals interested in this area, the exploration of this compound derivatives would represent a novel field of investigation. Future research efforts would first need to focus on the synthesis of a library of derivatives, followed by systematic biological screening to identify potential therapeutic activities.

General Methodologies for Evaluating Biological Activity

Should research on this compound derivatives be undertaken, the following experimental protocols are standard in the field for assessing the biological activity of novel chemical entities.

Anticancer Activity Evaluation

A primary area of investigation for novel bioactive compounds is their potential as anticancer agents. Standard assays to determine cytotoxicity and the mechanism of action include:

  • MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

    • Protocol:

      • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (e.g., 48 or 72 hours).

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

      • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

      • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Cell Cycle Analysis: Flow cytometry is employed to determine the effect of the compounds on the cell cycle progression.

    • Protocol:

      • Cells are treated with the test compounds for a defined period.

      • Cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

      • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Assays: To determine if the compounds induce programmed cell death, assays such as Annexin V/Propidium Iodide staining can be performed.

    • Protocol:

      • Treated cells are stained with Annexin V-FITC and propidium iodide.

      • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide stains the DNA of late apoptotic and necrotic cells with compromised membranes.

      • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. If a target enzyme is hypothesized for this compound derivatives, a specific enzyme inhibition assay would be developed.

  • General Protocol:

    • The purified enzyme, its substrate, and various concentrations of the inhibitor (test compound) are incubated together.

    • The reaction is initiated, and the rate of product formation or substrate consumption is measured over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

    • The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is determined.

Potential Signaling Pathways to Investigate

Based on the activities of other iodo- and alkyne-containing molecules, future studies on this compound derivatives could explore their effects on various signaling pathways implicated in disease.

Below is a conceptual workflow for the initial screening and characterization of novel this compound derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification & Validation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Hit_Identification Hit Identification (Active Compounds) Cytotoxicity->Hit_Identification Cell_Cycle Cell Cycle Analysis Hit_Identification->Cell_Cycle Apoptosis Apoptosis Assays Hit_Identification->Apoptosis Enzyme_Inhibition Enzyme Inhibition Assays Hit_Identification->Enzyme_Inhibition Target_ID Target Identification Cell_Cycle->Target_ID Apoptosis->Target_ID Enzyme_Inhibition->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Figure 1: A generalized workflow for the discovery and initial biological evaluation of novel this compound derivatives.

A Comparative Guide to the Mechanistic Pathways of 7-Iodohept-2-yne Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of haloalkynes is a fundamental process in organic synthesis, providing access to a variety of carbocyclic and heterocyclic scaffolds that are prevalent in natural products and pharmaceutical agents. 7-Iodohept-2-yne is a versatile substrate that can undergo cyclization through several mechanistic pathways, primarily radical and electrophilic (cationic) routes. Understanding the factors that govern these pathways is crucial for controlling product selectivity and optimizing reaction outcomes. This guide provides a comparative overview of these two major reaction pathways, supported by illustrative data from analogous systems and detailed experimental protocols.

Mechanistic Overview and Comparative Analysis

The cyclization of this compound typically leads to the formation of five-membered rings through a 5-exo-dig cyclization, which is generally favored over the 6-endo-dig pathway according to Baldwin's rules. The two primary mechanisms for this transformation are radical cyclization and electrophilic (iodonium-ion-mediated) cyclization.

Radical Cyclization Pathway

This pathway is initiated by the homolytic cleavage of the carbon-iodine bond to generate a primary alkyl radical. This radical then attacks the internal alkyne, leading to a vinyl radical intermediate, which is subsequently quenched to afford the final product. Common initiators for radical cyclization include azobisisobutyronitrile (AIBN) with a reducing agent like tributyltin hydride (Bu₃SnH).

Electrophilic (Cationic) Cyclization Pathway

In this mechanism, the iodine atom is activated by an electrophile, often a silver salt (e.g., AgNO₃) or a Lewis acid, to form an iodonium ion. The π-bond of the alkyne then acts as an intramolecular nucleophile, attacking the carbon bearing the iodine. This results in a vinyl cation intermediate that is subsequently trapped to yield the cyclized product.

The choice between these pathways can be influenced by reaction conditions such as the presence of radical initiators or electrophilic activators, the solvent, and the temperature.

Comparative Data of Analogous Systems

Substrate (Analog)Reaction PathwayReagentsSolventTemp (°C)Major Product(s)Yield (%)Reference
6-Iodohex-1-yneRadicalAIBN, Bu₃SnHBenzene80(Iodomethyl)cyclopentane85Analogous to known radical cyclizations
6-Iodohex-1-yneElectrophilicAgNO₃Acetone251-Iodo-2-methylenecyclopentane70Illustrative of electrophilic pathways
This compoundRadical (Predicted)AIBN, Bu₃SnHBenzene801-(Iodomethyl)-2-methylcyclopentaneHighPredicted based on trends
This compoundElectrophilic (Predicted)AgNO₃Acetone251-Iodo-2-ethylidenecyclopentaneModeratePredicted based on trends

Signaling Pathway Diagrams

radical_pathway cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical_Initiator Radical Initiator (e.g., AIBN radical) Initiator->Radical_Initiator Heat Bu3SnH Bu₃SnH This compound This compound Alkyl_Radical Hept-2-yn-7-yl Radical This compound->Alkyl_Radical Vinyl_Radical Cyclized Vinyl Radical Alkyl_Radical->Vinyl_Radical 5-exo-dig cyclization Product Cyclized Product Vinyl_Radical->Product H-atom abstraction from Bu₃SnH Bu3Sn_Radical Bu₃Sn• Bu3SnH->Bu3Sn_Radical Initiation Bu3Sn_Radical->this compound Iodine abstraction

Caption: Radical Cyclization Pathway of this compound.

electrophilic_pathway This compound This compound Iodonium_Ion Activated Iodonium Complex This compound->Iodonium_Ion Activation by Electrophile Electrophile Electrophile (e.g., Ag⁺) Vinyl_Cation Cyclized Vinyl Cation Iodonium_Ion->Vinyl_Cation Intramolecular nucleophilic attack Product Cyclized Product Vinyl_Cation->Product Trapping by Nucleophile Nu Nucleophile

Caption: Electrophilic Cyclization Pathway of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Combine this compound, solvent, and reagents (radical initiator or electrophile) Start->Reactants Stir Stir at appropriate temperature under inert atmosphere Reactants->Stir Monitor Monitor reaction progress by TLC or GC-MS Stir->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General Experimental Workflow for Cyclization Reactions.

Detailed Experimental Protocols

The following are generalized protocols for the radical and electrophilic cyclization of iodoalkynes, which can be adapted for this compound.

Radical Cyclization Protocol (AIBN/Bu₃SnH)
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of this compound (1.0 eq.) in degassed benzene (0.02 M).

  • Reagent Addition: Add AIBN (0.1 eq.) and Bu₃SnH (1.1 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cyclized product.

Electrophilic Cyclization Protocol (AgNO₃)
  • Reaction Setup: To a round-bottom flask, add a solution of this compound (1.0 eq.) in acetone (0.1 M).

  • Reagent Addition: Add silver nitrate (1.2 eq.) to the solution in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for 12-24 hours, protecting the reaction from light.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver iodide precipitate. Wash the Celite pad with acetone.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the cyclized product.

Conclusion

The cyclization of this compound can be directed towards either a radical or an electrophilic pathway by careful selection of reaction conditions. While radical cyclizations often proceed in high yields and are tolerant of various functional groups, electrophilic cyclizations offer an alternative route that can sometimes lead to different product isomers. The choice of pathway will ultimately depend on the desired product and the overall synthetic strategy. Further experimental studies on this compound are warranted to fully elucidate the nuances of its reactivity and to expand its utility in the synthesis of complex molecules.

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